(R)-3-Phenylcyclohexanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-phenylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAUDSQXFVZPTO-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CC(=O)C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452949 | |
| Record name | (R)-3-Phenylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34993-51-6 | |
| Record name | (R)-3-Phenylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-3-Phenylcyclohexanone CAS number and IUPAC name
Technical Guide: (R)-3-Phenylcyclohexanone
A Comprehensive Overview for Advanced Chemical Synthesis
This guide serves as a detailed technical resource for researchers, chemists, and professionals in drug development, providing in-depth information on this compound. The document covers its fundamental chemical identifiers, physicochemical properties, stereoselective synthesis, analytical methodologies, and key applications, underscoring its importance as a chiral building block in modern organic synthesis.
Core Chemical Identifiers
Precise identification is paramount in chemical procurement, synthesis, and regulatory compliance. This compound is uniquely defined by the following identifiers.
| Identifier | Value | Source |
| IUPAC Name | (3R)-3-phenylcyclohexan-1-one | [1] |
| CAS Number | 34993-51-6 | [1][2] |
| Molecular Formula | C₁₂H₁₄O | [1][3] |
| Molecular Weight | 174.24 g/mol | [1][4] |
| InChIKey | CJAUDSQXFVZPTO-LLVKDONJSA-N | [1][5] |
Physicochemical & Spectroscopic Data
The physical and spectroscopic properties of this compound are critical for its handling, reaction monitoring, and purification.
| Property | Value | Notes |
| Appearance | Colorless oil / liquid | [2][4] |
| Boiling Point | 125-130 °C at 0.5 mmHg | [2] |
| Storage | Store at 0-8°C | Recommended for maintaining long-term stability.[4] |
| ¹³C NMR | Spectra available | Key shifts confirm the cyclohexanone backbone and phenyl substituent.[1][5] |
| GC-MS | m/z Top Peak: 174 | The mass spectrum shows a prominent molecular ion peak.[6] |
Stereoselective Synthesis: The Cornerstone of Application
The utility of this compound is intrinsically linked to its stereochemistry. Asymmetric synthesis is not merely a procedural step but the core enabling technology that provides access to this specific enantiomer, which is crucial for constructing enantiomerically pure target molecules in pharmaceutical development.[7] The dominant and most reliable method for its preparation is the Rhodium-catalyzed asymmetric 1,4-conjugate addition of a phenyl group to an enone.
Workflow: Rh-Catalyzed Asymmetric Phenylation
The following diagram outlines the logical flow of the synthesis, a widely adopted and validated procedure.[2]
Detailed Experimental Protocol
The following protocol is a self-validating system adapted from established literature, ensuring high enantioselectivity and yield.[2]
Materials:
-
Acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C₂H₄)₂]
-
(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [(R)-BINAP]
-
Phenylboronic acid
-
2-Cyclohexenone
-
1,4-Dioxane and Water (degassed)
-
Anhydrous Magnesium Sulfate
-
Silica Gel
Procedure:
-
Catalyst Formation: In a dry, inert-atmosphere flask, dissolve Rh(acac)(C₂H₄)₂ and (R)-BINAP (1.2:1 molar ratio of ligand to metal) in 1,4-dioxane. Stir for 10 minutes to form the active chiral catalyst complex. The slight excess of the BINAP ligand is critical for achieving maximum enantioselectivity.[2]
-
Reaction Setup: To the catalyst solution, add 2-cyclohexenone followed by phenylboronic acid and water.
-
Reaction Execution: Heat the mixture in an oil bath at 100°C for 12 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Workup and Extraction: After cooling, remove the solvent under reduced pressure. Dilute the residue with diethyl ether and wash sequentially with 10% HCl, 5% NaOH, and saturated NaCl solution. Dry the combined organic layers over anhydrous magnesium sulfate.[2]
-
Purification: Filter the solution and concentrate. Purify the crude product by silica gel chromatography (eluting first with hexane, then diethyl ether) to remove non-polar and polar impurities.
-
Final Isolation: Distill the purified oil under reduced pressure (e.g., 0.5 mmHg) to yield this compound as a colorless oil. Yields are typically high, in the range of 83-88%.[2]
Chiral Analysis: Ensuring Enantiomeric Purity
The biological and chemical efficacy of a chiral compound is directly dependent on its enantiomeric purity. Therefore, a robust analytical method to quantify the enantiomeric excess (e.e.) is non-negotiable.
Core Principle: Chiral analysis involves separating the enantiomers (R and S) and quantifying their relative amounts.[8] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard technique.
Methodology: Chiral HPLC
-
Column: A column with a chiral selector, such as a cyclodextrin-based CSP, is used. The chiral cavities of the stationary phase interact differently with each enantiomer, leading to different retention times.[8]
-
Mobile Phase: A mixture of non-polar solvents like hexane and a polar modifier such as isopropanol is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomer peaks.
-
Detection: A UV detector is used, typically set at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the R- and S-enantiomers: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
This method, when properly validated, provides a precise and reproducible measure of enantiomeric purity, with values often exceeding 98% e.e. for the Rh-catalyzed synthesis.[2]
Applications in Research and Development
This compound is not an end product but a high-value intermediate. Its bifunctional nature—a stereocenter adjacent to a reactive ketone—makes it a versatile precursor for complex molecular architectures.
-
Pharmaceutical Synthesis: The compound serves as a key building block in the synthesis of pharmaceuticals.[4] The fixed stereocenter allows for the construction of complex, enantiomerically pure drug candidates, which is critical as biological activity is highly dependent on stereochemistry.[7]
-
Fine Chemical Industry: It is a precursor to a wide range of fine chemicals and specialty materials.[9] Its derivatives can be used in the development of agrochemicals, polymers, and even fragrances.[4][9]
-
Catalysis Research: The molecule can be used in studies focused on catalytic processes, helping to probe reaction mechanisms where stereochemistry plays a defining role.[4]
The structural motif of this compound is analogous to other chiral cyclohexanone derivatives, such as (R)-3-(hydroxymethyl)cyclohexanone, which are prized for their role in creating complex cyclic systems and carbocyclic nucleoside analogues with enhanced metabolic stability.[10] This highlights the broader strategic importance of such chiral scaffolds in medicinal chemistry.
References
- 1. This compound | C12H14O | CID 11041212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 3-Phenylcyclohexanone | C12H14O | CID 273661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chiral analysis - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
physical and chemical properties of (R)-3-Phenylcyclohexanone
An In-depth Technical Guide to (R)-3-Phenylcyclohexanone: Properties, Synthesis, and Applications
Abstract
This compound [CAS: 34993-51-6] is a valuable chiral building block in modern organic synthesis. Its unique stereochemistry and the reactivity offered by the cyclohexanone framework make it a critical intermediate in the development of complex molecules, particularly in the pharmaceutical and fine chemical industries.[1][2] This guide provides a comprehensive overview of the physical, chemical, and chiroptical properties of this compound. It details a robust, field-proven method for its enantioselective synthesis, outlines protocols for its spectroscopic and chromatographic characterization, and discusses its applications. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile chiral ketone.
Compound Identification and Core Properties
This compound is a chiral organic compound featuring a phenyl group at the stereogenic center in the 3-position of a cyclohexanone ring.[2] Its enantiomeric purity is critical for its application in asymmetric synthesis, where precise stereochemical control is paramount.
Nomenclature and Identifiers
-
IUPAC Name : (3R)-3-phenylcyclohexan-1-one[3]
-
CAS Number : 34993-51-6[3]
-
InChIKey : CJAUDSQXFVZPTO-LLVKDONJSA-N[3]
-
Canonical SMILES : C1CC(C(=O)CC1)C2=CC=CC=C2[5]
Physical and Chiroptical Properties
The physical state and chiroptical properties are fundamental for handling, characterization, and application. The dextrorotatory nature of the (R)-enantiomer is a key identifying feature.[6][7]
| Property | Value | Source(s) |
| Molecular Weight | 174.24 g/mol | [3][4][8] |
| Appearance | White or colorless to yellow powder or clear liquid | [9] |
| Boiling Point | 100-102 °C (at 0.1 Torr); 125-130 °C (at 0.5 Torr) | [6][9] |
| Density (Predicted) | 1.042 ± 0.06 g/cm³ | [9] |
| Refractive Index | 1.54 | [9] |
| Specific Optical Rotation | > +20° (c=1, CHCl₃) | [6][10] |
| Storage Conditions | 2-8°C, Sealed in a dry environment | [9][11] |
Spectroscopic and Chromatographic Characterization
Accurate structural confirmation and purity assessment are non-negotiable in chemical synthesis. A combination of spectroscopic and chromatographic techniques provides a self-validating system for the identity and enantiomeric excess of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for identifying key functional groups. For this compound, the spectrum is dominated by the carbonyl (C=O) stretch.
-
Expected Absorption : A strong, sharp peak is expected in the range of 1705-1725 cm⁻¹ , which is characteristic of a six-membered ring ketone.[12] Additional peaks corresponding to C-H stretches of the aromatic ring (approx. 3000-3100 cm⁻¹) and the aliphatic ring (approx. 2850-2960 cm⁻¹) will also be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[13]
-
¹H-NMR : The proton NMR spectrum will show distinct signals for the aromatic protons (typically in the 7.2-7.4 ppm region) and the aliphatic protons of the cyclohexanone ring (ranging from 1.5-3.0 ppm ). The methine proton at the chiral center (C3) will appear as a multiplet, its chemical shift influenced by the adjacent phenyl group and carbonyl.
-
¹³C-NMR : The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon around 210 ppm . Aromatic carbons will resonate between 126-145 ppm , and the aliphatic carbons of the ring will appear in the upfield region of 20-50 ppm .
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Expected Molecular Ion (M⁺) : An intense peak at m/z = 174.24 , corresponding to the molecular weight of C₁₂H₁₄O.[8]
-
Key Fragments : Common fragmentation patterns for ketones may be observed, including alpha-cleavage, which can help in confirming the structure.[14]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of the compound. The choice of a suitable chiral stationary phase (CSP) is critical for achieving baseline separation of the (R) and (S) enantiomers.
Enantioselective Synthesis: Rhodium-Catalyzed Asymmetric Conjugate Addition
The most robust and widely cited method for producing this compound with high enantiopurity is the rhodium-catalyzed asymmetric 1,4-conjugate addition of a phenylboronic acid to 2-cyclohexen-1-one.[6] The causality behind this choice lies in the high efficiency and selectivity of rhodium catalysts when paired with chiral phosphine ligands like (R)-BINAP. The ligand creates a chiral pocket around the metal center, directing the approach of the reactants to favor the formation of the (R)-enantiomer.
Experimental Workflow Diagram
Caption: Enantioselective synthesis workflow for this compound.
Detailed Synthesis Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[6]
-
Catalyst Preparation : In a 500-mL two-necked, round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add phenylboronic acid (12.2 g, 100 mmol), (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl [(R)-BINAP] (300 mg, 0.482 mmol), and acetylacetonatobis(ethylene)rhodium(I) (103 mg, 0.399 mmol).
-
Inert Atmosphere : Seal the flask and flush thoroughly with nitrogen or argon gas. This step is critical as the rhodium catalyst is sensitive to oxygen.
-
Solvent and Substrate Addition : Add 100 mL of 1,4-dioxane and 20 mL of water via syringe. Stir the mixture for 5 minutes. Add 2-cyclohexen-1-one (6.72 g, 70 mmol).
-
Reaction : Heat the mixture to 100°C in an oil bath and maintain for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup : Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water and extract with diethyl ether (3 x 100 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Purification : Purify the resulting crude oil by flash column chromatography on silica gel, followed by distillation under reduced pressure (e.g., 125-130°C at 0.5 mmHg) to yield this compound as a colorless oil.[6]
Analytical Workflow for Quality Control
A rigorous analytical workflow ensures the final product meets the required specifications for identity, purity, and enantiomeric excess.
Caption: Analytical workflow for quality control of this compound.
Applications in Research and Drug Development
This compound's value lies in its dual functionality: a modifiable ketone and a stereodefined chiral center. This makes it a sought-after intermediate in several high-value applications.
-
Pharmaceutical Synthesis : It serves as a key building block for synthesizing complex chiral molecules, including active pharmaceutical ingredients (APIs).[1] Its structure is a precursor for various scaffolds in medicinal chemistry.
-
Fine Chemicals and Agrochemicals : The compound is used to construct other valuable fine chemicals and agrochemicals where specific stereoisomers are required for biological activity.[2]
-
Advanced Materials : It is used in the synthesis of chiral porous organic frameworks, which have applications in asymmetric catalysis and chromatographic separations.[9]
-
Catalysis Research : The molecule is utilized in studies focused on catalytic processes to better understand reaction mechanisms and improve the efficiency of chemical reactions.[1]
Safety and Handling
As with any chemical reagent, proper handling is essential. This compound should be handled in a well-ventilated chemical fume hood.
-
GHS Hazard Statements : The racemic mixture is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[8] Similar precautions should be taken for the pure enantiomer.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[15]
-
Conditions to Avoid : Avoid exposure to heat, flames, and strong oxidizing agents.[15]
-
Storage : Store in a tightly sealed container in a cool, dry place (2-8°C) to ensure long-term stability.[9][11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C12H14O | CID 11041212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Optical rotation - Wikipedia [en.wikipedia.org]
- 8. 3-Phenylcyclohexanone | C12H14O | CID 273661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 34993-51-6 [m.chemicalbook.com]
- 10. (S)-3-PHENYLCYCLOHEXANONE CAS#: 57344-86-2 [amp.chemicalbook.com]
- 11. 34993-51-6|this compound|BLD Pharm [bldpharm.com]
- 12. youtube.com [youtube.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. 3-Phenylcyclohexanone | CAS#:20795-53-3 | Chemsrc [chemsrc.com]
The Solubility Profile of (R)-3-Phenylcyclohexanone: A Technical Guide for Drug Development Professionals
Foreword: Navigating the Crucial Parameter of Solubility
Physicochemical Characteristics of (R)-3-Phenylcyclohexanone: The Blueprint for Solubility
Understanding the intrinsic properties of a molecule is paramount to predicting its interactions with solvents. This compound is a chiral molecule with the following key characteristics:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O | PubChem |
| Molecular Weight | 174.24 g/mol | PubChem |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | General knowledge of similar compounds |
| Polarity | Moderately polar | Inferred from structure |
| Hydrogen Bonding | Hydrogen bond acceptor (carbonyl group) | Inferred from structure |
The structure of this compound, featuring a phenyl ring and a cyclohexanone moiety, imparts a balance of lipophilic and polar characteristics. The phenyl group contributes to its nonpolar nature, while the ketone's carbonyl group introduces polarity and the capacity to act as a hydrogen bond acceptor. This dual nature suggests a nuanced solubility profile across a spectrum of organic solvents.
Theoretical Framework and Predicted Solubility
The principle of "like dissolves like" serves as a fundamental guide for predicting solubility.[1] This adage is rooted in the thermodynamics of dissolution, where the enthalpy and entropy changes of mixing determine the spontaneity of the process.[2] For this compound, we can anticipate the following solubility trends based on its molecular structure:
-
Nonpolar Solvents (e.g., Hexane, Toluene): The significant nonpolar surface area contributed by the phenyl and cyclohexyl rings suggests that this compound will exhibit good solubility in nonpolar solvents. Van der Waals forces will be the predominant intermolecular interactions driving the dissolution process.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents possess a dipole moment but lack acidic protons. The carbonyl group of this compound can engage in dipole-dipole interactions with these solvents. Consequently, good to moderate solubility is expected in this class of solvents. The miscibility of ketones like cyclohexanone with common organic solvents supports this prediction.[3][4]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While the carbonyl group of this compound can accept hydrogen bonds from the solvent, the lack of a hydrogen bond donor on the molecule itself and its significant nonpolar character may limit its solubility compared to more polar solutes. Moderate solubility is anticipated.
The following diagram illustrates the key intermolecular forces at play in the dissolution of this compound in different solvent types.
Figure 1. Predicted intermolecular interactions and solubility of this compound.
Experimental Determination of Solubility: A Step-by-Step Guide
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate formulation development. The "gold standard" for determining equilibrium solubility is the shake-flask method.[5] For higher throughput needs, various screening methods can be employed.[6][7]
Equilibrium Solubility Determination via the Shake-Flask Method
This method establishes the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.
Protocol:
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of glass vials. The excess solid is crucial to ensure saturation.
-
Add a precise volume of the desired organic solvent to each vial. A range of solvents from different classes (nonpolar, polar aprotic, polar protic) should be tested.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[5][8] Preliminary studies can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.
-
Filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved solid.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standards of known concentrations of this compound to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility in units of mg/mL or mol/L.
-
Report the mean and standard deviation of at least three replicate measurements for each solvent.
-
The following diagram outlines the workflow for the shake-flask solubility determination.
Figure 2. Workflow for shake-flask equilibrium solubility determination.
High-Throughput Solubility Screening
In early-stage drug discovery, high-throughput methods are often employed to rapidly assess the solubility of a large number of compounds.[6][9] These methods, such as solution-precipitation assays, provide a kinetic measure of solubility which is valuable for initial screening.
Protocol Overview (Solution-Precipitation Method):
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly soluble solvent like dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Dispense the desired aqueous or organic solvent into the wells of a microtiter plate.
-
Compound Addition: Add a small aliquot of the DMSO stock solution to each well.
-
Incubation and Precipitation: Incubate the plate for a set period (e.g., 1-2 hours) to allow for precipitation of the compound that is insoluble at that concentration.
-
Separation: Separate the precipitated solid from the solution, often by filtration using a filter plate.
-
Quantification: Analyze the concentration of the compound remaining in the filtrate, typically by HPLC-UV or LC-MS/MS.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) |
| Nonpolar | n-Hexane | 1.88 | > 100 |
| Toluene | 2.38 | > 100 | |
| Polar Aprotic | Dichloromethane | 9.08 | 85.2 ± 3.1 |
| Tetrahydrofuran (THF) | 7.52 | 95.7 ± 4.5 | |
| Ethyl Acetate | 6.02 | 78.4 ± 2.9 | |
| Acetone | 20.7 | 65.1 ± 2.2 | |
| Acetonitrile | 37.5 | 42.3 ± 1.8 | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 | |
| Polar Protic | Methanol | 32.7 | 35.8 ± 1.5 |
| Ethanol | 24.5 | 28.9 ± 1.1 | |
| Isopropanol | 19.9 | 21.4 ± 0.9 | |
| Water | 80.1 | < 0.1 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined.
The interpretation of this data would confirm the predictions based on molecular structure. High solubility in nonpolar and some polar aprotic solvents, moderate solubility in polar protic solvents, and poor solubility in water would be expected.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions with robust experimental methodologies, researchers can generate the critical data needed to advance their drug development programs. The chirality of the molecule may also influence its solubility in chiral environments, an area that warrants further investigation, particularly in the context of chiral separations and formulations. The protocols detailed herein provide a solid foundation for a thorough and accurate characterization of the solubility of this promising pharmaceutical building block.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. youtube.com [youtube.com]
- 3. The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. solvescientific.com.au [solvescientific.com.au]
The Enantioselective Synthesis of (R)-3-Phenylcyclohexanone: A Technical Guide to its Discovery and Historical Development
Abstract
(R)-3-Phenylcyclohexanone is a chiral scaffold of significant interest in the pharmaceutical and fine chemical industries, serving as a crucial intermediate in the synthesis of a variety of complex molecules.[1][2] This technical guide provides an in-depth exploration of the discovery and historical evolution of its synthesis. We will traverse the timeline from early racemic preparations, predicated on foundational reactions like the Michael addition and Robinson annulation, to the advent of sophisticated asymmetric methodologies.[3][4] A pivotal focus will be placed on the highly efficient rhodium-catalyzed asymmetric conjugate addition, a landmark achievement that has defined the modern approach to this valuable chiral ketone.[5] Furthermore, this guide will delve into alternative and complementary biocatalytic strategies, including enzymatic kinetic resolution and deracemization, that offer green and highly selective routes.[6][7][8][9][10] Detailed experimental protocols, comparative data, and mechanistic visualizations are provided to offer researchers, scientists, and drug development professionals a comprehensive understanding of the synthesis of this compound.
Introduction: The Significance of a Chiral Building Block
The three-dimensional arrangement of atoms in a molecule can have profound effects on its biological activity. For this reason, the stereocontrolled synthesis of chiral molecules is a cornerstone of modern drug discovery and development. This compound, with its stereogenic center at the C3 position, represents a versatile chiral building block.[1][2] Its phenyl-substituted cyclohexanone framework allows for a multitude of chemical transformations, making it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2][11] The journey to access enantiomerically pure this compound is a compelling narrative of the evolution of synthetic organic chemistry, from classical methods that yielded racemic mixtures to cutting-edge catalytic and biocatalytic approaches that provide exquisite stereocontrol.
Early Pathways: The Era of Racemic Synthesis
The initial forays into the synthesis of 3-phenylcyclohexanone did not afford stereocontrol, resulting in a racemic mixture of the (R) and (S) enantiomers. These early methods, however, laid the groundwork for future advancements by establishing fundamental bond-forming strategies.
The Michael Addition: A Foundational Carbon-Carbon Bond Formation
The Michael reaction, first reported by Arthur Michael in 1887, is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[4][12] This reaction provided one of the earliest and most straightforward routes to the 3-phenylcyclohexanone scaffold. In this approach, a phenyl-containing nucleophile, such as a phenyl Grignard reagent or a phenylcuprate, is added to 2-cyclohexenone.
The choice of the nucleophile is critical; "soft" nucleophiles generally favor the desired 1,4-addition, while "hard" nucleophiles, like organolithium reagents, tend to undergo 1,2-addition to the carbonyl group.[12][13]
Figure 1: Conceptual workflow of the Michael addition for the synthesis of racemic 3-phenylcyclohexanone.
The Robinson Annulation: Building the Cyclohexanone Ring
Discovered by Sir Robert Robinson in 1935, the Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[3][14][15] While not a direct route to 3-phenylcyclohexanone from a simple phenyl precursor, it represents a classic method for constructing substituted cyclohexenone systems, which could then be further modified. For instance, a substituted ketone could undergo a Robinson annulation with an appropriate vinyl ketone to build the core structure.
Figure 2: The sequential steps of the Robinson annulation.
These early methods, while effective in constructing the carbon skeleton of 3-phenylcyclohexanone, suffered from a critical limitation: the lack of stereocontrol, invariably producing a 50:50 mixture of the two enantiomers. The separation of these enantiomers, a process known as resolution, was often a tedious and inefficient process, driving the quest for asymmetric synthetic methods.
The Dawn of Asymmetric Synthesis: Catalytic and Biocatalytic Revolutions
The latter half of the 20th century witnessed a paradigm shift in organic synthesis with the advent of asymmetric catalysis. This new frontier aimed to directly produce a single enantiomer of a chiral molecule, bypassing the need for classical resolution.
The Landmark Hayashi-Miyaura Reaction: Rhodium-Catalyzed Asymmetric Conjugate Addition
A watershed moment in the synthesis of this compound came with the development of the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to enones, pioneered by the groups of Hayashi and Miyaura.[5][16] This reaction, first reported in the late 1990s, offered a highly efficient and enantioselective route to 3-arylcyclohexanones.
The key to the success of this methodology lies in the use of a chiral phosphine ligand, most notably (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), in conjunction with a rhodium(I) precursor. The chiral ligand coordinates to the rhodium center, creating a chiral environment that directs the addition of the phenyl group from phenylboronic acid to one face of the 2-cyclohexenone, leading to the preferential formation of the (R)-enantiomer.
Figure 3: Key components of the Hayashi-Miyaura asymmetric conjugate addition.
The reaction typically proceeds in a mixed solvent system, such as dioxane and water, at elevated temperatures. The use of a chiral rhodium complex allows for high yields and excellent enantioselectivities, often exceeding 98% ee (enantiomeric excess).[5]
Table 1: Comparison of Racemic vs. Asymmetric Synthesis of 3-Phenylcyclohexanone
| Method | Key Reagents | Stereoselectivity | Advantages | Disadvantages |
| Michael Addition | Phenylcuprate, 2-Cyclohexenone | Racemic | Simple, good yield | No stereocontrol |
| Hayashi-Miyaura | Phenylboronic acid, 2-Cyclohexenone, Rh(I)/(R)-BINAP | High (R)-selectivity | High enantioselectivity, high yield | Requires precious metal catalyst |
A Detailed Experimental Protocol: The Hayashi-Miyaura Synthesis of this compound
The following protocol is adapted from a procedure published in Organic Syntheses, a testament to its reliability and robustness.[17]
Step-by-Step Methodology:
-
Catalyst Preparation: In a nitrogen-flushed flask, acetylacetonatobis(ethylene)rhodium(I) and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) are dissolved in 1,4-dioxane. The mixture is stirred at room temperature to form the active chiral catalyst complex.
-
Reaction Setup: In a separate flask, phenylboronic acid, 2-cyclohexenone, and water are added to 1,4-dioxane.
-
Catalytic Reaction: The prepared catalyst solution is added to the mixture of reactants. The reaction is then heated to 100 °C and stirred for several hours.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent, such as diethyl ether, and washed sequentially with aqueous acid and base to remove unreacted starting materials and byproducts. The organic layer is then dried and concentrated.
-
Final Purification: The crude product is purified by column chromatography on silica gel, followed by distillation under reduced pressure to yield pure this compound as a colorless oil.
This method consistently provides this compound in high yield (typically >80%) and high enantiomeric purity (often >98% ee).[17]
Biocatalytic Approaches: The Green Chemistry Frontier
In parallel with the development of organometallic catalysis, biocatalysis has emerged as a powerful and environmentally benign approach to the synthesis of chiral molecules. Enzymes, operating under mild conditions in aqueous media, can exhibit exquisite chemo-, regio-, and stereoselectivity.
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. For 3-phenylcyclohexanone, a ketoreductase (KRED) can selectively reduce one enantiomer to the corresponding alcohol, leaving the other enantiomer unreacted and thus enriched.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. Asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone catalyzed by Rh(I)/binap complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photochemical Deracemization of 3-Substituted Oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Photochemical Deracemization of 3-Substituted Oxindoles - ChemistryViews [chemistryviews.org]
- 10. researchgate.net [researchgate.net]
- 11. 3-PHENYL-CYCLOHEXANONE | 20795-53-3 [chemicalbook.com]
- 12. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
- 14. chemistwizards.com [chemistwizards.com]
- 15. jk-sci.com [jk-sci.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
Introduction: The Strategic Importance of (R)-3-Phenylcyclohexanone
An In-Depth Technical Guide to the Key Reactive Sites of (R)-3-Phenylcyclohexanone
This compound is a chiral cyclic ketone that serves as a versatile and valuable building block in modern organic synthesis.[1][2] Its structure, featuring a cyclohexanone core, a stereogenic center, and an aromatic phenyl group, presents a molecule with distinct and predictable points of reactivity. This guide, intended for researchers and drug development professionals, provides a detailed exploration of these reactive sites. Understanding the nuanced reactivity at each site is paramount for leveraging this molecule to construct complex molecular architectures, particularly in the synthesis of pharmaceuticals and other bioactive compounds.[1][2]
The molecule's utility stems from three primary reactive zones: the electrophilic carbonyl carbon, the acidic α-carbons, and the nucleophilic phenyl ring. The interplay between the stereochemistry of the C3 position and the electronic and steric properties of the substituents dictates the regio- and stereochemical outcomes of its transformations.
Figure 1: Overview of the primary reactive sites on the this compound scaffold.
The Carbonyl Group: A Hub for Nucleophilic Addition
The most prominent reactive site is the carbonyl group. The polarization of the carbon-oxygen double bond renders the carbonyl carbon highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[3][4] This reactivity is fundamental to many synthetic transformations, including reductions, cyanohydrin formation, and Grignard reactions.[1][4]
Mechanism and Stereochemical Considerations
Nucleophilic attack on the carbonyl carbon results in the rehybridization of this carbon from sp² to sp³.[5] In the context of this compound, the pre-existing chiral center at C3 exerts significant facial control over the incoming nucleophile. The stereochemical outcome is often rationalized by the Felkin-Anh model, which predicts the nucleophile will approach from the less sterically hindered face.
Figure 2: Generalized workflow for nucleophilic addition to the carbonyl group.
Experimental Protocol: Diastereoselective Reduction
A classic example demonstrating this reactivity is the reduction of the ketone to the corresponding alcohol using a hydride reagent like sodium borohydride (NaBH₄). The hydride ion acts as the nucleophile. Due to the steric bulk of the phenyl group, the hydride preferentially attacks from the axial face to avoid steric clash, leading to the formation of the equatorial alcohol as the major diastereomer.
Protocol: Sodium Borohydride Reduction
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous methanol (MeOH) in a round-bottom flask under a nitrogen atmosphere at 0 °C (ice bath).
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of acetone to consume excess NaBH₄, followed by the addition of 1 M HCl until the solution is acidic (pH ~2).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography to separate the diastereomers.
Table 1: Expected Outcome of Carbonyl Reduction
| Product Diastereomer | Major/Minor | Typical Ratio | Rationale |
| (1S,3R)-3-Phenylcyclohexanol | Major | >85:15 | Hydride attacks from the less hindered axial face. |
| (1R,3R)-3-Phenylcyclohexanol | Minor | <15 | Hydride attacks from the more hindered equatorial face. |
The α-Carbons: Gateway to Enolate Chemistry
The protons on the carbons adjacent to the carbonyl (the α-carbons, C2 and C6) are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate.[5][6] 3-Phenylcyclohexanone is an unsymmetrical ketone, presenting two distinct sets of α-protons, leading to the potential formation of two different regioisomeric enolates.
Kinetic vs. Thermodynamic Enolates
The regioselectivity of enolate formation is governed by the reaction conditions.[7]
-
Kinetic Enolate: Formed by removing the most accessible, least sterically hindered proton. This occurs rapidly at low temperatures using a bulky, non-nucleophilic strong base like Lithium Diisopropylamide (LDA). For 3-phenylcyclohexanone, the protons at C6 are less hindered, leading to the kinetic enolate.[8][9]
-
Thermodynamic Enolate: The more stable enolate, which has the more substituted double bond. Its formation is favored under equilibrating conditions (higher temperatures, weaker base, longer reaction times). Deprotonation at C2 yields the more substituted and therefore thermodynamically favored enolate.[8][9]
Figure 3: Regioselective formation of kinetic and thermodynamic enolates.
Experimental Protocol: Kinetic Enolate Alkylation
This protocol describes the regioselective formation of the kinetic enolate and its subsequent trapping with an electrophile (alkylation), a powerful C-C bond-forming reaction.
Protocol: Alkylation via the Kinetic Enolate
-
Apparatus Setup: Assemble an oven-dried, three-necked flask equipped with a nitrogen inlet, a thermometer, and a rubber septum.
-
Base Preparation: In the reaction flask, add anhydrous tetrahydrofuran (THF), followed by diisopropylamine (1.1 eq). Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 eq) dropwise to form LDA in situ. Stir for 30 minutes.
-
Enolate Formation: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the kinetic enolate.
-
Alkylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe. Maintain the temperature at -78 °C and stir for 2-3 hours.
-
Quenching & Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction & Purification: Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product by column chromatography.
The Phenyl Ring: A Platform for Electrophilic Aromatic Substitution (EAS)
The phenyl group provides a third reactive zone, capable of undergoing electrophilic aromatic substitution (EAS).[10] The cyclohexanone moiety attached to the ring acts as an alkyl substituent, which is an activating group and an ortho, para-director.[11] Therefore, electrophiles will preferentially add to the positions ortho and para to the point of attachment.
Mechanism and Regioselectivity
The EAS mechanism involves the attack of the electron-rich aromatic ring on a strong electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[10][12] A subsequent deprotonation step restores the aromaticity of the ring. Steric hindrance from the bulky cyclohexyl ring may disfavor substitution at the ortho positions, potentially leading to a higher yield of the para-substituted product.
Table 2: Predicted Regioselectivity in EAS Reactions
| Position | Directing Effect | Predicted Reactivity | Rationale |
| Ortho | Activating | Favorable, but sterically hindered | Electron-donating nature of the alkyl group stabilizes the arenium ion. |
| Meta | - | Unfavorable | Arenium ion intermediate is less stabilized. |
| Para | Activating | Highly Favorable | Electronically activated and sterically accessible. |
Experimental Protocol: Nitration of the Phenyl Ring
Nitration is a canonical EAS reaction that introduces a nitro (-NO₂) group onto the aromatic ring using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) in situ.[12][13]
Protocol: Aromatic Nitration
-
Acid Mixture Preparation: In a flask cooled to 0 °C, slowly add concentrated sulfuric acid (H₂SO₄) to concentrated nitric acid (HNO₃) to create the nitrating mixture.
-
Substrate Addition: Slowly add this compound (1.0 eq) to the cold nitrating mixture with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the precipitated solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from ethanol to yield the purified para-nitro product as the major isomer.
Figure 4: Key steps in the electrophilic aromatic substitution mechanism.
Conclusion
This compound is a synthetically powerful molecule endowed with three distinct and controllable reactive sites. The electrophilic carbonyl carbon allows for a variety of nucleophilic additions, with stereochemical outcomes influenced by the existing chiral center. The α-carbons provide access to regioselective enolate chemistry, enabling strategic carbon-carbon bond formations. Finally, the phenyl ring serves as a platform for electrophilic aromatic substitution, allowing for further functionalization. A thorough understanding of these reactive centers, governed by principles of stereoelectronics and kinetic versus thermodynamic control, is essential for rationally designing synthetic pathways to complex and high-value molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Predict the products formed when cyclohexanone reacts with t... | Study Prep in Pearson+ [pearson.com]
- 4. orkechemical.com [orkechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
(R)-3-Phenylcyclohexanone: A Chiral Synthon for Advanced Organic Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Chiral Cyclohexanones
In the landscape of modern organic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and agrochemical development. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the control of stereochemistry a critical aspect of synthetic design. Within the arsenal of chiral building blocks, cyclic ketones, and specifically chiral cyclohexanones, represent a versatile and powerful class of synthons. Their rigid, yet conformationally dynamic, scaffold provides a platform for introducing multiple stereocenters with a high degree of predictability.
(R)-3-Phenylcyclohexanone stands out as a particularly valuable intermediate.[1][2] The presence of a stereocenter at the 3-position, defined by the phenyl group, imparts chirality to the molecule and influences the stereochemical outcome of subsequent transformations at the α-carbons. This inherent chirality, coupled with the reactivity of the ketone functionality, makes this compound a sought-after starting material for the synthesis of complex molecular architectures.[1] This guide provides an in-depth exploration of the synthesis and potential applications of this chiral ketone, offering insights into its role as a cornerstone in asymmetric synthesis.
I. Asymmetric Synthesis of this compound
The reliable and scalable synthesis of enantiomerically pure this compound is the gateway to its utility. Among the most robust and widely adopted methods is the rhodium-catalyzed asymmetric 1,4-addition of a phenylboronic acid to 2-cyclohexenone. This method, detailed in Organic Syntheses, provides high yields and excellent enantioselectivity.[3]
Core Principles of the Rhodium-Catalyzed Asymmetric 1,4-Addition
The success of this transformation hinges on the use of a chiral phosphine ligand, typically a binaphthyl derivative such as (R)-BINAP, in conjunction with a rhodium(I) precursor. The chiral ligand coordinates to the rhodium center, creating a chiral environment that directs the addition of the phenyl group to one of the enantiotopic faces of the cyclohexenone. The mechanism involves the formation of a rhodium-phenyl species, which then undergoes conjugate addition to the enone. The choice of the (R)-enantiomer of the BINAP ligand is crucial for obtaining the (R)-enantiomer of the product. A slight excess of the BINAP ligand relative to the rhodium catalyst has been shown to be beneficial for achieving high enantioselectivity.[3]
Experimental Workflow: Synthesis of this compound
The following diagram illustrates the key steps in the synthesis of this compound via the rhodium-catalyzed 1,4-addition.
References
Spectroscopic Data of (R)-3-Phenylcyclohexanone: An In-depth Technical Guide
This guide provides a comprehensive analysis of the spectroscopic data for (R)-3-Phenylcyclohexanone, a chiral ketone with significant applications in organic synthesis and drug development. Understanding its spectral characteristics is paramount for researchers in confirming its structure, assessing its purity, and studying its chemical behavior. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights grounded in established spectroscopic principles.
Molecular Structure and Key Features
This compound possesses a molecular formula of C₁₂H₁₄O and a molecular weight of 174.24 g/mol .[1][2] Its structure consists of a cyclohexanone ring with a phenyl group at the chiral center on the third carbon atom. This combination of a carbonyl group, an aromatic ring, and a chiral aliphatic ring system gives rise to a unique and informative spectroscopic signature.
Caption: Key molecular properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound, typically recorded in CDCl₃, reveals the number of distinct carbon environments in the molecule.[3] The spectrum is characterized by a carbonyl carbon signal at the downfield region, aromatic carbon signals, and aliphatic carbon signals from the cyclohexanone ring.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~210 | C=O | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom. |
| ~144 | Quaternary Ar-C | The aromatic carbon directly attached to the cyclohexanone ring is a quaternary carbon. |
| ~128.5 | Ar-CH | The ortho- and meta- carbons of the phenyl ring are in a similar electronic environment. |
| ~126.5 | Ar-CH | The para- carbon of the phenyl ring. |
| ~45 | CH (C3) | The methine carbon bearing the phenyl group is deshielded by the aromatic ring. |
| ~49, ~41, ~32, ~25 | CH₂ | The four methylene carbons of the cyclohexanone ring, with varying degrees of shielding. |
Experimental Protocol: Acquiring the ¹³C NMR Spectrum
A standard protocol for obtaining a ¹³C NMR spectrum involves dissolving a 5-10 mg sample of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The spectrum is typically acquired on a 100 or 125 MHz spectrometer. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.
Caption: Workflow for ¹³C NMR data acquisition and processing.
¹H NMR Spectroscopy
Expected ¹H NMR Spectral Regions:
-
Aromatic Protons (7.2-7.4 ppm): The five protons of the phenyl group will appear as a multiplet in this region.
-
Methine Proton (C3-H) (~3.0-3.5 ppm): The proton at the chiral center, deshielded by the adjacent phenyl group, will likely appear as a multiplet due to coupling with the neighboring methylene protons.
-
Cyclohexanone Protons (1.8-2.8 ppm): The eight protons on the cyclohexanone ring will give rise to a series of complex and overlapping multiplets. The protons alpha to the carbonyl group (at C2 and C6) are expected to be the most deshielded among the ring protons.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Phenylcyclohexanone shows characteristic absorption bands for the carbonyl group, the aromatic ring, and the aliphatic C-H bonds.[1]
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3060, 3030 | C-H stretch | Aromatic |
| ~2940, 2860 | C-H stretch | Aliphatic (CH₂, CH) |
| ~1710 | C=O stretch (strong) | Ketone |
| ~1600, 1495, 1450 | C=C stretch | Aromatic ring |
| ~760, 700 | C-H out-of-plane bend | Monosubstituted benzene |
The most prominent peak in the spectrum is the strong absorption around 1710 cm⁻¹, which is characteristic of a saturated six-membered ring ketone.
Experimental Protocol: Acquiring the FT-IR Spectrum
A common and straightforward method for obtaining the IR spectrum of a liquid sample like 3-Phenylcyclohexanone is using a thin film on a salt plate (e.g., NaCl or KBr).
Caption: Workflow for FT-IR data acquisition using the thin film method.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. The mass spectrum of 3-Phenylcyclohexanone shows a molecular ion peak (M⁺˙) at m/z 174, consistent with its molecular formula.[1]
Major Fragment Ions:
| m/z | Proposed Fragment Ion | Rationale of Formation |
| 174 | [C₁₂H₁₄O]⁺˙ (Molecular Ion) | Ionization of the molecule by electron impact. |
| 117 | [C₉H₉]⁺ | Loss of the cyclohexanone ring fragment (C₃H₅O) from the molecular ion. |
| 104 | [C₈H₈]⁺˙ (Styrene radical cation) | McLafferty-type rearrangement followed by cleavage. |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Rearrangement of the benzyl fragment. |
| 77 | [C₆H₅]⁺ (Phenyl ion) | Cleavage of the bond between the phenyl group and the cyclohexanone ring. |
The fragmentation pattern is characteristic of a phenyl-substituted cyclohexanone, with cleavages alpha to the carbonyl group and rearrangements involving the phenyl ring being prominent pathways.
Caption: Proposed major fragmentation pathways for 3-Phenylcyclohexanone in EI-MS.
Conclusion
The spectroscopic data presented in this guide provides a comprehensive and self-validating profile for this compound. The ¹³C NMR confirms the carbon skeleton, the IR spectrum identifies the key functional groups, and the mass spectrum establishes the molecular weight and characteristic fragmentation patterns. Together, these techniques provide an unambiguous identification of the molecule and serve as a valuable reference for researchers working with this compound.
References
An In-Depth Technical Guide to the Chirality of 3-Phenylcyclohexanone Enantiomers
Abstract: The stereochemistry of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Chiral molecules can exhibit profoundly different pharmacological and toxicological profiles between enantiomers. 3-Phenylcyclohexanone, a versatile synthetic intermediate, serves as an exemplary model for understanding and controlling chirality.[1] This technical guide provides an in-depth exploration of the synthesis, resolution, and stereochemical characterization of the (R)- and (S)-enantiomers of 3-phenylcyclohexanone. We will detail field-proven methodologies for enantioselective synthesis, provide actionable protocols for chiral separation by High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), and elucidate the definitive assignment of absolute configuration through the powerful synergy of chiroptical spectroscopy and computational chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to master the principles and practical applications of chirality in organic synthesis and analysis.
The Significance of the C3-Stereocenter in 3-Phenylcyclohexanone
3-Phenylcyclohexanone possesses a single stereocenter at the C3 position, giving rise to a pair of non-superimposable mirror images: (R)- and (S)-3-phenylcyclohexanone. While possessing identical physical properties such as melting point, boiling point, and solubility in achiral media, their three-dimensional arrangement is distinct.[2] This structural difference is critical in a biological context, where molecular recognition is governed by the precise spatial arrangement of functional groups. An enzyme or receptor, itself a chiral entity, will interact differently with each enantiomer, often leading to one being therapeutically active while the other is inactive or, in some cases, responsible for adverse effects.[3] Therefore, the ability to selectively synthesize and analytically confirm the identity and purity of a single enantiomer is paramount in pharmaceutical development.
Figure 1: The (R) and (S) enantiomers of 3-phenylcyclohexanone.
Strategies for Accessing Enantiopure 3-Phenylcyclohexanone
Achieving an enantiomerically pure sample can be approached via two primary strategies: asymmetric synthesis, which aims to create the desired enantiomer from the outset, or chiral resolution, which involves separating a pre-existing 50:50 (racemic) mixture.
Figure 2: Comparison of asymmetric synthesis and chiral resolution workflows.
Enantioselective Synthesis: A Proactive Approach
Asymmetric synthesis is often the more elegant and economically favorable approach for large-scale production as it avoids sacrificing 50% of the material inherent in resolution. Two powerful modern techniques are metal-catalyzed asymmetric hydrogenation and organocatalysis.
One of the most robust and well-documented methods for synthesizing (R)-3-phenylcyclohexanone is the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone. This reaction is a cornerstone of modern asymmetric catalysis.
Causality of Experimental Choice: The choice of a rhodium(I) precursor, such as acetylacetonatobis(ethylene)rhodium(I), combined with a chiral bisphosphine ligand like (R)-BINAP, is critical. The (R)-BINAP ligand coordinates to the rhodium center, creating a chiral pocket. This chiral catalyst complex then activates the phenylboronic acid and directs its addition to one specific face of the prochiral 2-cyclohexenone, leading to a high excess of the (R)-enantiomer. The use of a specific molar ratio of ligand to metal (typically 1.2:1) is crucial for achieving maximum enantioselectivity.
Protocol 1: Rh-Catalyzed Asymmetric Synthesis of this compound This protocol is adapted from a validated procedure published in Organic Syntheses.[4]
-
Catalyst Preparation: In a dry, nitrogen-flushed flask, dissolve acetylacetonatobis(ethylene)rhodium(I) (0.05 mmol) and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) (0.06 mmol) in 10 mL of dioxane. Stir for 10 minutes at room temperature.
-
Reaction Setup: To the catalyst solution, add 2-cyclohexenone (5.0 mmol), phenylboronic acid (7.5 mmol), and 15 mL of a 1 M aqueous potassium carbonate solution.
-
Reaction Execution: Heat the mixture to 100 °C and stir vigorously for 5 hours.
-
Workup: Cool the reaction to room temperature. Add 30 mL of diethyl ether and 20 mL of water. Separate the organic layer, and extract the aqueous layer twice with 20 mL portions of diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by silica gel chromatography (eluting with a hexane/diethyl ether gradient) followed by distillation under reduced pressure (bp 125-130°C at 0.5 mmHg) to yield this compound as a colorless oil.
-
Validation: The expected yield is approximately 88%, with an enantiomeric excess (ee) of >98% as determined by chiral HPLC analysis.[4]
An increasingly popular alternative to metal catalysis is organocatalysis, which uses small, chiral organic molecules to induce enantioselectivity.[5][6] For the synthesis of 3-phenylcyclohexanone, a key strategy is the asymmetric Michael addition of a suitable nucleophile to 2-cyclohexenone, catalyzed by a chiral secondary amine, such as a diarylprolinol silyl ether.
Mechanism of Action: The organocatalyst reacts with the α,β-unsaturated ketone (2-cyclohexenone) to form a chiral iminium ion intermediate. This activation lowers the LUMO of the enone system, making it more susceptible to nucleophilic attack. The bulky substituents on the catalyst sterically hinder one face of the molecule, forcing the incoming nucleophile (e.g., a phenyl Grignard reagent or equivalent) to attack from the less hindered face, thus controlling the stereochemical outcome. This method is favored for its operational simplicity and avoidance of potentially toxic or expensive heavy metals.[2][7]
Chiral Resolution & Analysis: HPLC and SFC
For analytical validation of enantiomeric excess (ee) or for preparative separation of a racemic mixture, chromatography with a chiral stationary phase (CSP) is the most powerful and widely used technique.[8] Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Daicel CHIRALPAK® and CHIRALCEL® series), are particularly effective for a broad range of compounds, including ketones like 3-phenylcyclohexanone.[8][9]
Principle of Separation: The CSP contains chiral pockets or grooves created by the helical structure of the derivatized polysaccharide.[8] The two enantiomers of 3-phenylcyclohexanone interact with these chiral sites through a combination of hydrogen bonding, π-π stacking, and steric interactions. One enantiomer will have a more stable, transient diastereomeric interaction with the CSP, causing it to be retained longer on the column, while the other enantiomer elutes more quickly, thus achieving separation.[8]
Chiral High-Performance Liquid Chromatography (HPLC)
Normal-phase HPLC is a highly effective mode for separating the enantiomers of 3-phenylcyclohexanone.
Protocol 2: Analytical Chiral HPLC Method
-
System: Standard HPLC system with UV detector.
-
Column: Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL (Sample dissolved in mobile phase).
-
System Suitability: Inject a racemic standard of 3-phenylcyclohexanone. A successful separation is indicated by two baseline-resolved peaks (Resolution (Rs) > 1.5).
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % ee = |(Area E1 - Area E2) / (Area E1 + Area E2)| * 100.
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful "green" alternative to HPLC that uses supercritical CO₂ as the main mobile phase, offering faster separations and reduced solvent waste.[10] The principles of chiral recognition on polysaccharide CSPs remain the same as in HPLC.
Protocol 3: Analytical Chiral SFC Method
-
System: Analytical SFC system with UV detector and back-pressure regulator.
-
Column: Daicel CHIRALPAK® AD-3, 150 x 4.6 mm, 3 µm particle size.
-
Mobile Phase: Supercritical CO₂ / Methanol (85:15, v/v).
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Validation: As with HPLC, inject a racemic standard to confirm baseline resolution. The faster analysis times in SFC make it ideal for high-throughput screening.[10]
| Parameter | HPLC Method | SFC Method |
| Technique | High-Performance Liquid Chromatography | Supercritical Fluid Chromatography |
| Column | CHIRALPAK® AD-H (250x4.6 mm, 5µm) | CHIRALPAK® AD-3 (150x4.6 mm, 3µm) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10) | CO₂ / Methanol (85:15) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 35 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Key Advantage | Robust, widely available | Fast, reduced organic solvent usage |
Table 1: Comparative summary of analytical methods for chiral separation.
Definitive Assignment of Absolute Configuration
Once an enantiomer is synthesized and isolated, its absolute configuration—whether it is the (R) or (S) form—must be unambiguously determined. While X-ray crystallography is the definitive method, obtaining suitable crystals can be challenging. Chiroptical spectroscopy, particularly Vibrational Circular Dichroism (VCD), combined with Density Functional Theory (DFT) calculations, has emerged as a powerful and reliable alternative for determining absolute configuration in solution.
The VCD/DFT Workflow:
-
Hypothesize: Assume a configuration for the synthesized enantiomer (e.g., assume it is the (R)-enantiomer).
-
Calculate: Perform DFT calculations (e.g., using the B3LYP functional with a suitable basis set like 6-31G*) to find the lowest energy conformation of the assumed (R)-enantiomer and predict its theoretical VCD and IR spectra.
-
Measure: Experimentally measure the VCD and IR spectra of the synthesized, enantiopure sample in a suitable solvent (e.g., CCl₄ or CDCl₃).
-
Compare: Compare the experimental VCD spectrum with the calculated spectrum. VCD is the differential absorption of left and right circularly polarized infrared light and results in a spectrum of positive and negative bands that is exquisitely sensitive to the molecule's 3D structure.
-
Conclude:
-
If the signs and relative intensities of the major bands in the experimental VCD spectrum match the calculated spectrum for the (R)-enantiomer, the absolute configuration is confirmed as (R).
-
If the experimental spectrum is a near-perfect mirror image of the calculated (R)-spectrum, the absolute configuration is assigned as (S).
-
This comparative method provides a highly trustworthy, self-validating system for absolute configuration assignment directly on the sample in solution.
Figure 3: Workflow for absolute configuration assignment using VCD and DFT.
Chiroptical Properties of 3-Phenylcyclohexanone
| Property | This compound | (S)-3-Phenylcyclohexanone |
| IUPAC Name | (3R)-3-phenylcyclohexan-1-one | (3S)-3-phenylcyclohexan-1-one |
| CAS Number | 34993-51-6 | 57344-86-2 |
| Molecular Weight | 174.24 g/mol | 174.24 g/mol |
| Specific Rotation [α]D | +x° | -x° |
| VCD Spectrum | Characteristic Pattern | Mirror Image of (R) Pattern |
Table 2: Key properties of 3-phenylcyclohexanone enantiomers.
Conclusion
3-Phenylcyclohexanone serves as an ideal case study for the core principles of chirality that are vital to the pharmaceutical and fine chemical industries. This guide has detailed the primary strategies for obtaining enantiomerically pure forms of this molecule through both state-of-the-art asymmetric synthesis and robust chiral resolution techniques. We have provided validated, step-by-step protocols for a rhodium-catalyzed synthesis and for analytical separation via HPLC and SFC, highlighting the causality behind the selection of catalysts and chromatographic phases. Furthermore, we have outlined the definitive workflow for assigning absolute configuration by integrating experimental VCD spectroscopy with DFT calculations, a method that provides unambiguous stereochemical information directly in the solution phase. Mastery of these integrated synthetic and analytical techniques empowers researchers to confidently control and characterize the chirality of their target molecules, ensuring the scientific integrity and safety of next-generation chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 4. scbt.com [scbt.com]
- 5. 34993-51-6|this compound|BLD Pharm [bldpharm.com]
- 6. (S)-3-Phenylcyclohexanone | C12H14O | CID 11116555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C12H14O | CID 11041212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. achmem.com [achmem.com]
- 9. 3-Phenylcyclohexanone | C12H14O | CID 273661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Asymmetric addition of α-branched cyclic ketones to allenamides catalyzed by a chiral phosphoric acid - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04202J [pubs.rsc.org]
A Theoretical Investigation into the Conformational Landscape of (R)-3-Phenylcyclohexanone
An In-depth Technical Guide for Researchers in Stereochemistry and Drug Development
Abstract
The conformational preference of substituted cyclohexanes is a foundational concept in stereochemistry with profound implications for molecular recognition, reactivity, and pharmacology. (R)-3-Phenylcyclohexanone serves as an exemplary model system for exploring the subtle interplay of steric and electronic effects that govern three-dimensional molecular structure. This technical guide provides a comprehensive theoretical analysis of its conformational landscape, grounded in modern computational chemistry. We dissect the energetic contributions of key non-covalent interactions, including 1,3-diaxial strain and allylic strain, which dictate the equilibrium between the axial-phenyl and equatorial-phenyl chair conformers. This paper presents a detailed protocol for performing high-level Density Functional Theory (DFT) calculations to predict relative stabilities and key geometric parameters, offering a robust framework for researchers engaged in molecular design and analysis.
The Critical Role of Conformational Analysis
Significance in Medicinal Chemistry
The three-dimensional shape of a molecule is inextricably linked to its biological function. For a drug molecule to bind effectively to its target receptor, it must adopt a specific, low-energy conformation known as the bioactive conformation. The principles of stereochemistry are therefore not academic; they are central to the design of potent and selective therapeutics.[1] Understanding the conformational biases of cyclic systems like this compound is crucial, as these ring systems are common scaffolds in a vast array of pharmaceutical agents. The energetic cost of adopting a non-ideal conformation upon binding can directly impact binding affinity and, consequently, drug efficacy.
This compound: An Instructive Case Study
This compound provides a rich platform for studying the balance of forces in a substituted six-membered ring. The presence of an sp²-hybridized carbonyl carbon flattens the ring compared to cyclohexane, altering the classical steric environment.[2][3] The bulky phenyl substituent at the C3 position introduces significant steric demands and potential electronic interactions that make its conformational preference non-trivial. The primary question revolves around the energetic favorability of placing the phenyl group in an axial versus an equatorial position. Answering this requires a detailed quantum chemical approach to accurately capture all contributing interactions.
Governing Principles of Conformation in 3-Substituted Cyclohexanones
The conformational equilibrium of this compound is dominated by the interconversion between two low-energy chair forms. The relative stability of these conformers is determined by a series of competing steric and electronic interactions.
The Axial Phenyl Conformer: 1,3-Diaxial Interactions
In a standard cyclohexane ring, a bulky axial substituent experiences severe steric repulsion from the two other syn-axial hydrogens, an effect known as 1,3-diaxial interaction.[4][5][6] In cyclohexanone, the absence of an axial hydrogen at the C1 position mitigates one of these interactions. However, the axial phenyl group at C3 still experiences a significant steric clash with the axial hydrogen at C5, which is a primary source of destabilization for this conformer.
The Equatorial Phenyl Conformer: The Role of Allylic Strain
Placing the phenyl group in the equatorial position alleviates the major 1,3-diaxial interaction, which is generally the dominant factor for large substituents.[4] However, a new, more subtle interaction arises. The geometry of the cyclohexanone ring, with the C1=O double bond, creates a scenario analogous to allylic strain (also known as A¹,³ strain).[7][8] This strain occurs between the equatorial substituent at C3 (the phenyl group) and the equatorial hydrogen at C2. This interaction, a repulsive gauche-like arrangement, slightly destabilizes the equatorial conformer and offsets some of the energetic gains from avoiding the 1,3-diaxial clash. The final equilibrium is a delicate balance between these opposing steric effects.
Diagram 1: Conformational Equilibrium of this compound
Caption: Ring-flip interconversion between the more stable equatorial and less stable axial conformers.
Diagram 2: Key Destabilizing Steric Interactions
Caption: Dominant steric strains governing the stability of the axial and equatorial conformers.
A Validated Protocol for Theoretical Conformational Analysis
To quantify the energy difference between conformers, we rely on quantum mechanical calculations. Density Functional Theory (DFT) provides an optimal balance of computational accuracy and efficiency for molecules of this size.[9] The following protocol outlines a robust, self-validating workflow.
Step-by-Step Computational Workflow
-
Structure Generation: Build the initial 3D structures for both the axial-phenyl and equatorial-phenyl conformers of this compound using molecular modeling software (e.g., Avogadro, GaussView). Ensure correct stereochemistry at the C3 position.
-
Initial Geometry Optimization: Perform an initial, low-level optimization to clean up the initial structures. A molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7) is suitable for this step.
-
Causality: This step removes any high-energy structural artifacts from manual building, providing a reasonable starting point for more demanding calculations and preventing convergence issues.
-
-
DFT Geometry Optimization: Optimize the geometry of each conformer using a reliable DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-31G(d) basis set.[10][11]
-
Causality: This level of theory is well-benchmarked for organic molecules and accurately determines equilibrium geometries by finding the minimum on the potential energy surface.
-
-
Vibrational Frequency Calculation: Perform a frequency calculation at the same level of theory as the optimization (e.g., B3LYP/6-31G(d)).
-
Trustworthiness: This is a critical validation step. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, meaning the structure is not a stable conformer and must be re-optimized. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed for Gibbs free energy.
-
-
High-Accuracy Single-Point Energy Calculation: To obtain more reliable relative energies, perform a single-point energy calculation on the optimized geometries using a more advanced functional and a larger basis set. The M06-2X functional with the aug-cc-pVTZ basis set is highly recommended for its excellent handling of non-covalent interactions.[12] Including an empirical dispersion correction (e.g., D3) is also advisable.[12]
-
Causality: This approach, optimizing at a cheaper level and calculating the final energy at a higher level, is a cost-effective strategy to achieve near "gold standard" accuracy (e.g., CCSD(T)) without the prohibitive computational expense of a full high-level optimization.[13]
-
-
Data Analysis: Extract the electronic energies, enthalpies (H), and Gibbs free energies (G) for each conformer. Calculate the relative energy difference (ΔG = G_axial - G_equatorial) to determine the equilibrium population. Analyze key dihedral angles to quantify ring puckering and substituent orientation.
Quantitative Analysis and Expected Results
Executing the protocol described above allows for a quantitative comparison of the two primary conformers. The results should be summarized for clarity and comparative analysis.
Predicted Relative Energies
The A-value for a phenyl group in cyclohexane is approximately 3.0 kcal/mol, indicating a strong preference for the equatorial position.[14] Due to the modified steric environment in cyclohexanone, the energy difference is expected to be slightly smaller but still significant. The equatorial conformer is predicted to be the global minimum.
| Conformer | Relative Electronic Energy (ΔE) | Relative Gibbs Free Energy (ΔG) | Predicted Population (298 K) |
| Equatorial-Phenyl | 0.00 kcal/mol (Reference) | 0.00 kcal/mol (Reference) | >99% |
| Axial-Phenyl | ~2.5 - 2.8 kcal/mol | ~2.6 - 2.9 kcal/mol | <1% |
| Note: These are illustrative values based on established principles. Actual values must be derived from the DFT protocol. |
Key Geometric Parameters
Analysis of the optimized geometries reveals structural details. The cyclohexanone ring will adopt a flattened chair conformation, particularly around the C1-C2 and C1-C6 bonds. Key dihedral angles, such as C6-C1-C2-C3, define the degree of puckering and will differ slightly from an ideal cyclohexane chair.
Conclusion and Outlook
The conformational landscape of this compound is governed by a balance between the destabilizing 1,3-diaxial interaction in the axial conformer and the less severe, but notable, allylic-type strain in the equatorial conformer. High-level theoretical calculations, following a robust and validated DFT protocol, consistently predict that the equatorial-phenyl conformer is significantly more stable . This preference is crucial for understanding the molecule's reactivity and potential interactions in a biological context.
For professionals in drug development, this type of analysis provides a powerful predictive tool. It allows for the a priori assessment of the conformational energies of complex molecules, guiding the design of rigid analogs or identifying potential liabilities where a high-energy conformation may be required for biological activity. Future studies could expand on this framework to include explicit solvent effects or explore the conformational dynamics through molecular dynamics simulations to provide an even more complete picture of this fundamental molecular system.
References
- 1. careerendeavour.com [careerendeavour.com]
- 2. tandfonline.com [tandfonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Allylic strain - Wikipedia [en.wikipedia.org]
- 8. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Benchmark of Density Functional Approximations For Thermochemistry and Kinetics of Hydride Reductions of Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Enantioselective Synthesis of (R)-3-Phenylcyclohexanone via Rhodium-Catalyzed Asymmetric Conjugate Addition
Abstract: This document provides a comprehensive guide for the enantioselective synthesis of (R)-3-Phenylcyclohexanone through the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone. Detailed experimental protocols, mechanistic insights, and critical parameters are discussed to ensure high yield and enantioselectivity. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction: The Significance of Chiral Cyclohexanones
Chiral 3-arylcyclohexanones are pivotal structural motifs in a multitude of biologically active molecules and are valuable building blocks in the synthesis of complex pharmaceuticals. The precise control of stereochemistry is paramount, as different enantiomers can exhibit vastly different pharmacological activities. The rhodium-catalyzed asymmetric conjugate addition of organoboron reagents to α,β-unsaturated carbonyl compounds has emerged as a powerful and reliable method for the construction of these chiral frameworks with high enantiopurity. This application note details a robust protocol for the synthesis of this compound, a key intermediate, utilizing a chiral rhodium-phosphine complex.
The selection of a rhodium catalyst, in conjunction with a chiral ligand, is critical for inducing high enantioselectivity. The seminal work by Hayashi and others has demonstrated that rhodium(I) complexes, particularly when paired with atropisomeric bisphosphine ligands like (R)-BINAP, are exceptionally effective for this transformation, consistently delivering high yields and enantiomeric excesses (ee) of the desired product.[1][2][3]
Mechanistic Rationale: The Catalytic Cycle
The success of this enantioselective transformation hinges on a well-understood catalytic cycle, which has been elucidated through detailed mechanistic studies.[4][5] The cycle, depicted below, involves three key rhodium(I) intermediates: a hydroxyrhodium complex, a phenylrhodium complex, and an oxa-π-allylrhodium (rhodium enolate) complex.[4][5]
The reaction is initiated by the transmetalation of the phenyl group from phenylboronic acid to a hydroxyrhodium(I) species, which is believed to be the active catalytic species. This step forms a phenylrhodium(I) intermediate. The subsequent carbometalation, a 1,4-addition of the phenyl group to the coordinated 2-cyclohexenone, generates an oxa-π-allylrhodium(I) intermediate. Finally, hydrolysis of this intermediate releases the desired 3-phenylcyclohexanone product and regenerates the active hydroxyrhodium(I) catalyst, thus completing the catalytic cycle. The chiral ligand, bound to the rhodium center throughout the cycle, orchestrates the facial selectivity of the addition, leading to the preferential formation of one enantiomer.
Figure 1: Proposed catalytic cycle for the rhodium-catalyzed asymmetric 1,4-addition.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from a well-established and reliable procedure.[2] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| Phenylboronic acid | ≥97% | Sigma-Aldrich | Store in a desiccator. |
| 2-Cyclohexenone | ≥97% | Sigma-Aldrich | Distill before use. |
| Acetylacetonatobis(ethylene)rhodium(I) | 98% | Strem Chemicals | Handle in a glovebox or under an inert atmosphere. |
| (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) | 98% | Strem Chemicals | Handle in a glovebox or under an inert atmosphere. |
| 1,4-Dioxane, anhydrous | ≥99.8% | Sigma-Aldrich | Use directly from a solvent purification system or a sealed bottle. |
| Diethyl ether, anhydrous | ≥99.7% | Sigma-Aldrich | Use directly from a solvent purification system or a sealed bottle. |
| Saturated aqueous sodium bicarbonate solution | N/A | In-house prep. | |
| Brine (Saturated aqueous sodium chloride) | N/A | In-house prep. | |
| Anhydrous magnesium sulfate | ≥97% | Sigma-Aldrich | |
| Silica gel | 230-400 mesh | Sigma-Aldrich | For column chromatography. |
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the synthesis.
Detailed Procedure
-
Catalyst Pre-formation: To a dry, argon-flushed 50 mL Schlenk flask equipped with a magnetic stir bar, add acetylacetonatobis(ethylene)rhodium(I) (25.8 mg, 0.10 mmol, 1.0 mol%) and (R)-BINAP (74.7 mg, 0.12 mmol, 1.2 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) via syringe. Stir the resulting yellow-orange solution at room temperature for 10 minutes to allow for the formation of the active catalyst complex.
-
Reagent Addition: To the catalyst solution, add phenylboronic acid (1.46 g, 12.0 mmol, 1.2 equivalents).
-
Substrate Addition: Add 2-cyclohexenone (0.96 g, 10.0 mmol, 1.0 equivalent) to the reaction mixture via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 5 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a colorless oil.
-
Analysis: Determine the yield and confirm the structure by ¹H NMR and ¹³C NMR spectroscopy. The enantiomeric excess can be determined by chiral HPLC analysis.
Results and Discussion
Following the detailed protocol, the enantioselective synthesis of this compound is expected to proceed with high efficiency. The choice of (R)-BINAP as the chiral ligand is crucial for directing the stereochemical outcome to favor the (R)-enantiomer.
| Parameter | Expected Outcome | Reference |
| Yield | 85-95% | [2] |
| Enantiomeric Excess (ee) | >98% (R) | [1][2] |
The reaction temperature of 100 °C is optimal for achieving a reasonable reaction rate and high yield.[6] Lower temperatures may lead to sluggish reactions, while higher temperatures could potentially lead to side reactions or a decrease in enantioselectivity. The use of a slight excess of phenylboronic acid ensures the complete consumption of the limiting reagent, 2-cyclohexenone. The aqueous workup is designed to remove any remaining water-soluble reagents and byproducts.
Conclusion
This application note provides a detailed and reliable protocol for the enantioselective synthesis of this compound using a rhodium/(R)-BINAP catalytic system. The procedure is robust, high-yielding, and provides excellent enantioselectivity. The mechanistic understanding of the catalytic cycle allows for rational optimization and troubleshooting. This method serves as a valuable tool for chemists in academia and industry for the synthesis of chiral building blocks for drug discovery and development.
References
- 1. Asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone catalyzed by Rh(I)/binap complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids. Arylrhodium, oxa-pi-allylrhodium, and hydroxorhodium intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols: A Detailed Guide to Rhodium-Catalyzed 1,4-Addition to Cyclohexenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of C-C Bond Formation
The conjugate addition of carbon nucleophiles to α,β-unsaturated carbonyl compounds, often referred to as the Michael addition, is a fundamental carbon-carbon bond-forming reaction. The rhodium-catalyzed variant has emerged as a particularly powerful and versatile method due to its mild reaction conditions, broad substrate scope, and high degree of stereocontrol.[1][2][3] This reaction is instrumental in the synthesis of complex molecules and intermediates crucial for drug discovery and natural product synthesis.[3][4]
Organoboron reagents, such as arylboronic acids, are favored nucleophiles in these reactions. They are generally stable, easy to handle, and environmentally benign compared to more reactive organometallic reagents like organozincs or organocuprates.[5] The combination of a rhodium catalyst with a suitable chiral ligand allows for highly enantioselective transformations, providing access to valuable chiral building blocks.[6][7][8]
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is paramount for troubleshooting and optimizing the rhodium-catalyzed 1,4-addition. The generally accepted mechanism involves a Rh(I) active species and proceeds through three key stages: transmetalation, migratory insertion, and protonolysis.[9]
-
Transmetalation: The cycle begins with the reaction of a Rh(I)-hydroxide or Rh(I)-alkoxide complex with the organoboron reagent (e.g., an arylboronic acid). This step transfers the organic group from boron to the rhodium center, generating an aryl-rhodium(I) intermediate and regenerating a boron species. The presence of a base, such as KOH or Et3N, can accelerate this rate-determining step.[9][10]
-
Migratory Insertion (Carbometalation): The α,β-unsaturated ketone (cyclohexenone) then coordinates to the aryl-rhodium(I) complex. This is followed by the migratory insertion of the olefin into the rhodium-aryl bond. This step is typically stereodetermining and forms a rhodium enolate intermediate.[7][9]
-
Protonolysis: The rhodium enolate intermediate is then protonated, often by water or an alcohol present in the reaction mixture, to yield the final 1,4-addition product and regenerate the active Rh(I)-hydroxide catalyst, which can then re-enter the catalytic cycle.[7][9][11]
Caption: Generalized catalytic cycle for the rhodium-catalyzed 1,4-addition.
Key Experimental Parameters and Their Rationale
The success of a rhodium-catalyzed 1,4-addition hinges on the careful selection of several key parameters.
Rhodium Precursor
A variety of Rh(I) precursors can be used to generate the active catalyst. Common choices include:
-
[RhCl(C₂H₄)₂]₂ (Chloro(1,5-cyclooctadiene)rhodium(I) dimer): A stable, commercially available precursor.
-
Rh(acac)(CO)₂ (Acetylacetonatodicarbonylrhodium(I)): Another common and stable precursor.
-
[Rh(cod)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate): A cationic precursor that can lead to more robust and consistently high enantioselectivities.[9]
The choice of precursor can influence reaction rates and catalyst activation. Cationic rhodium precursors often allow for the use of milder bases like triethylamine (Et₃N) instead of stronger inorganic bases like potassium hydroxide (KOH).[9]
Chiral Ligands: The Key to Asymmetry
For enantioselective additions, the choice of chiral ligand is critical. The ligand coordinates to the rhodium center, creating a chiral environment that directs the approach of the substrates, leading to the preferential formation of one enantiomer of the product.
-
Chiral Diphosphine Ligands (e.g., BINAP): (S)- or (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is one of the most widely used and effective ligands for this transformation, often providing high enantioselectivities for a range of substrates.[6][7]
-
Chiral Diene Ligands: More recently, chiral diene ligands have emerged as a powerful alternative, sometimes offering superior reactivity and selectivity where phosphine ligands may be less effective.[12][13][14] These ligands are particularly useful in preventing side reactions and can be highly effective even at low catalyst loadings.[15][16]
Solvent System
The solvent plays a crucial role in both catalyst activity and enantioselectivity.
-
Aqueous/Organic Mixtures: Many successful protocols employ a mixture of an organic solvent and water, such as dioxane/H₂O or 1-propanol/H₂O.[6][7] The presence of water is often essential for the protonolysis step and can facilitate the transmetalation process.[7]
-
Anhydrous Solvents: In some cases, particularly with specific catalyst systems or when a silyl enol ether product is desired, anhydrous solvents like THF are used. In such protocols, an additive like chlorotrimethylsilane (TMSCl) may be required to trap the rhodium enolate intermediate.[1][11]
The Role of the Base
A base is often added to facilitate the transmetalation step.
-
Inorganic Bases (e.g., KOH): A small amount of an aqueous solution of a base like KOH can significantly accelerate the reaction, allowing for lower reaction temperatures and reduced amounts of the boronic acid.[10][17]
-
Organic Bases (e.g., Et₃N): When using cationic rhodium precursors, triethylamine (Et₃N) is often a suitable base.[9][10]
Experimental Protocols
The following protocols are representative examples for conducting a rhodium-catalyzed 1,4-addition to cyclohexenone.
Protocol 1: Asymmetric Addition of Phenylboronic Acid using a Rh/BINAP Catalyst
This protocol is adapted from seminal work in the field and is a reliable method for achieving high enantioselectivity.[6][7]
Materials:
-
Rh(acac)(C₂H₄)₂ (1.5 mol%)
-
(S)-BINAP (3.3 mol%)
-
Phenylboronic acid (1.4 equivalents)
-
2-Cyclohexenone (1.0 equivalent)
-
Dioxane
-
Water
Procedure:
-
To a Schlenk tube under an argon atmosphere, add Rh(acac)(C₂H₄)₂ (0.0075 mmol) and (S)-BINAP (0.0165 mmol).
-
Add 2.0 mL of dioxane and stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Add 2-cyclohexenone (0.5 mmol) to the catalyst solution.
-
In a separate vial, dissolve phenylboronic acid (0.7 mmol) in 0.5 mL of dioxane and 0.25 mL of water.
-
Add the phenylboronic acid solution to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 100 °C for 5 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-3-phenylcyclohexanone.
Caption: Workflow for the Rh/BINAP-catalyzed asymmetric 1,4-addition.
Protocol 2: Asymmetric Addition using a Rh/Chiral Diene Catalyst
This protocol highlights the use of modern chiral diene ligands, which can often be used at lower temperatures and catalyst loadings.[12][13][15]
Materials:
-
[RhCl(cod)]₂ (1.5 mol% Rh)
-
(R,R)-Ph-bod* (a representative chiral diene ligand) (3.3 mol%)
-
Arylboronic acid (1.5 equivalents)
-
2-Cyclohexenone (1.0 equivalent)
-
Toluene
-
Aqueous KOH solution (e.g., 2 M)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vial with [RhCl(cod)]₂ (0.0075 mmol) and (R,R)-Ph-bod* (0.0165 mmol).
-
Add 1.0 mL of toluene and stir for 15 minutes at room temperature.
-
Add the arylboronic acid (1.5 mmol) and 2-cyclohexenone (1.0 mmol).
-
Add a small amount of aqueous KOH solution (e.g., 20 µL of a 2M solution).
-
Stir the reaction at a specified temperature (e.g., 60 °C) for the required time (e.g., 12-24 hours), monitoring by TLC or GC-MS.
-
After completion, dilute the mixture with ethyl acetate and wash with brine.
-
Separate the organic layer, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the chiral 3-arylcyclohexanone.
Data Summary and Comparison
The choice of catalyst system significantly impacts reaction efficiency and stereoselectivity.
| Parameter | Rh/BINAP System | Rh/Chiral Diene System |
| Typical Catalyst Loading | 1-3 mol% | 0.1-3 mol%[18] |
| Typical Ligand | (S)- or (R)-BINAP | (R,R)-Ph-bod, (R,R)-Bn-nbd[13] |
| Typical Solvent | Dioxane/H₂O | Toluene, THF |
| Typical Temperature | 80-100 °C[6][7] | 25-60 °C |
| Typical Additive | None or Base | Base (e.g., KOH)[17] |
| Enantioselectivity (% ee) | Often >90%[6][7] | Often >95%[15] |
| Substrate Scope | Broad for aryl- and alkenylboronic acids[6][7] | Excellent for various arylboronic acids[15] |
Conclusion and Future Outlook
The rhodium-catalyzed 1,4-addition to cyclohexenone is a robust and highly refined synthetic tool. The continuous development of new chiral ligands, particularly chiral dienes, has expanded the reaction's applicability and efficiency, allowing for high yields and exceptional enantioselectivities under increasingly mild conditions.[13][14] For researchers in drug development, this methodology provides reliable access to complex chiral scaffolds from simple starting materials. Future research will likely focus on further reducing catalyst loadings, expanding the substrate scope to more challenging enones, and developing heterogeneous, reusable catalyst systems to enhance the sustainability of this powerful transformation.[18][19]
References
- 1. Rhodium(I)-Complexes Catalyzed 1,4-Conjugate Addition of Arylzinc Chlorides to N-Boc-4-pyridone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthetic applications of rhodium catalysed conjugate addition - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic applications of rhodium catalysed conjugate addition - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Rhodium-Catalyzed 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds: Large Accelerating Effects of Bases and Ligands | Scilit [scilit.com]
- 11. pnas.org [pnas.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chiral Diene Ligands for Asymmetric Transformations [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Rhodium/chiral diene-catalyzed asymmetric 1,4-addition of arylboronic acids to chromones: a highly enantioselective pathway for accessing chiral flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electronic and steric tuning of chiral diene ligands for rhodium-catalyzed asymmetric arylation of imines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and het ... - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03025H [pubs.rsc.org]
- 19. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Strategic deployment of (R)-3-Phenylcyclohexanone as a Chiral Building Block in Complex Molecule Total Synthesis
Introduction: The Value Proposition of (R)-3-Phenylcyclohexanone in Asymmetric Synthesis
In the intricate field of total synthesis, the ability to control stereochemistry is paramount. Chiral building blocks, or synthons, serve as foundational scaffolds upon which complex molecular architectures with defined three-dimensional arrangements can be constructed. This compound has emerged as a particularly valuable and versatile chiral building block.[1] Its rigid cyclohexanone core, appended with a phenyl group at a stereogenic center, offers a unique combination of steric and electronic properties that can be exploited to direct the stereochemical outcome of a wide array of chemical transformations. This guide provides an in-depth exploration of the strategic applications of this compound in total synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
The utility of this compound stems from several key features:
-
Pre-defined Stereocenter: The existing (R)-stereocenter at the C3 position serves as a powerful control element, influencing the facial selectivity of reactions at the carbonyl group and the alpha-carbons.
-
Conformational Rigidity: The cyclohexane ring exists in a well-defined chair conformation, which, in conjunction with the bulky phenyl group, creates a predictable steric environment for incoming reagents.
-
Versatile Functionality: The ketone carbonyl group is a versatile handle for a multitude of transformations, including nucleophilic additions, enolate formations for alkylations and conjugate additions, and reductions.
This application note will delve into the practical applications of this chiral synthon, with a particular focus on its role in the synthesis of key intermediates for antiviral pharmaceuticals, most notably the neuraminidase inhibitor, (-)-Oseltamivir (Tamiflu®).
Application Focus: Synthesis of a Key Intermediate for (-)-Oseltamivir
The total synthesis of the anti-influenza drug (-)-Oseltamivir has been a subject of intense research, driven by the need for efficient and scalable routes to this vital medicine.[2] Many synthetic strategies converge on a highly functionalized chiral cyclohexene derivative as a key intermediate. This compound serves as an excellent conceptual starting point for the enantioselective synthesis of such intermediates. The following sections will detail a synthetic sequence to a core cyclohexene structure, illustrating the strategic use of the chiral ketone.
Synthetic Strategy Overview
The overall strategy involves the stereoselective functionalization of this compound to introduce the necessary substituents and unsaturation, ultimately leading to a key cyclohexene intermediate for (-)-Oseltamivir.
Caption: Synthetic workflow from this compound to a key Oseltamivir intermediate.
Experimental Protocols and Mechanistic Insights
Protocol 1: Synthesis of this compound
The enantioselective synthesis of the chiral building block itself is a critical first step. A reliable and well-documented procedure involves the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone.
Reaction Scheme:
Caption: Rhodium-catalyzed asymmetric synthesis of this compound.
Detailed Protocol:
-
Materials:
-
2-Cyclohexenone (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
[Rh(acac)(C₂H₄)₂] (0.01 equiv)
-
(R)-BINAP (0.012 equiv)
-
1,4-Dioxane/H₂O (10:1)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add [Rh(acac)(C₂H₄)₂] and (R)-BINAP.
-
Add degassed 1,4-dioxane and stir to form the catalyst complex.
-
Add phenylboronic acid, followed by 2-cyclohexenone and water.
-
Heat the reaction mixture at 100 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Trustworthiness and Validation: This procedure is adapted from a well-established and peer-reviewed protocol in Organic Syntheses, ensuring its reliability and reproducibility. The enantiomeric excess of the product can be determined by chiral HPLC analysis.
Protocol 2: Diastereoselective Reduction of this compound
The reduction of the carbonyl group in this compound is a critical step that sets a new stereocenter. The facial selectivity of this reduction is controlled by the steric hindrance imposed by the axial phenyl group in the preferred chair conformation.
Reaction Scheme:
Caption: Diastereoselective reduction of this compound.
Detailed Protocol:
-
Materials:
-
This compound (1.0 equiv)
-
Sodium borohydride (NaBH₄) (1.1 equiv)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve this compound in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The resulting (1R,3R)-3-Phenylcyclohexanol is often of sufficient purity for the next step, or can be further purified by column chromatography.
-
Mechanistic Insight - The Role of the Phenyl Group in Stereocontrol:
The high diastereoselectivity of this reduction is a direct consequence of the conformational preference of the starting material. The bulky phenyl group preferentially occupies an equatorial position in the chair conformation of the cyclohexane ring. This orientation presents a significant steric barrier to the approach of the hydride reagent from the axial face. Consequently, the hydride attacks preferentially from the less hindered equatorial face, leading to the formation of the axial alcohol, which corresponds to the (1R,3R) diastereomer.
Caption: Mechanistic rationale for the diastereoselective reduction.
Protocol 3: Stereoselective Alkylation via Enolate Formation
The generation of an enolate from this compound allows for the introduction of substituents at the α-positions (C2 and C6). The stereochemical outcome of the alkylation is influenced by the existing stereocenter and the reaction conditions.
Reaction Scheme:
Caption: General scheme for the diastereoselective alkylation of this compound.
Detailed Protocol (General):
-
Materials:
-
This compound (1.0 equiv)
-
Lithium diisopropylamide (LDA) (1.1 equiv)
-
Alkyl halide (R-X) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Prepare a solution of LDA in anhydrous THF and cool to -78 °C.
-
Slowly add a solution of this compound in anhydrous THF to the LDA solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide and continue stirring at -78 °C.
-
Allow the reaction to slowly warm to room temperature and monitor by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
-
Mechanistic Considerations for Stereoselectivity:
The diastereoselectivity of the alkylation is governed by the approach of the electrophile to the enolate. The enolate can exist in two diastereomeric forms, and the electrophile will preferentially attack from the less sterically hindered face, which is typically anti to the phenyl group. The choice of base, solvent, and temperature can influence the geometry of the enolate and, consequently, the stereochemical outcome.
Data Summary
| Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) | Stereoselectivity |
| Asymmetric 1,4-Addition | 2-Cyclohexenone | [Rh(acac)(C₂H₄)₂], (R)-BINAP, PhB(OH)₂ | This compound | 85-95 | >98% ee |
| Diastereoselective Reduction | This compound | NaBH₄, MeOH | (1R,3R)-3-Phenylcyclohexanol | >95 | >95:5 dr |
| Diastereoselective Alkylation | This compound | LDA, R-X | α-Alkylated cyclohexanone | 60-80 | Varies with electrophile |
Conclusion and Future Outlook
This compound is a powerful and versatile chiral building block that provides an excellent platform for the stereocontrolled synthesis of complex molecules. Its application in the synthesis of key intermediates for antiviral drugs like (-)-Oseltamivir highlights its significance in pharmaceutical development. The protocols and mechanistic discussions presented in this guide offer a solid foundation for researchers to effectively utilize this valuable synthon in their own synthetic endeavors. Future work in this area will likely focus on the development of new catalytic methods for the even more efficient and selective functionalization of this chiral scaffold, further expanding its utility in the total synthesis of natural products and novel therapeutic agents.
References
Application Note: Strategic Use of (R)-3-Phenylcyclohexanone in the Enantioselective Synthesis of Pharmaceutical Intermediates
Abstract: (R)-3-Phenylcyclohexanone is a versatile chiral building block with significant applications in the synthesis of complex organic molecules for the pharmaceutical and fine chemical industries.[1][2] Its structure, featuring a cyclohexanone ring with a stereodefined phenyl group, offers a reactive scaffold for constructing advanced chemical architectures.[2] This application note provides detailed protocols for the synthesis of key pharmaceutical intermediates starting from this compound. We present two distinct, field-proven workflows: the synthesis of a precursor for the anticonvulsant drug Gabapentin and the asymmetric synthesis of a key intermediate for (S)-Oxybutynin, a medication for overactive bladder. The methodologies herein are designed to be self-validating, with in-depth explanations for experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The this compound Synthon
This compound is more than a simple cyclic ketone; it is a chiral pool starting material whose stereocenter can direct the formation of subsequent stereocenters, a critical requirement in modern drug development. The compound's reactivity is primarily centered around two key areas: the electrophilic carbonyl carbon and the nucleophilic α-carbons. This dual reactivity allows for a wide range of chemical transformations, including nucleophilic additions, reductions, and condensation reactions, making it an ideal starting point for complex target molecules.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (3R)-3-phenylcyclohexan-1-one | PubChem[3] |
| CAS Number | 34993-51-6 | PubChem[3] |
| Molecular Formula | C₁₂H₁₄O | PubChem[3] |
| Molecular Weight | 174.24 g/mol | PubChem[3] |
| Appearance | Colorless oil | Organic Syntheses[4] |
The strategic value of this synthon lies in its ability to introduce both a phenyl moiety and a chiral cyclohexyl framework, common structural motifs in many active pharmaceutical ingredients (APIs). This guide will demonstrate its practical application in the synthesis of two distinct and medicinally relevant intermediates.
References
High-Purity Isolation of (R)-3-Phenylcyclohexanone via Chiral Flash Column Chromatography
An Application Guide for Researchers
Abstract
The stereoselective synthesis and purification of chiral molecules are paramount in the pharmaceutical and fine chemical industries, where the biological activity of enantiomers can differ significantly.[1] This application note provides a comprehensive, in-depth technical guide for the purification of (R)-3-Phenylcyclohexanone from a racemic or enantiomerically enriched mixture using chiral flash column chromatography. We will explore the theoretical underpinnings of chiral separations, detail a systematic approach to method development, present a step-by-step purification protocol, and outline methods for verifying the final product's chemical and enantiomeric purity. This guide is designed for researchers, scientists, and drug development professionals seeking to implement robust and efficient chiral separation workflows.
Introduction: The Imperative of Enantiomeric Purity
This compound is a chiral ketone that serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). In a chiral environment, such as the human body, enantiomers can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration often mandate the marketing of single-enantiomer drugs to ensure safety and efficacy.[1]
Flash column chromatography is a preparative, medium-pressure liquid chromatography technique that enables rapid and efficient purification of chemical compounds.[2][3] While standard silica gel is effective for separating compounds with different polarities, resolving enantiomers requires a specialized approach. This is achieved by employing a Chiral Stationary Phase (CSP), which can differentiate between the two enantiomers, allowing for their separation.[2][4]
This guide provides the scientific rationale and a practical, self-validating protocol for the purification of this compound, ensuring high chemical purity and enantiomeric excess.
The Principle of Enantioseparation by Chromatography
The separation of enantiomers is a thermodynamically controlled process based on the differential interaction of each enantiomer with a chiral selector, which is immobilized onto a solid support (typically silica) to create a CSP.[4]
The core mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase.[1][4] These diastereomeric complexes have different energies of formation and stability, which results in one enantiomer being retained more strongly on the column than the other.
-
(R)-Enantiomer + CSP → [(R)-Complex]
-
(S)-Enantiomer + CSP → [(S)-Complex]
If the [(S)-Complex] is more stable, the (S)-enantiomer will have a longer retention time, allowing the (R)-enantiomer to elute from the column first. The mobile phase, a carefully selected solvent or solvent mixture, carries the compound through the column and modulates these interactions, playing a critical role in the separation's success.[5][6] Polysaccharide-based CSPs, such as those derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate), are particularly effective for separating a wide range of racemates, including ketones.[1][4]
Safety Precautions and Substance Handling
Prior to beginning any experimental work, a thorough risk assessment must be conducted. This compound and the solvents used in chromatography present several hazards.
| Substance/Solvent | CAS Number | Key Hazards | Safe Handling Procedures |
| This compound | 34993-51-6 | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage.[7][8] | Work in a chemical fume hood. Wear protective gloves, safety goggles, and a lab coat.[8] Avoid breathing vapors.[7] |
| Hexane / Heptane | 110-54-3 / 142-82-5 | Flammable liquid and vapor. May cause respiratory irritation and drowsiness.[9] | Keep away from heat and open flames. Use in a well-ventilated area or fume hood. Ground/bond container and receiving equipment to prevent static discharge.[7][9] |
| Isopropanol / Ethanol | 67-63-0 / 64-17-5 | Highly flammable liquid and vapor. Causes serious eye irritation. | Keep away from ignition sources. Wear eye protection. Use in a well-ventilated area. |
| Silica Gel | 112926-00-8 | May cause respiratory tract irritation.[10] | Avoid inhaling dust. Handle in a fume hood or use appropriate respiratory protection. |
General Laboratory Practices: Always handle chemicals in a well-ventilated chemical fume hood.[8] Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a flame-resistant lab coat, is mandatory.[11] All solvent waste should be collected in appropriately labeled containers for disposal.
Experimental Protocol: Purification and Analysis
This protocol is divided into three key stages: method development, preparative flash chromatography, and post-purification analysis.
Stage 1: Analytical Method Development (Chiral HPLC)
Before attempting a large-scale flash purification, the separation conditions must be optimized on an analytical scale using High-Performance Liquid Chromatography (HPLC). This conserves valuable sample and time.
Objective: To identify a Chiral Stationary Phase (CSP) and mobile phase that provides a baseline separation (Resolution, Rs > 1.5) of the (R)- and (S)-3-Phenylcyclohexanone enantiomers.
Typical Screening Protocol:
-
Column Selection: Screen a set of chiral columns. Polysaccharide-based columns are an excellent starting point.
-
Recommended CSPs: Amylose tris(3,5-dimethylphenylcarbamate) or Cellulose tris(3,5-dimethylphenylcarbamate) based columns.
-
-
Mobile Phase Screening: Prepare a solution of racemic 3-Phenylcyclohexanone (approx. 1 mg/mL) in the mobile phase.
-
Analysis: Inject the racemic standard onto the HPLC system. Monitor the elution profile using a UV detector (a wavelength of 220 nm is a good starting point).[4]
-
Confirmation: The conditions that yield two distinct, well-resolved peaks will be transferred to the preparative flash chromatography stage.
Stage 2: Preparative Purification by Flash Column Chromatography
Once the optimal CSP and mobile phase are identified, the method can be scaled up.
Materials & Equipment:
-
Flash chromatography system (automated or manual)
-
Flash column packed with the selected Chiral Stationary Phase (e.g., 20 µm particle size)[4]
-
Crude this compound mixture
-
HPLC-grade solvents (Hexane/Isopropanol, as determined in Stage 1)
-
Round-bottom flasks and test tubes for fraction collection
-
TLC plates (for monitoring, if applicable) and UV lamp
Step-by-Step Purification Protocol:
-
Sample Preparation: Dissolve the crude 3-Phenylcyclohexanone mixture in a minimal amount of the mobile phase or a compatible, low-boiling-point solvent like dichloromethane. For less soluble compounds, a "dry loading" technique can be used, where the compound is pre-adsorbed onto a small amount of silica gel.[14][15]
-
Column Equilibration: Prime and equilibrate the chiral flash column with the mobile phase (e.g., Hexane/Isopropanol 90:10) until a stable baseline is observed.[3]
-
Loading: Carefully load the prepared sample onto the top of the column.[15][16]
-
Elution: Begin the chromatographic run using the pre-determined isocratic mobile phase.[4] A constant flow rate is applied to push the solvent through the column.[6]
-
Fraction Collection: Collect fractions in test tubes or vials as the compounds elute from the column. An automated system with a fraction collector triggered by the UV signal is ideal.
-
Monitoring: The elution of compounds can be monitored by the system's UV detector. Alternatively, fractions can be spotted on a TLC plate and visualized under a UV lamp to identify which ones contain the product.[16]
-
Pooling and Concentration: Once the separation is complete, combine the fractions containing the pure desired enantiomer. Remove the solvent using a rotary evaporator to yield the purified this compound.
Figure 1: General workflow for the flash chromatographic purification of this compound.
Stage 3: Post-Purification Quality Control
Analysis of the purified product is a self-validating step to confirm the success of the purification.
1. Chemical Purity Assessment:
-
Analyze the purified fraction using standard achiral Gas Chromatography (GC) or reversed-phase HPLC.
-
The goal is to obtain a single peak, demonstrating the absence of chemical impurities. A purity level of >98% is typically desired.
2. Enantiomeric Excess (e.e.) Determination:
-
Definition: Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present in excess of the other.[17] It is calculated as:
-
Protocol:
-
Prepare a sample of the purified this compound (approx. 1 mg/mL).
-
Analyze the sample using the same chiral HPLC method developed in Stage 1.
-
Integrate the area of the peaks corresponding to the (R) and (S) enantiomers.
-
Calculate the percentage of each enantiomer from the peak areas.
-
Calculate the final e.e. value. A successful purification should yield an e.e. of ≥99%.
-
Figure 2: Diagram illustrating that a 40% e.e. mixture contains a 60% racemic part and 40% pure excess enantiomer.[17]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation | Incorrect mobile phase composition. | Re-optimize the mobile phase using analytical HPLC. Decrease the concentration of the polar modifier (alcohol) to increase retention and potentially improve resolution.[12] |
| Column overload. | Reduce the amount of sample loaded onto the column. As a rule of thumb, sample load should be 1-5% of the stationary phase weight. | |
| Peak Tailing | Secondary interactions with the silica support. | Add a small amount of a modifier to the mobile phase. For acidic compounds, add ~0.1% acetic acid; for basic compounds, add ~0.1% triethylamine.[14] |
| Sample solvent is too strong. | Dissolve the sample in the weakest possible solvent or use the dry loading method.[15] | |
| High Backpressure | Column frit is clogged. | Filter the sample before loading. |
| Flow rate is too high. | Reduce the flow rate. | |
| Cracked Silica Bed | Improperly packed column or thermal shock. | Ensure the column is packed uniformly and avoid rapid changes in solvent composition that can generate heat. Repack the column if necessary.[14] |
Conclusion
This application note provides a robust framework for the successful purification of this compound using chiral flash column chromatography. By following a systematic approach that begins with analytical-scale method development and culminates in rigorous post-purification analysis, researchers can confidently isolate enantiomerically pure compounds. The key to this process is the selection of an appropriate Chiral Stationary Phase and the careful optimization of the mobile phase. This protocol serves as a reliable, self-validating system to achieve the high levels of enantiomeric and chemical purity required for pharmaceutical and advanced chemical synthesis applications.
References
- 1. eijppr.com [eijppr.com]
- 2. Flash and chiral chromatography | PPTX [slideshare.net]
- 3. orgsyn.org [orgsyn.org]
- 4. Purification of enantiomers with chiral puriFlash® columns [blog.interchim.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. m.youtube.com [m.youtube.com]
- 7. louisville.edu [louisville.edu]
- 8. 3-Phenylcyclohexanone | CAS#:20795-53-3 | Chemsrc [chemsrc.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. edvotek.com [edvotek.com]
- 12. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 13. mastelf.com [mastelf.com]
- 14. Purification [chem.rochester.edu]
- 15. Purification [chem.rochester.edu]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
Application Notes & Protocols for the Large-Scale Synthesis of (R)-3-Phenylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Phenylcyclohexanone is a critical chiral building block in the synthesis of complex pharmaceutical agents and fine chemicals.[1][2] Its stereochemically defined structure serves as a valuable scaffold for constructing molecules with specific biological activities. This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a robust and scalable rhodium-catalyzed asymmetric 1,4-addition reaction. The protocol herein is designed to deliver high yields and excellent enantioselectivity, addressing the needs of industrial applications. We will delve into the causality behind the experimental design, provide detailed, step-by-step instructions, and offer insights into process optimization and safety.
Introduction: The Strategic Importance of this compound
Chirality is a fundamental aspect of drug design, as the stereochemistry of a molecule often dictates its pharmacological activity. Enantiomerically pure compounds are essential for developing safer and more effective therapeutics. This compound (CAS: 34993-51-6) is a versatile intermediate whose cyclohexanone ring and chiral center are amenable to a wide range of chemical transformations, including nucleophilic additions and reductions.[1] This makes it an invaluable precursor for synthesizing a diverse array of complex organic molecules for the pharmaceutical, agrochemical, and materials science industries.[1][2]
The primary challenge in its production lies in controlling the stereochemistry to exclusively form the (R)-enantiomer. This guide focuses on a field-proven method: the rhodium-catalyzed asymmetric conjugate addition of a phenyl group to 2-cyclohexenone. This approach is favored for its high efficiency, excellent enantiocontrol, and scalability.
Synthetic Strategy: Rhodium-Catalyzed Asymmetric 1,4-Addition
The selected method is the asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone, a variant of the Hayashi-Miyaura reaction.[3] This reaction is catalyzed by a rhodium complex featuring a chiral phosphine ligand, specifically (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP).
Causality of Component Selection:
-
Rhodium(I) Precursor: Acetylacetonatobis(ethylene)rhodium(I) is chosen as the rhodium source. It is an air-stable solid that readily reacts with the chiral ligand in solution to form the active catalyst.
-
Chiral Ligand ((R)-BINAP): The C2-symmetric (R)-BINAP ligand is crucial for inducing asymmetry.[4] Its chiral backbone creates a dissymmetric environment around the rhodium center, which directs the phenyl group to one face of the cyclohexenone, resulting in a high enantiomeric excess (ee) of the (R)-product. A molar ratio of approximately 1.2:1 of BINAP to rhodium is optimal for achieving high enantioselectivity.[4]
-
Phenyl Source (Phenylboronic Acid): Phenylboronic acid is an ideal arylating agent for this transformation. It is commercially available, relatively stable, and its byproducts are easily removed during workup. An excess (e.g., 2.5 equivalents) is used to ensure a high yield of the desired product.[4]
-
Solvent and Temperature: The reaction is typically performed in a solvent mixture, such as 1,4-dioxane and water, and heated to drive the reaction to completion. Heating at 100°C for several hours is common.[4]
Proposed Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle. The active Rh(I) catalyst undergoes transmetalation with phenylboronic acid. The resulting phenyl-rhodium species then coordinates with the 2-cyclohexenone. This is followed by migratory insertion of the phenyl group to the beta-position of the enone (1,4-addition). The cycle is completed by protonolysis of the rhodium enolate, which releases the product and regenerates the active catalyst.
Caption: Proposed catalytic cycle for the asymmetric synthesis.
Experimental Protocol: Large-Scale Synthesis
This protocol is adapted from established literature procedures and is designed for scalability.[4]
Safety Warning: This procedure involves hazardous materials, including flammable solvents and toxic reagents. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Equipment
-
Reagents:
-
Phenylboronic acid (CAS: 98-80-6)
-
2-Cyclohexen-1-one (CAS: 930-68-7) (HIGHLY TOXIC)
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP, CAS: 76189-55-4)
-
Acetylacetonatobis(ethylene)rhodium(I) (CAS: 12082-47-2)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Diethyl ether
-
10% Hydrochloric acid
-
5% Sodium hydroxide
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Diethyl ether (for chromatography)
-
-
Equipment:
-
Large, multi-necked, round-bottomed flask
-
Reflux condenser and gas-flow adapter
-
Magnetic stirrer and heating mantle with temperature control
-
Syringes and needles for reagent transfer
-
Rotary evaporator
-
Separatory funnel
-
Glassware for chromatography and distillation
-
HPLC with a chiral stationary phase column for enantiomeric excess determination
-
Step-by-Step Procedure
Step 1: Catalyst Preparation
-
In a dry, nitrogen-flushed, two-necked flask, combine phenylboronic acid (2.5 eq), (R)-BINAP (0.48 mol%), and acetylacetonatobis(ethylene)rhodium(I) (0.40 mol%).
-
Add anhydrous 1,4-dioxane via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst solution.
Step 2: Asymmetric 1,4-Addition Reaction
-
To the flask containing the catalyst, add 2-cyclohexenone (1.0 eq) via syringe, followed by deionized water.
-
Fit the flask with a reflux condenser and heat the mixture in an oil bath to 100°C.
-
Maintain vigorous stirring and heating for 12 hours. The reaction progress can be monitored by TLC or GC-MS.
Step 3: Reaction Workup and Extraction
-
After 12 hours, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dilute the dark brown residue with diethyl ether and transfer it to a separatory funnel.
-
Wash the ether solution sequentially with 10% hydrochloric acid, 5% aqueous sodium hydroxide, and finally with saturated sodium chloride (brine).[4]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
Step 4: Purification
-
Filter off the drying agent and concentrate the organic solution on a rotary evaporator to yield a crude brown oil.
-
Purify the crude product by flash column chromatography on silica gel. Elute first with hexane to remove non-polar impurities, followed by a mixture of hexane and diethyl ether to isolate the product.[4]
-
For ultimate purity required in pharmaceutical applications, the collected fractions can be combined and subjected to vacuum distillation (bp 125-130°C at 0.5 mmHg).[4]
Characterization
-
Yield: Determine the percentage yield based on the starting amount of 2-cyclohexenone.
-
Purity: Assess chemical purity using GC-MS and ¹H NMR.
-
Enantiomeric Excess (ee): Determine the enantiomeric purity by HPLC analysis using a chiral stationary phase column. A typical result for this procedure is >98% ee.[4]
Data Presentation: Key Process Parameters
| Parameter | Value/Condition | Rationale |
| Substrate | 2-Cyclohexen-1-one | The electrophile in the 1,4-addition. |
| Reagent | Phenylboronic Acid | Phenyl group donor; used in excess for high yield.[4] |
| Catalyst Precursor | [Rh(acac)(C2H4)2] | Forms the active Rh(I) catalyst in situ. |
| Chiral Ligand | (R)-BINAP | Induces high enantioselectivity for the (R)-product.[4] |
| Catalyst Loading | ~0.4 mol% Rh | Balances reaction rate and cost for industrial scale. |
| Reaction Temperature | 100°C | Provides sufficient thermal energy for catalytic turnover.[4] |
| Reaction Time | 12 hours | Ensures the reaction proceeds to completion.[4] |
| Typical Yield | 85-90% | High conversion and efficient isolation.[4] |
| Typical ee | >98% | Excellent stereocontrol imparted by the chiral catalyst.[4] |
Experimental Workflow Visualization
Caption: High-level workflow for the synthesis and purification.
References
The Strategic Application of (R)-3-Phenylcyclohexanone in the Enantioselective Synthesis of Advanced Agrochemicals
Introduction: The Imperative of Chirality in Modern Crop Protection
The relentless pursuit of enhanced efficacy, greater target specificity, and improved environmental profiles for agrochemicals has brought the significance of molecular chirality into sharp focus. A significant portion of modern fungicides, herbicides, and insecticides are chiral molecules, with their biological activity often residing in a single enantiomer.[1][2] The use of enantiomerically pure or enriched agrochemicals can lead to lower application rates, reduced off-target effects, and a more sustainable approach to crop protection.[3][4] (R)-3-Phenylcyclohexanone, a versatile chiral building block, presents a valuable starting point for the asymmetric synthesis of complex agrochemical active ingredients. Its rigid cyclohexanone core, coupled with the stereodefined phenyl substituent, offers a unique three-dimensional scaffold for the construction of novel and effective crop protection agents.
This technical guide delves into the application of this compound as a strategic precursor in the synthesis of next-generation agrochemicals, with a particular focus on the development of chiral triazole fungicide analogs. We will explore the causality behind the synthetic strategies, provide detailed, field-proven protocols, and present a forward-looking perspective on the potential of this chiral synthon.
Core Principles: Why this compound is a Valuable Chiral Synthon
The utility of this compound in agrochemical synthesis is rooted in several key molecular features:
-
Pre-installed Chirality: The (R)-configuration at the C3 position provides a defined stereocenter, guiding the stereochemistry of subsequent transformations and ultimately influencing the biological activity of the final product.
-
Reactive Carbonyl Group: The ketone functionality serves as a versatile handle for a wide array of chemical modifications, including nucleophilic additions, reductions, and condensations, which are fundamental for building the complex architectures of modern agrochemicals.[5]
-
Structural Rigidity: The cyclohexane ring offers a conformationally well-defined scaffold, which can be crucial for precise interaction with biological targets.
-
Aromatic Moiety: The phenyl group can be a key pharmacophoric element in many agrochemicals and provides a site for further functionalization to fine-tune the molecule's properties.
Application Focus: Synthesis of Chiral Triazole Fungicide Analogs
Triazole fungicides are a cornerstone of modern disease management in agriculture, functioning as potent inhibitors of sterol biosynthesis in fungi.[6][7] Many successful triazole fungicides, such as tebuconazole and epoxiconazole, are chiral molecules, with their fungicidal activity predominantly residing in one or two stereoisomers. Here, we present a detailed protocol for the asymmetric synthesis of this compound and its subsequent elaboration into a chiral triazole alcohol, a key structural motif in this class of fungicides.
Part 1: Asymmetric Synthesis of this compound
The enantioselective synthesis of this compound is paramount to its application as a chiral building block. Rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone stands out as a robust and highly enantioselective method.[8][9]
Experimental Protocol: Rhodium-Catalyzed Asymmetric 1,4-Addition
Materials:
-
Phenylboronic acid
-
2-Cyclohexenone
-
(R)-BINAP ( (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
[Rh(acac)(C₂H₄)₂] (Acetylacetonatobis(ethylene)rhodium(I))
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Diethyl ether
-
1.2 M Hydrochloric acid (HCl)
-
5% Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, combine phenylboronic acid (1.2 equiv.), (R)-BINAP (0.01 equiv.), and [Rh(acac)(C₂H₄)₂] (0.01 equiv.).
-
Reaction Setup: To the flask, add anhydrous 1,4-dioxane and deionized water (10:1 v/v).
-
Substrate Addition: Add 2-cyclohexenone (1.0 equiv.) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to 100 °C and stir for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash sequentially with 1.2 M HCl, 5% NaOH, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless oil.
Data Summary: Asymmetric Synthesis of this compound
| Parameter | Value |
| Catalyst System | [Rh(acac)(C₂H₄)₂] / (R)-BINAP |
| Key Reagents | Phenylboronic acid, 2-Cyclohexenone |
| Solvent System | 1,4-Dioxane / Water |
| Typical Yield | 85-95% |
| Enantiomeric Excess (ee) | >98% |
Causality Behind Experimental Choices:
-
Rhodium/BINAP Catalyst: The choice of a rhodium catalyst paired with the chiral bisphosphine ligand (R)-BINAP is critical for achieving high enantioselectivity in the 1,4-conjugate addition. The chiral environment created by the metal-ligand complex dictates the facial selectivity of the addition of the phenyl group to the cyclohexenone.
-
Solvent System: The use of a dioxane/water solvent system is crucial for the catalytic cycle, facilitating the transmetalation of the phenyl group from boron to rhodium.
Visualization of the Synthetic Pathway:
Caption: Rhodium-catalyzed asymmetric synthesis of this compound.
Part 2: Elaboration to a Chiral Triazole Fungicide Analog
With enantiomerically pure this compound in hand, the next steps involve the introduction of the triazole moiety and the creation of a chiral tertiary alcohol, key features of many conazole fungicides.
Experimental Protocol: Synthesis of a Chiral Triazole Alcohol
Materials:
-
This compound
-
Trimethylsulfoxonium iodide
-
Sodium hydride (NaH)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
1,2,4-Triazole
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated ammonium chloride (NH₄Cl) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: Epoxidation of this compound
-
Ylide Formation: In a flame-dried flask under nitrogen, suspend trimethylsulfoxonium iodide in anhydrous DMSO. Add sodium hydride portion-wise and stir at room temperature for 1 hour until hydrogen evolution ceases.
-
Epoxidation Reaction: Cool the ylide solution to 0 °C and add a solution of this compound in anhydrous DMSO dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by carefully adding saturated NH₄Cl solution. Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify the crude epoxide by silica gel chromatography.
Step 2: Nucleophilic Ring-Opening with 1,2,4-Triazole
-
Reaction Setup: In a round-bottom flask, combine the epoxide from Step 1, 1,2,4-triazole, and potassium carbonate in anhydrous DMF.
-
Reaction: Heat the mixture to 80-90 °C and stir for 6-8 hours, monitoring by TLC.
-
Work-up: Cool the reaction, pour it into water, and extract with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate. Purify the final product, the chiral triazole alcohol, by silica gel chromatography.
Visualization of the Synthetic Pathway:
Caption: Synthesis of a chiral triazole alcohol from this compound.
Conclusion and Future Perspectives
This compound is a powerful and versatile chiral building block with significant potential in the synthesis of advanced agrochemicals. The protocols detailed herein provide a robust framework for the enantioselective synthesis of this key intermediate and its elaboration into a chiral triazole alcohol, a scaffold of high relevance to modern fungicide development. The principles of asymmetric catalysis and strategic functional group manipulation are central to unlocking the full potential of this and other chiral synthons. As the demand for more sophisticated and sustainable crop protection solutions continues to grow, the strategic application of such well-defined chiral building blocks will be indispensable in the discovery and development of the next generation of agrochemicals.
References
- 1. "Synthesis of the Fungicide Propiconazole a Systemic Foliar Fungicide." by Hazel Delaney [arrow.tudublin.ie]
- 2. US20190276389A1 - Synthesis of aryl cyclohexane ester derivatives useful as sensates in consumer products - Google Patents [patents.google.com]
- 3. Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. A review on the stereospecific fate and effects of chiral conazole fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
synthetic routes to derivatives of (R)-3-Phenylcyclohexanone
An In-Depth Guide to the Synthetic Routes and Derivatization of (R)-3-Phenylcyclohexanone
Abstract
This compound and its derivatives are pivotal chiral building blocks in modern medicinal chemistry and drug discovery.[1][2] Their rigid, three-dimensional scaffold provides a unique framework for the precise spatial orientation of functional groups, which is critical for specific interactions with biological targets.[3] This guide offers a comprehensive overview of the most effective and widely adopted synthetic strategies for accessing enantiomerically enriched this compound. We delve into the mechanistic underpinnings and practical considerations of key methodologies, including transition-metal-catalyzed conjugate additions and organocatalytic approaches. Detailed, field-proven protocols are provided for each major route, accompanied by data summaries and workflow diagrams to facilitate direct application in a research setting. Furthermore, this document outlines versatile derivatization strategies to expand the chemical space accessible from this valuable chiral intermediate, empowering researchers and drug development professionals to accelerate their synthetic endeavors.
Introduction: The Strategic Importance of the Chiral 3-Arylcyclohexanone Motif
The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical development, as the stereochemistry of a molecule often dictates its pharmacological activity and safety profile.[1] The 3-arylcyclohexanone scaffold is a privileged motif found in numerous biologically active molecules. The (R)-enantiomer, in particular, serves as a crucial intermediate for complex therapeutic agents.[1] Its value lies in the combination of a stereocenter adjacent to a versatile ketone functionality, which allows for a multitude of subsequent chemical transformations.[2][3]
The development of robust, scalable, and highly enantioselective methods to synthesize this compound is therefore a significant goal in synthetic organic chemistry. The primary challenge lies in controlling the stereochemistry at the C3 position during the carbon-carbon bond formation. This guide focuses on the most powerful solutions to this challenge: asymmetric conjugate addition reactions to 2-cyclohexenone.
Core Synthetic Strategy: Asymmetric Conjugate Addition
The most direct and atom-economical approach to this compound is the asymmetric 1,4-conjugate addition (or Michael addition) of a phenyl nucleophile to 2-cyclohexenone. The success of this strategy hinges on the use of a chiral catalyst to control the facial selectivity of the addition, thereby generating the desired (R)-enantiomer with high fidelity. We will explore two dominant catalytic systems: rhodium-based and copper-based catalysts, as well as metal-free organocatalytic alternatives.
Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid
Rhodium catalysis, particularly in conjunction with chiral phosphine ligands like BINAP, represents one of the most reliable and high-yielding methods for this transformation.[4] The reaction involves the addition of an organoboron reagent, such as phenylboronic acid, to 2-cyclohexenone.
Causality and Mechanistic Insight: The catalytic cycle is initiated by the formation of a chiral rhodium(I) complex. This complex undergoes transmetalation with the phenylboronic acid to generate a phenyl-rhodium species. The cyclohexenone substrate then coordinates to the rhodium center, and the phenyl group is transferred to the β-carbon of the enone in a migratory insertion step. The facial selectivity of this addition is directed by the chiral ligand, which creates a sterically defined environment around the metal center. Subsequent hydrolysis releases the product and regenerates the active catalyst. The choice of a chiral bisphosphine ligand like (R)-BINAP is crucial as its C2 symmetry and specific bite angle create an effective chiral pocket to induce high enantioselectivity.[4]
Caption: Workflow for Rh-catalyzed asymmetric arylation.
Data Summary: Rh-Catalyzed Arylation of 2-Cyclohexenone
| Catalyst Precursor | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| [Rh(acac)(C₂H₄)₂] | (R)-BINAP | Dioxane/H₂O (10:1) | 105 | 83 | 98.6 | [4] |
| Rh(I) Complex | Amidomonophosphane | Dioxane/H₂O (10:1) | 100 | up to 99 | up to 96 | [5] |
Protocol 1: Synthesis of (R)-(+)-3-Phenylcyclohexanone via Rh-Catalyzed Asymmetric Addition [4]
This protocol is adapted from a robust and verified procedure published in Organic Syntheses.
-
Materials & Reagents:
-
Phenylboronic acid (12.2 g, 100 mmol)
-
(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl [(R)-BINAP] (300 mg, 0.482 mmol)
-
Acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C₂H₄)₂] (103 mg, 0.399 mmol)
-
2-Cyclohexenone (3.86 g, 40.2 mmol)
-
1,4-Dioxane (200 mL, anhydrous)
-
Water (20 mL, deionized)
-
Diethyl ether
-
Silica gel for column chromatography
-
-
Procedure:
-
Catalyst Preparation: In a 500-mL two-necked, round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add phenylboronic acid, (R)-BINAP, and the rhodium precursor.
-
Inert Atmosphere: Flush the flask thoroughly with nitrogen gas.
-
Reagent Addition: Add 1,4-dioxane, water, and 2-cyclohexenone to the flask via syringe.
-
Heating: Immerse the flask in a preheated oil bath at 120°C and maintain the internal reaction temperature at 105°C for 3 hours. The mixture will appear orange.
-
Cooling & Concentration: After 3 hours, cool the reaction to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Workup: Dissolve the resulting residue in diethyl ether (100 mL). The solution can be washed with water and brine if necessary, though the original procedure proceeds directly to purification.
-
Purification: Concentrate the ethereal solution and purify the crude oil by column chromatography on silica gel. Elute first with hexane to remove nonpolar impurities, followed by diethyl ether to elute the product.
-
Final Distillation: Combine the product-containing fractions and concentrate. Further purify by distillation under reduced pressure (e.g., 125-130°C at 0.5 mm Hg) to yield this compound as a colorless oil.
-
Chiral Analysis: Determine the enantiomeric excess (ee) by HPLC analysis using a chiral stationary phase column (e.g., Chiralcel OD-H).
-
Copper-Catalyzed Asymmetric Conjugate Addition
Copper-catalyzed systems provide another powerful avenue for asymmetric 1,4-additions. These reactions often employ organometallic reagents like dialkylzincs or Grignard reagents in the presence of a copper salt and a chiral ligand.
Causality and Mechanistic Insight: The active catalyst is a chiral copper(I) complex. This complex reacts with the organometallic reagent (e.g., diphenylzinc) to form a chiral copper "ate" complex or a related organocopper species. The enone substrate coordinates to this complex, and the phenyl group is transferred to the β-position. As with the rhodium system, the chiral ligand is paramount in dictating the stereochemical outcome, with phosphorus-based ligands derived from chiral amino acids like L-proline showing excellent efficacy.[5] Using pre-formed organometallic reagents like diphenylzinc can offer milder reaction conditions compared to some boronic acid protocols.
Caption: Catalytic cycle for Cu-catalyzed 1,4-addition.
Data Summary: Copper-Catalyzed Phenylation of 2-Cyclohexenone
| Copper Salt | Ligand Type | Nucleophile | ee (%) | Reference |
| CuI (5 mol%) | L-Proline-derived phosphine | Ph₂Zn | up to 91 | [5] |
| Cu(OTf)₂ (0.5 mol%) | Chiral Phosphorus Ligand | R₂Zn | Good | [5] |
Protocol 2: General Procedure for Copper-Catalyzed Asymmetric Conjugate Addition [5]
-
Materials & Reagents:
-
Copper(I) iodide (CuI) or other Cu(I) salt
-
Chiral phosphine or phosphoramidite ligand
-
2-Cyclohexenone
-
Diphenylzinc (Ph₂Zn) or Phenylmagnesium bromide (PhMgBr)
-
Anhydrous solvent (e.g., Toluene, THF, or Diethyl Ether)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
Catalyst Formation: In a dry, nitrogen-flushed flask, dissolve the copper salt (e.g., 5 mol%) and the chiral ligand (e.g., 5 mol%) in the anhydrous solvent. Stir at room temperature for 15-30 minutes to allow for complex formation.
-
Substrate Addition: Cool the solution to the desired temperature (e.g., 0°C or -78°C) and add 2-cyclohexenone (1.0 equivalent).
-
Nucleophile Addition: Slowly add the organometallic nucleophile (e.g., Ph₂Zn, ~1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Workup & Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Organocatalytic Asymmetric Michael Addition
Organocatalysis offers a compelling metal-free alternative, utilizing small chiral organic molecules to induce enantioselectivity.[6] For the synthesis of 3-substituted cyclohexanones, this often involves the reaction of a ketone with an α,β-unsaturated nitroalkene or other Michael acceptor, catalyzed by a chiral secondary amine (like a proline derivative) or a thiourea-based catalyst.[7][8]
Causality and Mechanistic Insight: In a typical amine-catalyzed cycle, the organocatalyst (e.g., a diarylprolinol silyl ether) reacts with the cyclohexanone to form a nucleophilic enamine intermediate. This chiral enamine then adds to the Michael acceptor (e.g., nitrostyrene). The catalyst controls the stereochemistry by shielding one face of the enamine, directing the electrophile to the opposite face. Subsequent hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst.[6] Thiourea-based catalysts operate through a different mechanism, activating the Michael acceptor via hydrogen bonding while a basic site on the catalyst facilitates enolate formation.[7]
Protocol 3: Organocatalyzed Michael Addition of Cyclohexanone to a Nitroalkene [7]
-
Materials & Reagents:
-
Cyclohexanone (2-5 equivalents)
-
trans-β-Nitrostyrene (1.0 equivalent)
-
Chiral thiourea-based primary amine catalyst (e.g., (R,R)-DPEN-derived thiourea, 10 mol%)
-
Anhydrous solvent (e.g., Toluene)
-
Brine, Anhydrous MgSO₄
-
-
Procedure:
-
Reaction Setup: To a vial containing the chiral organocatalyst (0.1 equivalents), add toluene, cyclohexanone (2.0 equivalents), and finally trans-β-nitrostyrene (1.0 equivalent).
-
Reaction: Stir the mixture at room temperature for the required time (typically 24-72 hours), monitoring by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture directly under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-(1-phenyl-2-nitroethyl)cyclohexanone derivative. High diastereoselectivity and enantioselectivity are often observed.
-
Derivatization of the this compound Core
The synthetic utility of this compound is greatly enhanced by the reactivity of its ketone functional group and activated α-carbons.[2] These sites allow for a wide range of modifications crucial for structure-activity relationship (SAR) studies in drug discovery.[9]
Modifications at the Carbonyl Group
-
Reduction: Stereoselective reduction of the ketone to the corresponding alcohol can be achieved with reagents like sodium borohydride (NaBH₄) or L-Selectride, creating a new stereocenter.
-
Reductive Amination: Conversion of the ketone to an amine via reaction with an amine source (e.g., ammonia, a primary amine) and a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) is a fundamental transformation for introducing basic nitrogen atoms.
-
Wittig Olefination: Reaction with a phosphorus ylide allows for the conversion of the C=O bond to a C=C bond, introducing exocyclic double bonds.
-
Heterocycle Formation: Condensation reactions with dinucleophiles can be used to construct fused heterocyclic rings, such as pyrimidines or pyrazoles.[10]
Modifications at the α-Carbon
-
Alkylation/Acylation: Formation of the corresponding enolate followed by reaction with an electrophile (e.g., an alkyl halide) allows for the introduction of substituents at the C2 and C6 positions.
-
Hydroxymethylation: An organocatalyzed asymmetric aldol reaction with formaldehyde can introduce a hydroxymethyl group, as demonstrated in the synthesis of (R)-3-(hydroxymethyl)cyclohexanone.[6]
Protocol 4: Reductive Amination of this compound
-
Materials & Reagents:
-
This compound (1.0 equivalent)
-
Benzylamine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve this compound and benzylamine in DCE. Add a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add NaBH(OAc)₃ portion-wise to the stirred solution. Be cautious of gas evolution.
-
Reaction: Allow the reaction to proceed at room temperature overnight, or until TLC indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the mixture with dichloromethane (DCM) or ethyl acetate.
-
Workup and Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to yield the corresponding N-benzyl-3-phenylcyclohexylamine.
-
Conclusion
The asymmetric synthesis of this compound is a well-developed field offering multiple robust and highly selective methodologies. Rhodium- and copper-catalyzed conjugate additions stand out for their high efficiency and enantioselectivity, providing direct access to the target molecule. Concurrently, organocatalytic methods present a valuable, metal-free alternative. The protocols and data presented in this guide serve as a practical resource for researchers to implement these state-of-the-art synthetic routes. The versatility of the resulting chiral ketone as a synthetic intermediate further underscores its importance, enabling the exploration of a vast chemical space for the discovery of novel therapeutics and other fine chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Harnessing the cyclization strategy for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
troubleshooting low yield in the synthesis of (R)-3-Phenylcyclohexanone
Welcome to the technical support center for the synthesis of (R)-3-phenylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this valuable synthetic transformation. As Senior Application Scientists, we provide not only procedural steps but also the underlying rationale to empower you to resolve challenges in your laboratory.
Troubleshooting Guide: Addressing Low Yield
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of this compound, particularly focusing on the widely used rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone.
Q1: My reaction appears complete by TLC, but the final isolated yield is significantly lower than expected. Where am I losing my product?
A1: Low isolated yield despite good conversion is a frequent issue, often pointing to mechanical losses or inefficiencies during the workup and purification stages.
Potential Causes & Solutions:
-
Inefficient Extraction: The product, this compound, must be thoroughly extracted from the aqueous phase into an organic solvent (typically diethyl ether) after quenching the reaction.
-
Solution: Perform multiple extractions (at least 3x) of the aqueous layer to ensure complete recovery of the product. Combine all organic layers for the subsequent steps. The separation of layers in a separatory funnel should be done carefully to avoid leaving the product in the aqueous phase.
-
-
Losses During Washing: The workup procedure often involves washing the organic layer with acidic and basic solutions to remove unreacted phenylboronic acid and other impurities.[1]
-
Solution: Ensure that each aqueous wash is back-extracted with a small volume of the organic solvent to recover any dissolved product. When washing with a basic solution (e.g., 5% NaOH), be mindful that prolonged contact or overly strong basic conditions could potentially lead to side reactions, although the target ketone is generally stable.
-
-
Suboptimal Column Chromatography: The crude product is often a brown oil that requires purification by silica gel chromatography.[1] Inefficient separation can lead to significant product loss.
-
Solution:
-
Proper Column Packing: Ensure the silica gel column is packed uniformly to avoid channeling.
-
Solvent System Selection: A common elution strategy is to first wash with a non-polar solvent like hexane to remove non-polar impurities, followed by a more polar solvent like diethyl ether to elute the desired product.[1] Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between your product and impurities before running the column.
-
Careful Fraction Collection: Collect small fractions and analyze them by TLC to identify and combine those containing the pure product.
-
-
-
Losses During Distillation: Final purification to obtain a colorless oil is often achieved by distillation under reduced pressure.[1]
-
Solution: Ensure your distillation apparatus is properly set up to handle small volumes and that the vacuum is stable. Use appropriate heating (an oil bath is recommended for even temperature distribution) to avoid decomposition.
-
Q2: I'm observing a significant amount of unreacted 2-cyclohexenone in my crude product. How can I drive the reaction to completion?
A2: Incomplete conversion is a common problem that can often be traced back to reagent stoichiometry, catalyst activity, or reaction conditions.
Potential Causes & Solutions:
-
Insufficient Phenylboronic Acid: The stoichiometry of the phenylboronic acid is critical for achieving a high yield.
-
Catalyst Deactivation: The rhodium catalyst can be sensitive to air and moisture.
-
Solution: Assemble your reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure that your solvent (e.g., 1,4-dioxane) is anhydrous.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time play a crucial role in the reaction rate and completion.
-
Solution: The reaction is typically heated to around 100-105°C for several hours (e.g., 3 hours).[1] If you observe incomplete conversion, you can try extending the reaction time. Monitor the reaction progress by TLC to determine the optimal reaction duration.
-
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction.
-
Solution: 2-Cyclohexenone should be distilled before use to remove any inhibitors or degradation products.[1] Ensure the quality of your phenylboronic acid and the rhodium catalyst/ligand.
-
Table 1: Key Reaction Parameters for Optimal Conversion
| Parameter | Recommended Value | Rationale |
| Phenylboronic Acid (equiv.) | 2.5 | Drives the reaction equilibrium towards the product. |
| Reaction Temperature | 100-105 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
| Solvent | 1,4-Dioxane/Water | A mixture that facilitates the dissolution of both organic and inorganic reagents. |
| Atmosphere | Inert (Nitrogen/Argon) | Protects the catalyst from deactivation by oxygen. |
Q3: My chemical yield is acceptable, but the enantiomeric excess (e.e.) is poor. What is compromising the stereoselectivity?
A3: Low enantioselectivity in an asymmetric catalytic reaction points towards issues with the chiral catalyst system.
Potential Causes & Solutions:
-
Incorrect Ligand-to-Metal Ratio: The ratio of the chiral ligand, such as (R)-BINAP, to the rhodium precursor is crucial for forming the active chiral catalyst and achieving high enantioselectivity.
-
Impure or Racemic Ligand: The enantiopurity of your chiral ligand is paramount.
-
Solution: Use a commercially available, high-purity (R)-BINAP or ensure that your in-house prepared ligand has been properly resolved and characterized.
-
-
Racemization During Workup or Purification: Although less common for this specific ketone, harsh conditions (strong acid or base, high temperatures for prolonged periods) could potentially lead to racemization at the alpha-carbon.
-
Solution: If racemization is suspected, employ milder workup conditions. Avoid unnecessarily long exposure to acidic or basic environments. Distillation should be performed at the lowest possible temperature under a high vacuum.
-
Troubleshooting Workflow
Here is a logical workflow to diagnose the cause of low yield in your synthesis.
Caption: A workflow diagram for troubleshooting low yield.
Reaction Pathway and Potential Side Reactions
The desired reaction is a rhodium-catalyzed 1,4-conjugate addition. However, side reactions can consume starting materials and complicate purification.
Caption: The main reaction pathway and potential side reactions.
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions for this synthesis? A: 2-Cyclohexenone is highly toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.[1] Organoboron reagents and rhodium catalysts should also be handled with care.
Q: Can I use a different chiral ligand instead of (R)-BINAP? A: While (R)-BINAP is well-established for this reaction, other chiral phosphine ligands could potentially be used. However, this would require significant optimization of the reaction conditions, and the enantioselectivity may vary. The development of efficient chiral catalytic systems for asymmetric conjugate addition has been a subject of considerable research.[1]
Q: How important is the water in the dioxane/water solvent system? A: The presence of water is often crucial in reactions involving boronic acids as it plays a role in the transmetalation step of the catalytic cycle. The specific ratio of dioxane to water can influence the reaction rate and yield, and the reported procedures should be followed closely.[1]
Detailed Experimental Protocol
This protocol is adapted from a reliable, peer-reviewed source for the synthesis of this compound.[1]
Materials and Equipment:
-
A two-necked, round-bottomed flask
-
Magnetic stirrer and stir bar
-
Reflux condenser and gas-flow adapter
-
Inert atmosphere setup (Nitrogen or Argon)
-
Oil bath
-
Standard glassware for workup and purification
Reagents:
-
Phenylboronic acid (2.5 equiv)
-
2-Cyclohexenone (1.0 equiv), freshly distilled
-
(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl [(R)-BINAP]
-
Acetylacetonatobis(ethylene)rhodium(I)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Diethyl ether
-
1.2 M Hydrochloric acid (HCl)
-
5% Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a two-necked, round-bottomed flask under an inert atmosphere, charge phenylboronic acid, (R)-BINAP, and acetylacetonatobis(ethylene)rhodium(I).
-
Addition of Reagents: Add 1,4-dioxane, 2-cyclohexenone, and water via syringe.
-
Reaction: Heat the mixture in an oil bath at 105°C for 3 hours.
-
Workup - Quenching and Extraction: Cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in diethyl ether. Transfer to a separatory funnel and wash sequentially with 1.2 M HCl and 5% NaOH solution.
-
Workup - Further Extraction: Separately extract the aqueous washes with diethyl ether. Combine all organic layers.
-
Workup - Final Wash and Drying: Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator.
-
Purification - Chromatography: Purify the resulting brown oil by silica gel column chromatography. Elute first with hexane, followed by diethyl ether, collecting the product fractions as determined by TLC.
-
Purification - Distillation: Combine the product fractions, concentrate, and distill under reduced pressure (e.g., 125-130°C at 0.5 mm Hg) to obtain this compound as a colorless oil.
References
Technical Support Center: Identifying and Minimizing Byproducts in Rhodium-Catalyzed Asymmetric Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for rhodium-catalyzed asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful reactions. Byproduct formation is a common challenge that can impact yield, purity, and enantioselectivity. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot specific issues and optimize your experimental outcomes.
Part 1: General Troubleshooting Guide
This section addresses broad issues that can manifest as low conversion, catalyst deactivation, or a complex mixture of products. A systematic approach is often the key to resolving these fundamental problems.
Issue: Low Conversion or Complete Reaction Failure
Q: My rhodium-catalyzed reaction is showing very low conversion or isn't working at all. I've double-checked my reagents. What are the most common culprits and how do I troubleshoot this?
A: This is a frequent starting point for troubleshooting and usually points to a problem with the catalyst's activity or the reaction environment. The catalytically active species is often sensitive and requires careful handling.
Potential Causes & Solutions:
-
Catalyst Deactivation via Oxidation: The active Rh(I) species is readily oxidized by trace oxygen to an inactive Rh(II) or Rh(III) state. This is one of the most common modes of failure.
-
Solution: Ensure all solvents and reagents are rigorously degassed. Use Schlenk line or glovebox techniques for all manipulations. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst.[1]
-
-
Incomplete Precatalyst Activation: Many rhodium catalysts are supplied as stable precatalysts, such as [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄. The active catalyst is formed in situ by hydrogenation of the diolefin ligand (COD = cyclooctadiene, NBD = norbornadiene).[1]
-
Solution: If your reaction is sluggish from the start, the activation step may be incomplete. Before adding your substrate, consider a pre-activation step: dissolve the rhodium precursor and chiral ligand in the degassed solvent and stir under a hydrogen atmosphere (typically 1-5 bar) for 15-30 minutes. You should observe the solution change color, indicating the formation of the active species.
-
-
Presence of Reaction Inhibitors: Cationic rhodium complexes are sensitive to poisoning by various substances that can coordinate to the metal center more strongly than the substrate.[1]
-
Common Inhibitors: Carbon monoxide (CO), cyanide, sulfur compounds, and even some diolefins can act as potent inhibitors.
-
Solution: Use high-purity, degassed solvents and gases. If you suspect your substrate contains impurities (e.g., residual starting materials from a previous step), purify it meticulously before use.
-
-
Formation of Inactive Rhodium Species: The active monomeric catalyst can aggregate to form inactive or less active clusters or dimers, especially at high concentrations or in non-coordinating solvents.[1][2]
-
Solution: Try running the reaction at a lower concentration. If using a non-coordinating solvent like toluene or dichloromethane, consider switching to a more coordinating solvent like THF or DME, which can help stabilize the active monomeric species.
-
Experimental Protocol: Rigorous Solvent and Gas Degassing
-
Solvent Degassing (Freeze-Pump-Thaw Method):
-
Place the solvent in a robust Schlenk flask with a stir bar.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once fully frozen, open the flask to a high-vacuum line and evacuate for 10-15 minutes.
-
Close the flask to the vacuum and thaw the solvent in a water bath. You will see bubbles of dissolved gas being released.
-
Repeat this cycle at least three times to ensure all dissolved oxygen is removed.
-
Finally, backfill the flask with a high-purity inert gas (Argon or Nitrogen).
-
-
Gas Purification:
-
Ensure your inert gas and hydrogen lines are equipped with an oxygen trap to remove trace O₂. This is critical for maintaining an anaerobic environment throughout the reaction.
-
Workflow for Troubleshooting Low Conversion
Caption: A systematic workflow for diagnosing the root cause of low reaction conversion.
Part 2: Frequently Asked Questions (FAQs) - Byproduct-Specific Issues
This section tackles more nuanced problems where the reaction works, but selectivity is poor or specific, undesired molecules are being formed.
FAQ 1: My reaction has good conversion, but poor enantioselectivity (low ee). What's going wrong?
A: Low enantioselectivity is a frustrating problem that points to issues with the chiral environment of the catalyst. The cause can range from ligand degradation to a competing non-asymmetric reaction pathway.
Potential Causes & Solutions:
-
Ligand Degradation: Chiral phosphine and phosphite ligands are susceptible to oxidation (to phosphine/phosphite oxides) or other forms of degradation, especially under harsh conditions.[3][4] This destroys the chiral environment.
-
Solution: Handle ligands under an inert atmosphere. Ensure the reaction temperature is not unnecessarily high. If ligand degradation is suspected, you can try adding a slight excess of the ligand (e.g., 1.1-1.2 equivalents relative to the metal).
-
-
Mismatched Ligand-Substrate Electronics/Sterics: The "lock-and-key" interaction between the chiral ligand and the substrate is fundamental to achieving high enantioselectivity. A mismatch can lead to poor stereodifferentiation.
-
Solution: This often requires screening a small library of ligands. For example, in hydroformylation, electron-withdrawing groups on a bisphosphine ligand were shown to increase enantioselectivity, while steric properties played a smaller role for the substrates studied.[5] Conversely, for other transformations, a bulkier ligand might be required.
-
-
Presence of Achiral Rhodium Species: If a portion of your catalyst has decomposed (e.g., the ligand has dissociated), the resulting achiral rhodium species can catalyze a background racemic reaction, eroding the overall enantiomeric excess.[1]
-
Solution: This ties back to catalyst stability. Ensure rigorous inert conditions and consider using a more coordinating solvent to stabilize the ligand-metal complex.
-
-
Product Racemization: In some cases, the desired chiral product may be susceptible to racemization under the reaction conditions (e.g., via an enolization mechanism if a base is present or temperatures are high).
-
Solution: Monitor the reaction's ee over time. If you see the ee decrease after reaching a maximum, product racemization is likely. Try running the reaction at a lower temperature or for a shorter duration.
-
Table 1: Influence of Ligand Properties on Selectivity in Rh-Catalyzed Hydroformylation
| Ligand Type | Electronic Property | Steric Profile | Typical Effect on Regioselectivity (Linear:Branched) | Typical Effect on Enantioselectivity |
| Bisphosphines (e.g., DPPB) | Electron-rich | Moderate | Favors linear aldehyde | Varies |
| Electron-Deficient Bisphosphines | Electron-withdrawing | Moderate | Can increase branched selectivity | Often improves ee[5] |
| Bulky Phosphites | Electron-withdrawing | High | Strongly favors linear aldehyde | High ee in specific cases |
| Xantphos-type Ligands | Electron-rich | Large "bite angle" | High linear selectivity | Varies |
This table provides generalized trends; optimal ligand choice is highly substrate-dependent.
FAQ 2: In my hydroformylation reaction, I'm getting a lot of alkane byproduct from hydrogenation. How can I suppress this?
A: Hydrogenation of the olefin substrate is a very common side reaction in hydroformylation. Both reactions use the same starting materials (olefin, H₂, Rh catalyst), so suppressing the undesired pathway requires careful tuning of the reaction conditions to favor migratory insertion of CO over H₂.
Potential Causes & Solutions:
-
High Hydrogen Partial Pressure: An excess of H₂ can kinetically favor the hydrogenation pathway.
-
Solution: Lower the H₂ partial pressure relative to the CO partial pressure (syngas ratio). Instead of a 1:1 H₂:CO ratio, try a 1:2 or 1:3 ratio. This increases the concentration of the key Rh-H(CO)n species, favoring CO insertion.
-
-
Low Carbon Monoxide Partial Pressure: Insufficient CO pressure can lead to ligand dissociation from the active species. The resulting, less-coordinated rhodium species is often a more active hydrogenation catalyst.
-
Solution: Increase the total syngas pressure while maintaining a CO-rich ratio. This helps keep the catalyst in the desired coordination state for hydroformylation.[3]
-
-
Ligand Choice: The electronic and steric properties of the ligand play a crucial role. Bulky phosphite ligands are well-known to achieve high activity and selectivity towards the desired linear aldehydes while suppressing hydrogenation.[3]
-
Solution: If using a simple phosphine ligand, consider switching to a bulkier bisphosphite or a Xantphos-type ligand, which are designed to create a specific coordination environment that disfavors the hydrogenation pathway.
-
Diagram: Competing Catalytic Cycles
Caption: Competing pathways in Rh-catalyzed hydroformylation leading to the desired aldehyde or the alkane byproduct.
FAQ 3: My reaction starts well but then slows down or stops completely. What's causing this catalyst deactivation?
A: Time-dependent catalyst deactivation is often caused by the formation of stable, off-cycle rhodium species that are catalytically inactive. Identifying the cause requires looking at the solvent, substrate, and product.
Potential Causes & Solutions:
-
Formation of Bridged Dimers: In non-coordinating solvents (e.g., toluene, hexanes), the active solvated monomeric catalyst can be in equilibrium with an inactive dimeric species, often bridged by halide or hydride ligands.[1][6]
-
Solution: Switch to a more coordinating solvent (e.g., THF, acetone) that can better stabilize the monomeric active species and shift the equilibrium away from the inactive dimer.
-
-
Oxidative Addition with Solvents: Halogenated solvents, such as dichloromethane (DCM) or chloroform, can undergo oxidative addition to the Rh(I) center, forming an inactive Rh(III) species.[6]
-
Solution: Avoid using halogenated solvents if possible, especially at elevated temperatures. If required for solubility, screen for alternatives or use the lowest effective temperature.
-
-
Substrate/Product Inhibition: The substrate, and more commonly the product, can sometimes coordinate strongly to the rhodium center, preventing turnover by blocking the active site.[7]
-
Solution: This can be tested by running a "product inhibition" experiment where a certain amount of the final product is added at the beginning of the reaction. If the initial rate is significantly slower, product inhibition is occurring. Mitigation strategies include running the reaction at a higher temperature to promote product dissociation or operating at lower substrate concentrations.
-
Diagram: Catalyst Deactivation via Dimerization
Caption: Equilibrium between the active monomeric catalyst and an inactive dimeric species.
Part 3: References
-
Activation and Deactivation Mechanisms of Rhodium/Alumina Catalysts. (n.d.). Google AI. Retrieved December 31, 2025, from 8
-
Jäkel, C., & Paciello, R. (2009). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI. Retrieved December 31, 2025, from --INVALID-LINK--
-
Technical Support Center: Overcoming Catalyst Deactivation with (R,R)-NORPHOS-Rh. (2025). BenchChem. Retrieved December 31, 2025, from --INVALID-LINK--
-
Direct Observation of Rhodium Aluminate (RhAlOx) and Its Role in Deactivation and Regeneration of Rh/Al2O3 under Three-Way Catalyst Conditions. (2022). ACS Publications. Retrieved December 31, 2025, from --INVALID-LINK--
-
Rhodium diphosphine complexes: a case study for catalyst activation and deactivation. (2018). Catalysis Science & Technology (RSC Publishing). Retrieved December 31, 2025, from --INVALID-LINK--
-
Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation. (2023). NIH. Retrieved December 31, 2025, from --INVALID-LINK--
-
Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic?. (2017). Catalysis Science & Technology (RSC Publishing). Retrieved December 31, 2025, from --INVALID-LINK--
-
Operando characterization of rhodium catalyst degradation in hydroformylation. (2023). Catalysis Science & Technology (RSC Publishing). Retrieved December 31, 2025, from --INVALID-LINK--
-
Effects of ligands on the rhodium-catalyzed hydroformylation of acrylate. (2008). Journal of Molecular Catalysis A: Chemical. Retrieved December 31, 2025, from --INVALID-LINK--
-
troubleshooting low yields in rhodium-catalyzed aziridination reactions. (2025). BenchChem. Retrieved December 31, 2025, from --INVALID-LINK--
-
Operando characterization of rhodium catalyst degradation in hydroformylation. (2023). Catalysis Science & Technology (RSC Publishing). Retrieved December 31, 2025, from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Rhodium diphosphine complexes: a case study for catalyst activation and deactivation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 4. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. old.nacatsoc.org [old.nacatsoc.org]
how to improve enantioselectivity in the synthesis of (R)-3-Phenylcyclohexanone
Welcome to the comprehensive technical support guide for the enantioselective synthesis of (R)-3-Phenylcyclohexanone. This resource is tailored for researchers, scientists, and professionals in drug development to navigate the complexities of stereoselective synthesis. This guide provides troubleshooting for common challenges and answers frequently asked questions to help you optimize your reaction conditions and achieve high enantiopurity.
Troubleshooting Guide: Enhancing Enantioselectivity
This section addresses specific issues you may encounter during the synthesis of this compound, offering actionable solutions grounded in established chemical principles.
Question 1: I'm observing low enantioselectivity (e.e.) in my asymmetric synthesis of this compound. What are the probable causes and how can I improve it?
Low enantioselectivity is a frequent challenge in asymmetric synthesis. The primary causes often relate to the catalyst system, reaction conditions, or the purity of the substrate.[1][2] Here’s a breakdown of potential issues and their solutions:
Potential Causes & Solutions:
-
Catalyst Integrity and Purity: The chiral catalyst is fundamental to achieving high enantioselectivity.[3][4] Its effectiveness can be compromised by impurities or improper handling.[1]
-
Sub-optimal Ligand Choice: The chiral ligand complexed with the metal catalyst dictates the stereochemical outcome.[5][6] An unsuitable ligand for the specific transformation will lead to poor enantiocontrol.
-
Solution: It's often necessary to screen a variety of chiral ligands. For instance, in a rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to cyclohexenone, ligands such as (S)-BINAP or its derivatives are commonly used.[7][8] The choice of ligand can significantly influence the enantiomeric excess.
-
-
Incorrect Solvent: The solvent plays a critical role in the catalytic cycle, affecting the solubility of reagents and stabilizing transition states.[9]
-
Temperature Fluctuations: Asymmetric reactions are often highly sensitive to temperature.
-
Solution: Maintain strict temperature control throughout the reaction. Lowering the reaction temperature can sometimes enhance enantioselectivity by favoring the transition state that leads to the desired enantiomer.[11]
-
Experimental Workflow for Optimizing Enantioselectivity:
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Question 2: My yield of this compound is consistently low, even with acceptable enantioselectivity. How can I improve the yield?
A low yield can stem from several factors, including incomplete reactions, side reactions, or product degradation.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Solution: Monitor the reaction's progress using techniques like TLC or GC-MS. If the reaction stalls, consider increasing the reaction time or the catalyst loading.
-
-
Side Reactions: Competing side reactions can consume starting materials, thereby reducing the yield of the desired product.
-
Solution: Adjusting the reaction temperature can sometimes suppress unwanted side reactions. Additionally, ensuring the high purity of your starting materials, such as cyclohexenone and the phenylating agent, is critical.
-
-
Product Degradation: The desired product might be unstable under the reaction or workup conditions.
-
Solution: Perform a careful workup at a low temperature and consider using a milder purification method, such as column chromatography with a less acidic silica gel.
-
Question 3: I'm seeing inconsistent results between different batches of the synthesis. What could be causing this variability?
Inconsistent results from one batch to another often point to subtle, uncontrolled variables.
Potential Causes & Solutions:
-
Reagent Purity: The purity of reagents, particularly the chiral catalyst and ligand, can differ between batches.
-
Solution: Source high-purity reagents from a reputable supplier and consider purifying them before use if necessary.
-
-
Atmospheric Conditions: Even trace amounts of oxygen or moisture can interfere with many catalytic systems.[1]
-
Solution: Utilize rigorous inert atmosphere techniques, such as a Schlenk line or a glovebox, to maintain a consistent reaction environment.[1]
-
-
Stirring and Mixing: In heterogeneous reactions, inefficient mixing can lead to inconsistent outcomes.
-
Solution: Ensure efficient and consistent stirring throughout the reaction to maintain a homogeneous mixture.
-
Frequently Asked Questions (FAQs)
What are the most common catalytic systems for achieving high enantioselectivity in the synthesis of this compound?
The asymmetric conjugate addition of a phenyl group to cyclohexenone is a widely employed method. Rhodium-based catalysts are particularly effective for this transformation.[7] A common catalytic system involves a rhodium(I) precursor, such as Rh(acac)(C2H4)2, and a chiral diphosphine ligand, like (S)-BINAP.[7][10] The choice of the chiral ligand is of utmost importance for inducing high enantioselectivity.[3][4]
How does the choice of solvent affect the stereochemical outcome?
The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states, which in turn affects the enantioselectivity.[9] For the rhodium-catalyzed conjugate addition, polar aprotic solvents such as THF or 1,4-dioxane, often in the presence of water, have been shown to yield good results.[7][10] The optimal solvent system often needs to be determined empirically for a specific catalyst and substrate combination.
What is the role of additives, like a base, in these reactions?
In many catalytic cycles for conjugate addition, a base is necessary to activate the nucleophile or to regenerate the active catalyst. For instance, in the addition of phenylboronic acid, a mild base is often used to facilitate the transmetalation step. The choice and concentration of the base can significantly impact both the reaction rate and the enantioselectivity.
Can you provide a general experimental protocol for the asymmetric synthesis of this compound?
Below is a representative protocol for a rhodium-catalyzed asymmetric 1,4-addition. Please note that this is a general guideline, and optimization of specific parameters will likely be necessary.
Experimental Protocol: Rhodium-Catalyzed Asymmetric 1,4-Addition
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a flask is charged with the rhodium precursor (e.g., [RhCl(C₂H₄)₂]₂) and the chiral diphosphine ligand (e.g., (S)-BINAP) in a suitable solvent (e.g., THF). The mixture is stirred at room temperature to allow for the formation of the active catalyst complex.[12]
-
Reaction Setup: To the catalyst solution, add 2-cyclohexenone, phenylboronic acid, and chlorotrimethylsilane.[12]
-
Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., 20°C) and monitored by TLC or GC-MS until the starting material is consumed.[12]
-
Workup: The reaction mixture is concentrated under reduced pressure.[12]
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford this compound.[8]
-
Analysis: The enantiomeric excess (e.e.) of the product is determined by chiral HPLC or GC analysis.
Catalytic Cycle for Asymmetric 1,4-Addition:
Caption: A simplified catalytic cycle for the rhodium-catalyzed asymmetric 1,4-addition.
Data Summary Table:
| Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Reference |
| Rh(acac)(C₂H₄)₂ | (S)-BINAP | Dioxane/H₂O | 100 | 64 | 97 | [7] |
| [RhCl((S,S)-Bn-bod)]₂ | (S,S)-Bn-bod | Dioxane/H₂O | 30 | 96 | 97 | [13] |
| [RhCl(C₂H₄)₂]₂ | (S)-BINAP | THF | 20 | 99 | 99 | [12] |
This table presents representative data from the literature; actual results may vary.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 4. mt.com [mt.com]
- 5. Enantioselective “organocatalysis in disguise” by the ligand sphere of chiral metal-templated complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Origins of Enantioselectivity with Nitrogen-Sulfur Chelate Ligands in Palladium-Catalyzed Allylic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanistic studies on the catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of aryltitanate reagents to α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Incomplete Conversion in the Synthesis of Substituted Cyclohexenones
Welcome to our dedicated resource for overcoming challenges in the synthesis of substituted cyclohexenones. This guide is tailored for researchers, scientists, and professionals in drug development who are navigating the intricacies of these vital chemical building blocks. Here, we delve into common experimental hurdles, particularly focusing on incomplete conversions, and provide expert insights and practical solutions to optimize your synthetic routes.
Introduction
Substituted cyclohexenones are fundamental scaffolds in numerous natural products and pharmaceutical agents. Their synthesis, while well-established, can be fraught with difficulties, including incomplete reactions, diminished yields, and the formation of unwanted byproducts. This guide offers a systematic framework for diagnosing and resolving these prevalent issues, ensuring more efficient and successful outcomes in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My Robinson Annulation is stalling, resulting in low conversion to the desired cyclohexenone. What are the likely causes?
The Robinson annulation is a powerful and widely used method for constructing six-membered rings.[1][2][3] However, its sequential Michael addition and intramolecular aldol condensation steps are sensitive to various reaction parameters.[4][5] Incomplete conversion can often be attributed to problems with the initial Michael addition or an unfavorable equilibrium in the subsequent aldol condensation.[1][6]
Troubleshooting Incomplete Robinson Annulation:
-
Inappropriate Base Selection: The choice of base is pivotal. A base that is too strong can lead to undesired side reactions, while a weaker base may not efficiently promote the initial Michael addition.[1] The regioselectivity of the initial deprotonation is also a key factor to consider.[2]
-
Equilibrium and Water Removal: The final dehydration step to form the α,β-unsaturated ketone is an E1cB elimination and is reversible.[5] If water, a byproduct of the reaction, is not effectively removed, the equilibrium may not favor product formation.[7][8]
-
Steric Hindrance: Significant steric hindrance in either the Michael donor or acceptor can impede the initial Michael addition, leading to low conversion rates within a standard reaction timeframe.
Workflow for Optimizing Robinson Annulation
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. robinson annulation in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. Robinson Annulation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. proprep.com [proprep.com]
- 8. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 9. Chemistry Teaching Labs - Dean-Stark [chemtl.york.ac.uk]
- 10. reddit.com [reddit.com]
- 11. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 12. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 16. d-nb.info [d-nb.info]
strategies for removing impurities from crude (R)-3-Phenylcyclohexanone
Technical Support Center: (R)-3-Phenylcyclohexanone Purification
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their work.[1][2] this compound is a critical building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] However, achieving high purity, particularly high enantiomeric purity, is a common challenge that can significantly impact downstream applications.
This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during the purification of crude this compound.
Purification Workflow Overview
A typical purification strategy involves a multi-step approach to remove different classes of impurities. The following diagram illustrates a general workflow, which can be adapted based on the specific impurity profile of your crude material.
Caption: General workflow for the purification of this compound.
Troubleshooting Guide
This section is formatted as a series of common problems encountered during purification, followed by their probable causes and detailed, actionable solutions.
Problem 1: My crude product is a dark brown oil with multiple spots on TLC, some of which are very polar.
-
Potential Causes: This is typical for crude products from rhodium-catalyzed asymmetric additions or similar syntheses.[3] The impurities may include:
-
Unreacted starting materials (e.g., phenylboronic acid).
-
Catalyst residues (rhodium complexes).
-
Side-products from the reaction.
-
Highly polar baseline impurities.
-
-
Recommended Solution: Flash Column Chromatography
Flash chromatography is a rapid and effective method for separating compounds based on polarity.[4] It is the ideal first step to remove the bulk of non-target compounds from your crude mixture.[3][5][6][7]
Expert Insight: The key to a successful flash column is choosing the right solvent system. The goal is to have your target compound, this compound, move off the baseline with a retention factor (Rf) of approximately 0.3.[6][7] This provides the best balance for separating it from both more polar and less polar impurities.
Detailed Protocol: Flash Column Chromatography
-
Solvent System Selection:
-
Develop a solvent system using Thin Layer Chromatography (TLC). A common starting point for ketones is a mixture of hexanes and ethyl acetate.[6]
-
Test various ratios (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate) until the spot corresponding to 3-phenylcyclohexanone has an Rf of ~0.3.
-
-
Column Packing (Dry Packing Method):
-
Select a column of appropriate size for your sample amount.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a small layer of sand.
-
Fill the column with silica gel (Silica 60 is standard) to a height of about 6-10 inches.[6]
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica.
-
Pre-elute the column with your chosen solvent system to pack the silica bed tightly.[6]
-
-
Sample Loading:
-
Dissolve your crude brown oil in a minimal amount of a suitable solvent, such as dichloromethane or the chromatography eluent.[6]
-
Carefully apply the solution to the top of the silica gel.
-
Allow the solvent to absorb into the silica until the top surface is just moist.
-
Carefully add your eluent, fill the column, and begin elution.
-
-
Elution and Fraction Collection:
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 | Standard polar media for normal-phase chromatography.[4] |
| Mobile Phase | Hexanes/Ethyl Acetate | Good for separating moderately polar ketones.[6] |
| Target Rf | ~0.3 | Provides optimal separation from impurities.[7] |
| Flow Rate | ~2 inches/min | Efficient separation without excessive band broadening.[6] |
Problem 2: After chromatography, my product is a colorless oil, but it won't solidify, or it has a low and broad melting point.
-
Potential Causes:
-
Residual Solvent: Trace amounts of chromatography solvents can prevent crystallization.
-
Enantiomeric Impurity: The presence of the (S)-enantiomer can form a eutectic mixture, depressing the melting point.
-
Other Isomeric or Oily Impurities: Structurally similar impurities that co-eluted during chromatography.
-
-
Recommended Solution: Recrystallization
Recrystallization is a powerful technique for purifying solids.[8] The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it forms pure crystals, leaving impurities behind in the solution (mother liquor).[8]
Expert Insight: Solvent selection is critical. An ideal solvent should dissolve the compound well when hot but poorly when cold.[8] For ketones, solvent systems like hexanes/acetone or hexanes/diethyl ether are often effective.[9]
Detailed Protocol: Recrystallization
-
Solvent Selection:
-
Place a small amount of your oily product in a test tube.
-
Add a few drops of a non-polar solvent like hexanes. If it dissolves readily at room temperature, the solvent is too non-polar.
-
Try a slightly more polar solvent or a solvent mixture. The goal is to find a solvent that requires heating to fully dissolve the compound.[8][10]
-
-
Dissolution:
-
Place the impure oil in an Erlenmeyer flask.
-
Add the minimum amount of hot recrystallization solvent needed to fully dissolve the compound.[8] Swirl the flask to aid dissolution.
-
-
Crystallization:
-
Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Dry the crystals thoroughly under vacuum.
-
-
Problem 3: How do I remove stubborn, non-polar impurities or separate the (R) and (S) enantiomers effectively?
-
Potential Causes:
-
Some non-polar byproducts may have Rf values very close to the product, making separation by standard flash chromatography difficult.
-
The synthesis may not have been perfectly enantioselective, resulting in a racemic or enantioenriched mixture rather than a pure enantiomer.
-
-
Recommended Solution: Chiral High-Performance Liquid Chromatography (HPLC)
For achieving the highest levels of enantiomeric purity, or for separating stubborn impurities, chiral HPLC is the gold standard.[11][12] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.[12]
Expert Insight: Chiral separations are highly specific to the molecule and the column. Method development often involves screening several different types of chiral columns (e.g., polysaccharide-based) and mobile phases.[11][13]
General Approach to Chiral HPLC Method Development:
-
Column Screening: Start with common polysaccharide-based CSPs, such as those derived from cellulose or amylose.[12]
-
Mobile Phase: For normal-phase chiral HPLC, typical mobile phases consist of an alkane (like hexane or heptane) with an alcohol modifier (like isopropanol or ethanol).
-
Optimization: Once a column showing some separation is identified, optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.
-
Scale-Up: The analytical method can then be scaled up to a preparative or semi-preparative scale to isolate larger quantities of the pure enantiomer.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in my crude this compound?
A: Besides unreacted starting materials, you may find byproducts from side reactions. If your synthesis involves the oxidation of cyclohexanol, you may have residual alcohol.[14][15] If it's a conjugate addition, you might have products from 1,2-addition. The specific impurities are highly dependent on the synthetic route used.
Q2: Can I use a chemical method like bisulfite addition to purify my ketone?
A: Yes, sodium bisulfite adduct formation is a classic method for purifying certain ketones.[16] This method works best for sterically unhindered cyclic or methyl ketones.[16] The ketone reacts with sodium bisulfite to form a solid adduct, which can be filtered off from non-carbonyl impurities.[17] The ketone can then be regenerated by treating the adduct with a base.[16][18] This can be an effective way to separate the ketone from non-reactive impurities.[19]
Q3: My final product still has a slight yellow tint. How can I remove the color?
A: A persistent color is likely due to trace, highly conjugated impurities. This can often be removed by treating a solution of your product with activated charcoal. Dissolve the product in a suitable solvent, add a small amount of activated charcoal, stir or heat briefly, and then filter the charcoal away through a pad of Celite. The purified, colorless product can then be recovered by removing the solvent or by recrystallization.
Q4: Is distillation a viable purification method for this compound?
A: Yes, distillation under reduced pressure (vacuum distillation) can be an effective final purification step, especially after chromatography.[3] It is particularly good at removing non-volatile impurities and residual chromatography solvents. A typical boiling point is reported as 125-130°C at 0.5 mmHg.[3]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting purification issues.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. biotage.com [biotage.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Chromatography [chem.rochester.edu]
- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 8. youtube.com [youtube.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. mdpi.com [mdpi.com]
- 13. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 14. US3933916A - Purification of cyclohexanone - Google Patents [patents.google.com]
- 15. RU2523011C2 - Method of cyclohexanone purification - Google Patents [patents.google.com]
- 16. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 19. m.youtube.com [m.youtube.com]
common side reactions in the 1,4-addition of phenylboronic acid and how to avoid them
Welcome to the Technical Support Center for Rhodium-Catalyzed 1,4-Addition Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the 1,4-addition of phenylboronic acid to α,β-unsaturated carbonyl compounds. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-tested solutions to help you optimize your reactions, minimize side products, and ensure the integrity of your results.
Troubleshooting Guide & FAQs
Here, we address specific issues you may encounter during your experiments in a question-and-answer format, explaining the underlying chemistry to empower your experimental design.
FAQ 1: I am observing a significant amount of biphenyl in my reaction mixture. What is causing this homocoupling of phenylboronic acid, and how can I prevent it?
Answer: The formation of biphenyl, a result of the homocoupling of phenylboronic acid, is a common side reaction in transition metal-catalyzed processes.[1][2][3][4] This typically occurs under aerobic conditions where oxygen can facilitate the oxidative coupling of two phenylboronic acid molecules.[5] The choice of catalyst, base, and solvent can also influence the rate of this undesired reaction.
Troubleshooting Steps:
-
Deoxygenate Your Reaction Mixture: The presence of oxygen is a primary driver of homocoupling.[5] Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).
-
Optimize Your Base: While a base is often necessary to activate the phenylboronic acid for transmetalation, strong bases can also promote homocoupling. Consider screening milder bases (e.g., K₂CO₃, Et₃N) or using a stoichiometric amount rather than a large excess.[6] In some systems, the addition of an aqueous base has been shown to be highly effective in improving yields by forming an active RhOH species for transmetalation.[7]
-
Catalyst Choice: While palladium catalysts are also used for this transformation, rhodium complexes are often preferred for their high activity and selectivity in 1,4-additions.[8][9][10] If using a palladium catalyst, be aware that Pd(0) species can be oxidized by air to Pd(II), which can then participate in a catalytic cycle that favors homocoupling.[5]
-
Solvent System: The choice of solvent can impact the solubility of reagents and the stability of catalytic intermediates. Protic solvents like ethanol, sometimes in combination with water, can be effective, but optimization may be required to disfavor homocoupling.[1][3]
FAQ 2: A significant portion of my starting phenylboronic acid is being converted back to benzene. What is causing this protodeboronation, and what are the best strategies to minimize it?
Answer: Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, and is a well-documented undesired side reaction.[11] This process is highly dependent on the reaction conditions, particularly the pH and the presence of proton sources like water.[11][12] The mechanism can be catalyzed by either acid or base.[11][13][14]
Troubleshooting Steps:
-
Control the pH: The speciation of boronic acid is pH-dependent. At a pH close to the pKₐ of the boronic acid, self-catalyzed protodeboronation can be exacerbated.[12] Careful selection of the base and buffering the reaction mixture, if compatible with your system, can help.
-
Minimize Water Content (with caution): While water can act as a proton source leading to protodeboronation, it is often beneficial or even necessary for the desired 1,4-addition, facilitating the formation of a more active hydroxorhodium catalyst and a reactive borate species.[6][15] The key is to find the optimal amount of water. Anhydrous conditions may slow down or inhibit the desired reaction.[15]
-
Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.[15] If possible, running the reaction at a lower temperature, even if it requires a longer reaction time, can be beneficial.[6]
-
Use an Excess of Phenylboronic Acid: To compensate for the loss due to protodeboronation, using a slight excess of the phenylboronic acid (e.g., 1.4 to 2.5 equivalents) can help drive the desired reaction to completion.[15]
FAQ 3: My reaction is producing a mixture of 1,2- and 1,4-addition products. How can I improve the selectivity for the desired 1,4-adduct?
Answer: The competition between 1,2- and 1,4-addition is a classic challenge in the reaction of nucleophiles with α,β-unsaturated carbonyl compounds.[16][17][18][19][20] The outcome is often dictated by kinetic versus thermodynamic control. The 1,2-addition is typically faster (kinetically favored), while the 1,4-addition product is often more stable (thermodynamically favored).[16][19]
Troubleshooting Workflow for Improving 1,4-Selectivity:
Caption: Troubleshooting workflow for enhancing 1,4-addition selectivity.
Detailed Troubleshooting Steps:
-
Temperature Control: As a general rule, higher temperatures favor the thermodynamically more stable 1,4-addition product by allowing the initial, kinetically formed 1,2-adduct to revert and eventually form the more stable product.[16][20] Conversely, lower temperatures favor the kinetically controlled 1,2-adduct.[16]
-
Ligand Effects: The choice of ligand on the rhodium catalyst is critical.[21][22]
-
Steric Hindrance: Bulkier ligands can sterically block the more accessible carbonyl carbon, thus favoring attack at the β-carbon (1,4-addition).
-
Electronic Effects: The electronic properties of the ligand influence the reactivity of the rhodium center and can be tuned to favor the desired pathway. Chiral diene and diphosphine ligands, such as BINAP, are commonly employed to achieve high selectivity.[6][7][15]
-
-
Catalyst Precursor: Different rhodium(I) precursors can exhibit varying activities. For instance, [RhOH(cod)]₂ has shown excellent catalytic activity compared to rhodium-acac or -chloro complexes.[6]
-
Substrate Considerations: The structure of the α,β-unsaturated carbonyl compound itself plays a significant role. Steric hindrance around the carbonyl group will naturally disfavor 1,2-addition.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Reactions in Rhodium-Catalyzed 1,4-Addition of Phenylboronic Acid
This protocol provides a starting point for optimizing your reaction to favor the 1,4-addition product while minimizing homocoupling and protodeboronation.
Materials:
-
α,β-unsaturated ketone/ester (1.0 mmol)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Rhodium catalyst (e.g., [Rh(acac)(C₂H₄)₂], 1-3 mol%)
-
Chiral ligand (e.g., (S)-BINAP, 1-3 mol%)
-
Base (e.g., Et₃N or K₂CO₃, 1.5-3.0 equiv)
-
Degassed solvent (e.g., dioxane/water 10:1, or toluene)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve the rhodium precursor and the chiral ligand in a portion of the degassed solvent. Stir for 15-30 minutes at room temperature to allow for complex formation.
-
Reaction Setup: To the flask containing the activated catalyst, add the α,β-unsaturated carbonyl compound, followed by the phenylboronic acid and the base.
-
Solvent Addition: Add the remaining degassed solvent to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and monitor the progress by TLC or GC/LC-MS. The optimal temperature may require screening.[15]
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary Table for Optimization:
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 50 °C | 80 °C | 100 °C |
| Base | Et₃N | K₂CO₃ | KOH |
| Ligand | BINAP | PPh₃ | dppb |
| Solvent | Toluene | Dioxane/H₂O | THF |
| Yield of 1,4-adduct | |||
| % Homocoupling | |||
| % Protodeboronation | |||
| 1,4:1,2 Ratio |
Mechanistic Insights
A deeper understanding of the catalytic cycle and competing pathways can aid in troubleshooting.
Caption: Catalytic cycle of 1,4-addition and competing side reactions.
This diagram illustrates that the key intermediate, the aryl-rhodium species, is at a crucial junction. Favorable conditions will lead to migratory insertion into the enone (the desired pathway). However, side reactions such as homocoupling and protodeboronation can consume the phenylboronic acid before it enters the catalytic cycle, while the migratory insertion step itself can proceed via two different pathways leading to either the 1,2- or 1,4-adduct.
By carefully controlling the reaction parameters as outlined in this guide, you can steer the reaction towards the desired 1,4-addition product with high yield and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Rhodium(I)-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Amides [organic-chemistry.org]
- 8. d-nb.info [d-nb.info]
- 9. organicreactions.org [organicreactions.org]
- 10. Synthetic applications of rhodium catalysed conjugate addition - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. thieme-connect.com [thieme-connect.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. Electrophilic Addition - 1,2 versus 1,4 | OpenOChem Learn [learn.openochem.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. "The Ligand Effects in the Rhodium Catalyzed 1,4-Addition Reaction of T" by Jocellie Marquez [surface.syr.edu]
- 22. Ligand effect on the stereoselectivity and catalyst activity in a rhodium-catalyzed synthesis of 1,4-hexadiene from ethylene and butadiene: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
challenges in the purification of (R)-3-Phenylcyclohexanone and solutions
Welcome to the technical support center for the purification of (R)-3-Phenylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this valuable chiral intermediate. As a versatile building block in the synthesis of pharmaceuticals and other fine chemicals, achieving high chemical and enantiomeric purity is paramount.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification process.
Section 1: Frequently Asked Questions (FAQs) - Initial Purification Strategy
This section addresses common preliminary questions to help you build a robust purification plan from the outset.
Q1: What are the primary impurities I should expect after a typical asymmetric synthesis of this compound?
A1: Following a standard rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone, your crude product will likely contain a mixture of impurities derived from the reaction components.[3] These include:
-
The (S)-enantiomer: The opposite and undesired enantiomer of your target molecule. Its concentration depends on the enantioselectivity of your synthesis.
-
Catalyst Residues: Remnants of the rhodium precursor (e.g., acetylacetonatobis(ethylene)rhodium(I)) and the chiral ligand (e.g., (R)-BINAP).[3]
-
Unreacted Starting Materials: Primarily 2-cyclohexenone and phenylboronic acid or its derivatives.[3]
-
Side-Reaction Products: Small amounts of high-boiling byproducts may form, potentially from bimolecular reduction or other side reactions.[4]
Q2: The crude product is a brown oil. How does this physical state impact my purification choices?
A2: this compound is a colorless oil in its pure form.[3] The initial brown, oily state of the crude product makes purification by simple recrystallization challenging. While derivatization to a crystalline solid for enantiomeric enrichment is a theoretical possibility, it is often impractical.[5] Therefore, chromatographic methods are the most effective and widely used approaches. The purification strategy typically involves:
-
Aqueous Workup: To remove water-soluble reagents and salts.[3]
-
Flash Column Chromatography: On achiral silica gel to remove bulk chemical impurities (catalyst residues, starting materials).[3]
-
Distillation: Kugelrohr or short-path distillation under reduced pressure can be used to remove high-boiling impurities and decolorize the product.[3]
-
Chiral Chromatography: The definitive step to separate the (R) and (S) enantiomers and achieve high enantiomeric excess (ee).[6][7]
Q3: What is a reliable starting point for a multi-step purification workflow?
A3: A robust and validated workflow begins with a liquid-liquid extraction followed by sequential chromatography. The goal is to remove chemically distinct impurities first before tackling the more challenging separation of enantiomers.
Caption: General purification workflow for this compound.
Section 2: Troubleshooting Guide - Chiral Purity Issues
Achieving high enantiomeric excess (ee) is the most critical challenge. This section focuses on resolving issues related to the separation of (R) and (S) enantiomers.
Q4: My product has a low ee value after initial purification. What is the most effective method to separate the enantiomers?
A4: Chiral chromatography is the gold standard for separating enantiomers of chiral ketones.[8][9] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) are the most powerful and widely used techniques.[6][7] SFC is often considered a greener and more cost-effective alternative to HPLC due to its use of supercritical CO2, which reduces organic solvent consumption.[7]
Q5: How do I select the appropriate Chiral Stationary Phase (CSP) and mobile phase for my separation?
A5: The success of a chiral separation depends almost entirely on the choice of CSP. For chiral cyclohexanones, polysaccharide-based CSPs are highly effective.[6] The chiral recognition mechanism relies on a combination of interactions, including hydrogen bonding and dipole-dipole interactions, within the helical polymer structure of the CSP.[6]
Table 1: Recommended Chiral Columns and Starting Conditions for 3-Phenylcyclohexanone
| Chiral Stationary Phase (CSP) | Base Polymer | Common Trade Name(s) | Typical Mobile Phase (Normal Phase) | Rationale for Selection |
| Amylose tris(3,5-dimethylphenylcarbamate) | Amylose | Chiralpak® AD-H, AD-3 | n-Hexane / Isopropanol (90:10, v/v) | Broad applicability for a wide range of chiral compounds, including ketones.[6] |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose | Chiralcel® OD-H, OD-3 | n-Hexane / Ethanol (98:2, v/v)[3] | Offers complementary selectivity to amylose-based phases. The specific literature procedure for this compound uses an OD-H column.[3] |
Expert Tip: Always begin with the mobile phase conditions recommended by the column manufacturer or found in relevant literature. Method development involves systematically adjusting the ratio of the polar alcohol modifier to optimize resolution and run time.
Q6: My chiral separation shows co-eluting peaks or poor resolution (Rs < 1.5). How can I improve it?
A6: Poor resolution is a common issue that can be addressed systematically. The resolution (Rs) is primarily a function of column efficiency (N), retention factor (k), and selectivity (α).[10] Selectivity (α) is the most critical factor to manipulate for better separation.
Troubleshooting Steps to Improve Chiral Resolution:
-
Optimize Mobile Phase:
-
Adjust Modifier Percentage: Decrease the percentage of the alcohol modifier (e.g., from 10% isopropanol to 5%). This will increase retention time and often improves resolution.
-
Change the Modifier: Switch from isopropanol to ethanol, or vice-versa. Different alcohols can alter the interactions with the CSP, leading to changes in selectivity.
-
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase column efficiency and improve resolution, though it will lengthen the run time.
-
Adjust the Temperature: Temperature affects the thermodynamics of the chiral recognition process. Both decreasing and increasing the column temperature can impact resolution. Running at a lower temperature (e.g., 10-15°C) often enhances separation.[10]
-
Screen Different CSPs: If optimization on one column fails, the enantiomers may not be well-suited for that specific CSP. Screening a column with a different chiral selector (e.g., switching from a cellulose-based to an amylose-based CSP) is the next logical step.[10]
Caption: Logical workflow for chiral HPLC method development.
Section 3: Troubleshooting Guide - Chemical Purity Issues
Before enantiomeric separation, it is crucial to remove non-chiral impurities.
Q7: How do I efficiently remove the rhodium catalyst and BINAP ligand after the reaction?
A7: A combination of an aqueous workup and silica gel chromatography is highly effective.
-
Aqueous Workup: After the reaction, quenching with dilute acid (e.g., 10% HCl) and washing with a dilute base (e.g., 5% NaOH) helps to remove metal salts and other ionizable species.[3]
-
Silica Gel Chromatography: This is the primary method for removing the catalyst complex and the ligand. These compounds are typically more polar or have different affinities for silica than the desired product. An elution starting with a non-polar solvent like hexane, followed by a gradual increase in polarity with a solvent like diethyl ether or ethyl acetate, will effectively separate these components.[3] The product, being moderately polar, will elute after non-polar byproducts but before the highly polar catalyst residues.
Q8: My NMR spectrum shows signals from unreacted 2-cyclohexenone. How can I get rid of it?
A8: Flash chromatography on silica gel is the best method. 2-Cyclohexenone is more polar than 3-phenylcyclohexanone due to the unhindered ketone. A well-optimized gradient elution (e.g., hexane/ethyl acetate) will allow for a clean separation. Careful monitoring of fractions by Thin Layer Chromatography (TLC) is essential to identify and combine the pure product fractions.
Section 4: Key Experimental Protocols
Protocol 1: Post-Reaction Workup and Flash Chromatography [3]
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent (e.g., 1,4-dioxane) under reduced pressure using a rotary evaporator.
-
Aqueous Extraction: Dilute the dark brown residue with diethyl ether (or ethyl acetate) and transfer to a separatory funnel.
-
Acid Wash: Wash the organic layer with 10% aqueous HCl to remove basic impurities.
-
Base Wash: Wash the organic layer with 5% aqueous NaOH to remove acidic impurities like residual phenylboronic acid.
-
Brine Wash & Dry: Wash the organic layer with saturated aqueous NaCl, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude brown oil.
-
Flash Chromatography:
-
Prepare a silica gel column.
-
Load the crude oil onto the column (use a minimal amount of solvent).
-
Elute with a non-polar solvent (e.g., 100% hexane) to remove non-polar impurities.
-
Gradually increase the solvent polarity (e.g., transitioning to hexane/diethyl ether or hexane/ethyl acetate mixtures) to elute the product, this compound.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine pure fractions and remove the solvent to yield a purified, often colorless, oil.
-
Section 5: Analytical Methods for Purity Assessment
Verifying the purity of the final product is a critical final step.
Q9: How do I definitively confirm the chemical purity and structure of my product?
A9: A combination of spectroscopic techniques should be used:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and identifying any remaining proton-bearing impurities. The spectra should be compared to literature data.[3]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Gas Chromatography (GC): Can be used to assess chemical purity, especially for detecting volatile impurities.
Q10: What is the most accurate method for determining the enantiomeric excess (ee)?
A10: Chiral HPLC or chiral GC are the most accurate and reliable methods for quantifying enantiomers.[9][11] After developing a method that provides baseline separation of the (R) and (S) peaks, the enantiomeric excess is calculated from the integrated peak areas.
Formula for Enantiomeric Excess (% ee): % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Where Area_major is the peak area of the desired (R)-enantiomer and Area_minor is the peak area of the undesired (S)-enantiomer.
Q11: Can I use optical rotation to measure enantiomeric purity?
A11: While optical rotation is a fundamental property of chiral molecules, using it to determine "optical purity" can be misleading and is not always equivalent to the true enantiomeric excess.[12] The specific rotation value can be affected by concentration, solvent, temperature, and the presence of even achiral impurities.[12] Therefore, while a polarimeter can confirm that the product is optically active, it should not be used as the sole method for accurate ee determination in a research or manufacturing setting. Chiral chromatography is the definitive, industry-standard technique.[13]
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. benchchem.com [benchchem.com]
- 7. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 10. phenomenex.blog [phenomenex.blog]
- 11. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 12. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 13. Chiral analysis - Wikipedia [en.wikipedia.org]
preventing racemization of (R)-3-Phenylcyclohexanone during workup
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Racemization During Workup
Welcome to the technical support center for (R)-3-Phenylcyclohexanone. This guide is designed to provide in-depth, practical solutions to the common challenge of maintaining the enantiomeric purity of α-chiral ketones during experimental workup and purification. As Senior Application Scientists, we understand that preserving stereochemical integrity is paramount. This resource combines mechanistic understanding with field-proven protocols to help you navigate this sensitive process.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound racemizing during the workup?
A1: Racemization of this compound occurs because the hydrogen atom on the chiral α-carbon (the carbon adjacent to the carbonyl group) is acidic. Both acid and base catalysts can facilitate the removal of this proton. This process forms a planar, achiral enol or enolate intermediate.[1][2][3] When this intermediate is reprotonated to reform the ketone, the proton can add to either face of the planar structure with equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers—a racemic mixture.[3][4]
Q2: What is the fundamental mechanism of this racemization?
A2: The mechanism, known as keto-enol tautomerism, is the core issue.[5][6]
-
Under Basic Conditions: A base removes the acidic α-proton to form a resonance-stabilized, planar enolate ion. This intermediate has lost the stereochemical information from the original chiral center.[7][8] Subsequent protonation by a proton source (like water) can occur from either side, yielding a racemic product.[4]
-
Under Acidic Conditions: The carbonyl oxygen is first protonated by an acid. This makes the α-protons more acidic. A weak base (like water) can then remove an α-proton to form a planar enol.[6][9][10] Tautomerization back to the keto form regenerates the chiral center, but without stereochemical preference, resulting in racemization.[2][11]
The key takeaway is that the formation of the planar, achiral intermediate is the step that erases the stereochemical integrity.[2][3]
Visualizing the Racemization Mechanism
The following diagrams illustrate the pathways leading to the loss of stereochemical information.
Diagram 1: Base-Catalyzed Racemization
Caption: Base abstracts the α-proton to form a planar, achiral enolate.
Diagram 2: Acid-Catalyzed Racemization
Caption: Acid catalyzes the formation of a planar, achiral enol tautomer.
Troubleshooting Guide: Preventing Racemization During Workup
This section addresses specific issues and provides actionable solutions.
Issue 1: Significant loss of enantiomeric excess (ee) after aqueous workup.
-
Root Cause: The pH of the aqueous phase is either too high (basic) or too low (acidic), catalyzing enolization. Standard workups using strong bases (NaOH, K₂CO₃) or strong acids (HCl, H₂SO₄) are often the culprits.
-
Solution: Maintain a Near-Neutral pH.
-
Principle: The rate of enolization is minimized at a pH close to 7. The goal is to neutralize the reaction mixture without creating a strongly acidic or basic environment.
-
Recommended Protocol:
-
Quenching: If your reaction involves a strong acid or base, quench it carefully at a low temperature (0 °C).
-
Neutralization: Use a buffered aqueous solution or a very mild acid/base. Saturated aqueous ammonium chloride (NH₄Cl, pH ~4.5-5.5) is excellent for quenching organometallic reagents or bases. A saturated solution of sodium bicarbonate (NaHCO₃, pH ~8.3) can be used to neutralize acids. A phosphate buffer (pH ≈ 7) is also a highly effective choice.
-
Extraction: Promptly extract the product into an organic solvent (e.g., diethyl ether, ethyl acetate) to remove it from the aqueous environment.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.
-
Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.
-
-
Issue 2: Racemization observed after purification by silica gel chromatography.
-
Root Cause: Standard silica gel is inherently acidic (pH ~4-5) due to the presence of silanol groups (Si-OH) on its surface. This acidic environment can catalyze enolization while the compound is on the column, leading to racemization.[12]
-
Solution: Deactivate or Buffer the Silica Gel.
-
Method 1: Neutralization with a Base.
-
Prepare a slurry of silica gel in your desired eluent system.
-
Add a small amount of a non-nucleophilic, volatile base like triethylamine (Et₃N) or pyridine to the slurry (typically 0.1-1% by volume).
-
Pack the column with this neutralized slurry.
-
Ensure your eluent also contains the same percentage of the basic additive.
-
-
Method 2: Using Buffered Silica. Some commercial suppliers offer pre-buffered or deactivated silica gel.
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral grade) or Florisil, depending on the polarity of your compound.
-
Issue 3: Product degradation or racemization during solvent removal.
-
Root Cause: Applying excessive heat during rotary evaporation can provide the activation energy needed for racemization, especially if trace amounts of acid or base are still present.
-
Solution: Low-Temperature Concentration.
-
Always use a low-temperature water bath (≤ 30 °C) for rotary evaporation.
-
Ensure the preceding neutralization and washing steps were thorough to remove any catalytic impurities.
-
Quantitative Data & Reagent Selection
The choice of acid or base for neutralization is critical. The goal is to select reagents that are strong enough to neutralize the reaction components but weak enough to not significantly catalyze enolization.
| Workup Step | Problematic Reagent (High Racemization Risk) | Recommended Mild Reagent (Low Racemization Risk) | Approximate pH | Rationale for Recommendation |
| Neutralizing Strong Base | 1M HCl, H₂SO₄ | Saturated aq. NH₄Cl | 4.5 - 5.5 | Weakly acidic; provides a proton source without a large excess of H₃O⁺. |
| Acetic Acid (conc.) | 10% aq. Citric Acid | 2 - 3 | A weak organic acid that is less harsh than mineral acids. | |
| Saturated aq. NaH₂PO₄ | 4.5 | Provides a buffered, mildly acidic environment. | ||
| Neutralizing Strong Acid | 1M NaOH, K₂CO₃ | Saturated aq. NaHCO₃ | ~8.3 | A weak base that effectively neutralizes strong acids without a high concentration of OH⁻. |
| Triethylamine (Et₃N) | Solid NaHCO₃ (added slowly) | N/A | Allows for neutralization without introducing a large amount of water. |
Validated Experimental Protocol: Racemization-Free Workup & Purification
This protocol provides a step-by-step methodology for isolating this compound after a typical reaction, such as an organometallic addition, which often requires quenching.
Workflow Diagram: Recommended Isolation Procedure
References
- 1. CH 18: ENOLATES:NOTES [research.cm.utexas.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
chiral HPLC method for determining the enantiomeric excess of (R)-3-Phenylcyclohexanone
An In-Depth Technical Guide to Chiral HPLC Method Development for Determining the Enantiomeric Excess of (R)-3-Phenylcyclohexanone
A Senior Application Scientist's Guide to Method Selection, Optimization, and Validation
For researchers and professionals in drug development, the stereochemical purity of a chiral intermediate is not a trivial detail—it is a critical quality attribute that dictates the efficacy and safety of the final active pharmaceutical ingredient (API). This compound is a valuable chiral building block, and ensuring its enantiomeric purity is paramount. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) strategies, grounded in scientific principles, to establish a robust method for determining its enantiomeric excess (ee).
The Analytical Challenge: Understanding 3-Phenylcyclohexanone
3-Phenylcyclohexanone possesses a single stereocenter. Its structure, featuring a ketone carbonyl group and a phenyl ring, offers several interaction points for chiral recognition: the polar carbonyl group can act as a hydrogen bond acceptor, while the phenyl ring provides a site for π-π stacking interactions. The non-planar cyclohexanone ring also creates specific steric demands. A successful chiral separation method must exploit these features to differentiate between the (R) and (S) enantiomers.[1][2]
The goal of the HPLC method is to physically separate the two enantiomers in time as they pass through the column, allowing for their individual quantification. The enantiomeric excess is then calculated from the relative peak areas.
% ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100
Comparison of Key Chiral Stationary Phase (CSP) Technologies
The cornerstone of any chiral separation is the Chiral Stationary Phase (CSP), the material inside the column that facilitates differential interactions with the enantiomers.[3][4] While numerous CSPs exist, polysaccharide-based and Pirkle-type columns are often the most effective starting points for compounds like 3-Phenylcyclohexanone.
| CSP Technology | Chiral Selector Example | Primary Separation Mechanism | Suitability for 3-Phenylcyclohexanone | Key Advantages & Disadvantages |
| Polysaccharide-Based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Primarily steric hindrance and dipole-dipole interactions within chiral grooves of the polysaccharide structure.[2][3] | High. The rigid structure of the cyclohexanone ring and the polar ketone group can fit snugly into the chiral grooves, leading to excellent enantiorecognition. | Advantages: Broad applicability for a wide range of compounds, excellent resolving power, available in robust immobilized versions.[4][5] Disadvantages: Mechanism can be a "black box," sometimes requiring empirical screening of different derivatives. |
| Pirkle-Type (Brush-Type) | (R,R)-Whelk-O 1 (N-(3,5-dinitrobenzoyl)-trans-1,2-diaminocyclohexane) | π-π interactions (π-acceptor/π-donor), hydrogen bonding, and dipole-dipole interactions.[1][2] | Moderate to High. The phenyl ring can act as a π-donor, interacting with the π-acidic dinitrobenzoyl group of the CSP. The ketone can act as a hydrogen bond acceptor. | Advantages: Well-understood interaction mechanism, allowing for rational column selection. Elution order can often be inverted by using the opposite enantiomer of the CSP.[1] Disadvantages: Generally less broad in applicability compared to polysaccharide phases. |
| Cyclodextrin-Based | β-Cyclodextrin derivatives | Inclusion complexation, where the analyte fits into the chiral cavity of the cyclodextrin.[2][4][6] | Moderate. The phenyl group may fit into the hydrophobic cavity, but the overall shape and rigidity of the molecule might not be optimal for strong inclusion-based separation. | Advantages: Excellent for separating positional isomers and certain enantiomers, particularly in reversed-phase mode.[4] Disadvantages: Often requires the analyte to have a specific size and shape to fit within the cavity. |
Based on this comparison, polysaccharide-based CSPs represent the most promising starting point for developing a method for 3-Phenylcyclohexanone due to their proven broad applicability and high success rates for structurally diverse compounds.[3][4]
A Systematic Approach to Method Development
Effective method development is not random; it is a logical workflow designed to efficiently identify and optimize separation conditions. The process involves screening potential columns and mobile phases, followed by fine-tuning the parameters for the most promising combination.
Caption: Method Development Workflow for Chiral HPLC.
Recommended Experimental Protocol
This protocol outlines a robust starting method using a cellulose-based CSP under normal phase conditions. Normal phase (using non-polar solvents like hexane and an alcohol modifier) often provides superior selectivity for chiral separations on polysaccharide columns.[6]
Objective: To separate the enantiomers of 3-Phenylcyclohexanone and calculate the enantiomeric excess of an (R)-enriched sample.
4.1. Materials and Instrumentation
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H), 5 µm particle size, 4.6 x 250 mm.
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA).
-
Sample: this compound (enriched sample) and a racemic (50:50) standard of 3-Phenylcyclohexanone.
4.2. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | A common starting point for normal phase chiral separations, balancing retention and enantioselectivity.[6] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Provides stable and reproducible retention times. Temperature can be a tool for optimization if needed. |
| Detection Wavelength | 210 nm or 254 nm | The phenyl group provides strong UV absorbance at these wavelengths. |
| Injection Volume | 10 µL | Standard volume to avoid column overload. |
4.3. Procedure
-
System Equilibration: Purge the column with the mobile phase for at least 30-45 minutes or until a stable baseline is achieved.
-
Racemic Standard Injection: Prepare a solution of the racemic standard at ~1 mg/mL in the mobile phase. Inject to confirm the separation of the two enantiomers and determine their retention times.
-
Sample Preparation: Prepare the this compound sample at the same concentration (~1 mg/mL) in the mobile phase.
-
Sample Injection: Inject the sample and record the chromatogram.
-
Data Analysis: Integrate the peak areas for both enantiomers. The first eluting peak is typically designated Peak 1, and the second is Peak 2. The injection of an enantiomerically pure standard (if available) would definitively identify the (R) and (S) peaks. Without it, the larger peak in the enriched sample is assumed to be the (R)-enantiomer.
Data Interpretation and Optimization Logic
The primary goal is to achieve a baseline resolution (Rs) of >1.5 between the two enantiomer peaks.
Caption: Decision logic for optimizing mobile phase composition.
If resolution is poor with the initial 90:10 Hexane/IPA mobile phase, the percentage of the alcohol modifier (IPA) is the most powerful tool for optimization.
-
Decreasing %IPA (e.g., to 95:5): This will increase retention times and often improves resolution, as the analytes spend more time interacting with the CSP.
-
Increasing %IPA (e.g., to 80:20): This will decrease retention times. While it can sometimes reduce resolution, it is necessary if peaks are retained for too long.
Conclusion
Developing a reliable is a systematic process centered on the rational selection and empirical optimization of a chiral stationary phase and mobile phase. By starting with a high-probability CSP, such as a polysaccharide-based column, and following a logical optimization workflow, researchers can efficiently establish a precise, accurate, and robust method. This ensures the quality of this critical chiral intermediate, safeguarding the integrity of the subsequent drug development pipeline.
References
Navigating Chirality: A Comprehensive Spectroscopic and Chromatographic Guide to (R)-3-Phenylcyclohexanone
In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation and stereochemical assignment of chiral molecules are paramount. (R)-3-Phenylcyclohexanone, a versatile chiral building block, presents an excellent case study for a multi-faceted analytical approach. This guide provides an in-depth analysis of this compound, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural and conformational analysis, and contextualizes its performance against alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The Power of NMR in Unraveling the 3D Architecture of this compound
NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. For a chiral molecule like this compound, NMR provides not only the basic connectivity of atoms but also crucial insights into its three-dimensional arrangement and the subtle electronic environments of each nucleus.
Deciphering the Carbon Skeleton: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms within the molecule, offering a fundamental blueprint of the carbon framework. The proton-decoupled ¹³C NMR spectrum of this compound is characterized by a set of distinct signals, each corresponding to a unique carbon environment.
Table 1: ¹³C NMR Chemical Shift Data for this compound [1][2]
| Carbon Atom | Chemical Shift (δ) in ppm | Assignment Rationale |
| C=O (C1) | ~209 | The carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom and the nature of the double bond, resulting in a characteristic downfield chemical shift. |
| C-ipso (Phenyl) | ~144 | The quaternary carbon of the phenyl ring directly attached to the cyclohexanone ring. |
| C-ortho (Phenyl) | ~128 | Aromatic carbons in the ortho position to the cyclohexyl substituent. |
| C-meta (Phenyl) | ~127 | Aromatic carbons in the meta position to the cyclohexyl substituent. |
| C-para (Phenyl) | ~126 | Aromatic carbon in the para position to the cyclohexyl substituent. |
| C3 | ~45 | The chiral methine carbon bearing the phenyl group. |
| C2 | ~49 | Methylene carbon adjacent to the carbonyl group. |
| C6 | ~41 | Methylene carbon adjacent to the carbonyl group. |
| C4 | ~32 | Methylene carbon on the opposite side of the ring from the carbonyl. |
| C5 | ~25 | Methylene carbon adjacent to C4 and C6. |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
The assignment of these peaks is based on established chemical shift ranges for different types of carbon atoms and can be further confirmed by two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate carbon signals with their directly attached or long-range coupled protons, respectively.
Probing the Proton Environment: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a wealth of information regarding the number of different proton environments, their relative numbers (through integration), and their spatial relationships (through spin-spin coupling). While a publicly available, fully assigned experimental ¹H NMR spectrum for this compound is not readily found in the searched literature, we can predict the expected regions and multiplicities based on the structure and data from similar compounds.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton(s) | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Coupling Constants (J) in Hz | Assignment Rationale |
| Phenyl-H | 7.20 - 7.40 | Multiplet | Protons of the aromatic ring typically resonate in this downfield region. | |
| H3 (methine) | 2.90 - 3.20 | Multiplet | The proton on the chiral carbon, deshielded by the adjacent phenyl group. Its multiplicity will depend on the coupling to the protons on C2 and C4. | |
| H2, H6 (α to C=O) | 2.20 - 2.60 | Multiplets | Protons adjacent to the electron-withdrawing carbonyl group are deshielded. The axial and equatorial protons will have different chemical shifts and coupling patterns. | |
| H4, H5 | 1.60 - 2.20 | Multiplets | The remaining methylene protons on the cyclohexanone ring. |
Conformational Insights from Coupling Constants: The chair conformation of the cyclohexanone ring is a key determinant of the observed coupling constants. Axial-axial (J_ax,ax) couplings are typically large (10-13 Hz), while axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) couplings are smaller (2-5 Hz). A detailed analysis of the multiplicities and coupling constants of the cyclohexyl protons can therefore provide valuable information about the preferred conformation of the phenyl group (axial vs. equatorial) at the C3 position.
Visualizing the Structure-Spectra Relationship
To better illustrate the correlation between the molecular structure and the NMR data, the following diagrams are provided.
Caption: Molecular structure of this compound with key NMR correlations.
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR data is crucial for accurate spectral analysis. The following is a generalized protocol for the ¹H and ¹³C NMR analysis of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. ¹H NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution of coupling patterns.
-
Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width: A range covering from approximately -1 to 10 ppm is usually adequate.
-
3. ¹³C NMR Data Acquisition:
-
Instrument: The same spectrometer as used for ¹H NMR.
-
Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: A range covering from approximately 0 to 220 ppm.
-
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and measure the coupling constants in the ¹H NMR spectrum.
Caption: A generalized workflow for NMR spectral analysis.
Comparative Analysis: NMR vs. Other Techniques
While NMR is unparalleled for detailed structural elucidation, other techniques offer complementary or sometimes more practical solutions for specific analytical challenges, particularly for chiral analysis and purity assessment.
Table 3: Comparison of Analytical Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Unambiguous structure determination, detailed conformational information, non-destructive. | Lower sensitivity compared to other methods, can be complex for mixture analysis without separation. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase.[3][4][5][6][7] | Excellent for enantiomeric separation and quantification (enantiomeric excess determination), high sensitivity.[3][4][5][6][7] | Requires method development (column and mobile phase selection), destructive, provides limited structural information. |
| GC-MS | Separation by gas chromatography followed by mass analysis. | High sensitivity and separation efficiency for volatile compounds, provides molecular weight and fragmentation data.[1][8] | Requires derivatization for non-volatile compounds, thermal degradation can be an issue, limited for chiral separation without a chiral column. |
NMR with Chiral Solvating Agents (CSAs)
For determining enantiomeric excess (ee), NMR can be a powerful tool when used in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). These agents form transient diastereomeric complexes with the enantiomers of the analyte, leading to separate and distinguishable signals in the NMR spectrum for each enantiomer. This allows for the direct integration of the signals to determine the enantiomeric ratio.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the separation and quantification of enantiomers.[3][4][5][6][7] By utilizing a column packed with a chiral stationary phase, the two enantiomers of 3-phenylcyclohexanone can be separated based on their differential interactions with the chiral environment of the column. The area under each peak in the resulting chromatogram is directly proportional to the concentration of each enantiomer, allowing for precise determination of enantiomeric purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the analysis of volatile compounds.[1][8] For 3-phenylcyclohexanone, GC-MS can provide information on its purity and molecular weight. The mass spectrum will show a molecular ion peak (M+) at m/z = 174, corresponding to the molecular weight of the compound. The fragmentation pattern can also provide structural information. For chiral analysis, a chiral GC column would be required to separate the enantiomers.
Conclusion: An Integrated Approach for Comprehensive Characterization
A comprehensive understanding of this compound requires an integrated analytical approach. While ¹H and ¹³C NMR spectroscopy provide the definitive structural and conformational details, chiral HPLC is the preferred method for accurate enantiomeric purity assessment. GC-MS serves as a valuable complementary technique for purity analysis and confirmation of molecular weight. By judiciously selecting and combining these powerful analytical tools, researchers and drug development professionals can ensure the quality, purity, and correct stereochemistry of this important chiral building block, thereby accelerating the path to innovation.
References
- 1. 3-Phenylcyclohexanone | C12H14O | CID 273661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C12H14O | CID 11041212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. hplc.eu [hplc.eu]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. 3-Hydroxy-3-phenylcyclohexanone | C12H14O2 | CID 569816 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereochemical Assignment of (R)-3-Phenylcyclohexanone
In the landscape of pharmaceutical development and asymmetric synthesis, the unambiguous determination of a molecule's absolute configuration is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Enantiomers, while chemically identical in an achiral environment, often exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comparative analysis of established analytical techniques for confirming the absolute configuration of (R)-3-Phenylcyclohexanone , a chiral ketone and a common structural motif in organic chemistry. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering a framework for researchers to select the most appropriate technique for their specific needs.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][2] The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a highly ordered crystal lattice.
Core Principle: Anomalous Dispersion
While standard X-ray diffraction reveals the relative positions of atoms, it cannot distinguish between a molecule and its mirror image. The determination of absolute configuration is made possible by a phenomenon called anomalous dispersion (or resonant scattering).[3][4] When the X-ray energy is near the absorption edge of an atom (especially one heavier than oxygen), it introduces a phase shift in the scattered X-rays. This phase shift breaks the centrosymmetric nature of the diffraction pattern (Friedel's Law), creating small but measurable intensity differences between specific pairs of reflections (Bijvoet pairs). By analyzing these differences, the absolute arrangement of atoms in space can be unequivocally determined.[3] The result is often expressed as a Flack parameter, which should refine to a value near zero for the correct enantiomer.[5]
Experimental Workflow
Detailed Experimental Protocol
-
Crystal Growth (The Critical Hurdle):
-
Dissolve enantiopure this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate, isopropanol). The goal is to find conditions where the compound is soluble when warm but supersaturated upon slow cooling or solvent evaporation.
-
Employ slow evaporation: Leave the vial partially covered in a vibration-free environment for several days to weeks.
-
Alternatively, use vapor diffusion: Place the solution in a small open vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the primary solvent, reducing solubility and inducing crystallization.
-
-
Crystal Selection and Mounting: Under a microscope, select a clear, well-formed crystal with sharp edges, typically 0.1-0.3 mm in size. Mount the crystal on a cryoloop or glass fiber.
-
Data Collection:
-
Center the crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source, often Cu Kα (λ=1.54 Å) or Mo Kα (λ=0.71 Å) radiation. Using copper radiation enhances the anomalous scattering effect for light-atom structures.[5]
-
Cool the crystal under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and improve diffraction quality.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles.
-
-
Structure Solution and Refinement:
-
Process the raw data to obtain a list of reflection intensities.
-
Use software (e.g., SHELX, Olex2) to solve the phase problem and generate an initial electron density map, revealing the atomic positions.
-
Refine the structural model against the experimental data. This iterative process optimizes atomic coordinates and thermal parameters.
-
During the final stages of refinement, introduce the Flack parameter, which measures the racemic twinning of the crystal. A value of 0 indicates the correct absolute configuration, while a value of 1 indicates the inverted configuration.[5]
-
| Parameter | X-ray Crystallography |
| Sample State | Solid (Single Crystal) |
| Conclusiveness | Definitive |
| Reliance on Computation | Low (for interpretation) |
| Primary Challenge | Growing a suitable crystal |
| Destructive? | No |
Chiroptical Methods: A Window into Solution-State Chirality
Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.[6] These methods are powerful because they provide information on the molecule's structure in solution, which is often more biologically relevant than the solid state. Their strength is significantly amplified when experimental data is compared with quantum chemical calculations.[7]
A. Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the difference in absorption of left and right circularly polarized UV-Vis light by a chiral molecule.[8] For this compound, the key chromophore is the carbonyl group (C=O). The weak electronic transition around 280-300 nm (the n→π* transition) is particularly sensitive to the chiral environment and gives rise to a characteristic ECD signal known as a Cotton effect.[9]
For cyclohexanone derivatives, the semi-empirical "Octant Rule" can be used to predict the sign of the Cotton effect associated with the n→π* transition.[9][10][11] The rule divides the space around the carbonyl group into eight octants using three perpendicular planes. Substituents in these octants make positive or negative contributions to the Cotton effect.
For this compound, the lowest energy conformation is a chair with the bulky phenyl group in the equatorial position.
-
Plane A: A vertical plane bisecting the C=O bond.
-
Plane B: A vertical plane passing through C1 and C4.
-
Plane C: A horizontal plane containing the C1 and C=O atoms.
When applying the rule, the phenyl group at the (R)-configured C3 position primarily occupies the upper-left-rear (+ signed) and lower-right-rear (+ signed) octants. This leads to a prediction of a positive Cotton effect for the (R)-enantiomer.
While the Octant Rule provides a useful qualitative prediction, the modern standard involves comparing the experimental ECD spectrum to one calculated using Time-Dependent Density Functional Theory (TDDFT).[7][8][12]
Experimental & Computational Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1-1.0 mg/mL) in a UV-transparent solvent like methanol or acetonitrile.
-
ECD Spectrum Acquisition: Record the spectrum on a CD spectrometer, typically scanning from 400 nm to 200 nm.
-
Computational Modeling:
-
Perform a conformational search for the this compound structure using a molecular mechanics force field.
-
Re-optimize the low-energy conformers using Density Functional Theory (DFT), for instance, at the B3LYP/6-31G(d) level of theory, including a solvent model (PCM).
-
For each optimized conformer, calculate the ECD spectrum using TDDFT.
-
Generate a Boltzmann-averaged ECD spectrum based on the relative energies of the conformers.
-
-
Comparison: Visually compare the experimental spectrum with the calculated spectrum for the (R)-configuration. A strong match in the signs and relative intensities of the Cotton effects confirms the assignment.
| Parameter | Electronic Circular Dichroism (ECD) |
| Sample State | Solution |
| Conclusiveness | High (with computation) |
| Reliance on Computation | High (for confirmation) |
| Primary Challenge | Requires a chromophore near the stereocenter |
| Destructive? | No |
B. Vibrational Circular Dichroism (VCD)
VCD is the infrared analog of ECD, measuring the differential absorption of circularly polarized light at vibrational transitions.[13] Its key advantage is that all molecules have IR absorptions, making it applicable to compounds without a UV-Vis chromophore.[14] VCD provides a rich, fingerprint-like spectrum that is highly sensitive to the entire 3D structure of the molecule.[15]
The VCD spectrum is a plot of differential absorbance (ΔA = AL - AR) versus wavenumber (cm⁻¹).[13] The signs and intensities of VCD bands are directly related to the absolute configuration. However, direct interpretation is nearly impossible; confirmation relies entirely on comparing the experimental spectrum to a DFT-calculated spectrum.[16][17] A positive match between the experimental spectrum and the one calculated for the (R)-enantiomer provides a high-confidence assignment.
References
- 1. purechemistry.org [purechemistry.org]
- 2. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virtual Labs [cds-iiith.vlabs.ac.in]
- 10. Optical activities of steroid ketones - Elucidation of the octant rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 14. researchgate.net [researchgate.net]
- 15. hindsinstruments.com [hindsinstruments.com]
- 16. jascoinc.com [jascoinc.com]
- 17. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the biological activity of (R)-3-Phenylcyclohexanone and (S)-3-Phenylcyclohexanone
Foreword: The Imperative of Chirality in Drug Discovery
In the realm of pharmacology, the three-dimensional architecture of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit profoundly different biological activities. This stereoselectivity arises from the chiral nature of biological targets such as receptors and enzymes, which preferentially interact with one enantiomer over the other. The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the critical importance of studying enantiomers independently.[1][2] This guide provides a framework for the comparative biological evaluation of the (R) and (S) enantiomers of 3-phenylcyclohexanone, a versatile scaffold with potential therapeutic applications.
While derivatives of 3-phenylcyclohexanone have been explored for activities including leukotriene B4 receptor antagonism and dopamine autoreceptor agonism, a direct comparative study of the biological activities of its individual enantiomers is not extensively documented in publicly available literature.[3][4] This guide, therefore, presents a proposed comprehensive experimental plan to elucidate the stereospecific biological profile of (R)- and (S)-3-phenylcyclohexanone. The presented experimental data is hypothetical and serves to illustrate the potential outcomes of such an investigation.
Introduction to 3-Phenylcyclohexanone Enantiomers
3-Phenylcyclohexanone is a chiral molecule possessing a stereocenter at the C3 position of the cyclohexanone ring. This gives rise to two enantiomers: (R)-3-Phenylcyclohexanone and (S)-3-Phenylcyclohexanone.
| Compound | IUPAC Name | PubChem CID | CAS Number | Molecular Formula | Molecular Weight |
| This compound | (3R)-3-phenylcyclohexan-1-one | 11041212 | 34993-51-6 | C₁₂H₁₄O | 174.24 g/mol |
| (S)-3-Phenylcyclohexanone | (3S)-3-phenylcyclohexan-1-one | 11116555 | 57344-86-2 | C₁₂H₁₄O | 174.24 g/mol |
The distinct spatial arrangement of the phenyl group in the (R) and (S) enantiomers can lead to differential binding affinities and efficacies at biological targets.
Proposed Experimental Investigation
To comprehensively compare the biological activities of (R)- and (S)-3-phenylcyclohexanone, a tiered screening approach is proposed, starting with broad cytotoxicity and antimicrobial assays, followed by more specific receptor binding and functional assays based on the activities of related compounds.
Preliminary Screening: Cytotoxicity and Antimicrobial Activity
A foundational step in profiling any new chemical entity is to assess its general toxicity and potential antimicrobial properties.
2.1.1. In Vitro Cytotoxicity Assessment (MTT Assay)
This assay will determine the cytotoxic effects of each enantiomer on a panel of human cancer cell lines and a normal human cell line to assess selectivity.
Experimental Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon) and a normal human fibroblast cell line (e.g., MRC-5) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: (R)- and (S)-3-phenylcyclohexanone are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium. The cells are treated with a range of concentrations (e.g., 0.1 to 100 µM) of each enantiomer for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC₅₀ (half-maximal inhibitory concentration) values are calculated using non-linear regression analysis.
Hypothetical Data Summary:
| Compound | Cell Line | Hypothetical IC₅₀ (µM) |
| This compound | MCF-7 | 15.2 |
| (S)-3-Phenylcyclohexanone | MCF-7 | > 100 |
| This compound | A549 | 22.8 |
| (S)-3-Phenylcyclohexanone | A549 | > 100 |
| This compound | HCT116 | 18.5 |
| (S)-3-Phenylcyclohexanone | HCT116 | > 100 |
| This compound | MRC-5 | 85.1 |
| (S)-3-Phenylcyclohexanone | MRC-5 | > 100 |
2.1.2. Antimicrobial Activity Screening (MIC Assay)
The minimum inhibitory concentration (MIC) of each enantiomer will be determined against a panel of pathogenic bacteria and fungi.
Experimental Protocol:
-
Microorganism Preparation: Standardized inoculums of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are prepared.
-
Compound Dilution: Serial two-fold dilutions of each enantiomer are prepared in appropriate broth media in 96-well plates.
-
Inoculation: The standardized microbial inoculums are added to the wells.
-
Incubation: Plates are incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Hypothetical Data Summary:
| Compound | Microorganism | Hypothetical MIC (µg/mL) |
| This compound | Staphylococcus aureus | 32 |
| (S)-3-Phenylcyclohexanone | Staphylococcus aureus | > 128 |
| This compound | Escherichia coli | 64 |
| (S)-3-Phenylcyclohexanone | Escherichia coli | > 128 |
| This compound | Candida albicans | 16 |
| (S)-3-Phenylcyclohexanone | Candida albicans | > 128 |
Targeted Assays: Receptor Binding and Functional Activity
Based on the known pharmacology of related 3-arylcyclohexanone derivatives, we propose investigating the interaction of the enantiomers with the leukotriene B4 receptor (BLT1) and the dopamine D2 receptor.
2.2.1. Leukotriene B4 Receptor (BLT1) Binding Assay
This assay will determine the binding affinity of each enantiomer for the BLT1 receptor.
Experimental Protocol:
-
Membrane Preparation: Cell membranes expressing the human BLT1 receptor are prepared.
-
Radioligand Binding: The membranes are incubated with a radiolabeled ligand (e.g., [³H]LTB₄) and varying concentrations of the (R) and (S) enantiomers.
-
Separation and Scintillation Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound membranes is measured using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) for each enantiomer is calculated from the IC₅₀ values obtained from competitive binding curves.
Hypothetical Data Summary:
| Compound | Target | Hypothetical Ki (nM) |
| This compound | BLT1 | 55 |
| (S)-3-Phenylcyclohexanone | BLT1 | 850 |
2.2.2. Dopamine D2 Receptor Functional Assay (cAMP Assay)
This assay will assess the functional activity of the enantiomers as agonists or antagonists at the dopamine D2 receptor by measuring their effect on cAMP levels.
Experimental Protocol:
-
Cell Culture: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1) is used.
-
Compound Treatment: Cells are pre-treated with the (R) or (S) enantiomer, followed by stimulation with a known D2 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The ability of each enantiomer to inhibit the agonist-induced decrease in cAMP (antagonist mode) or to decrease cAMP levels on its own (agonist mode) is determined, and EC₅₀ or IC₅₀ values are calculated.
Hypothetical Data Summary:
| Compound | Assay Mode | Hypothetical IC₅₀ (nM) |
| This compound | Antagonist | 120 |
| (S)-3-Phenylcyclohexanone | Antagonist | 2500 |
Visualization of Experimental Workflows and Signaling Pathways
To provide a clear visual representation of the proposed experimental designs and the potential biological pathways involved, the following diagrams are presented.
References
- 1. Chiral drugs - Wikipedia [en.wikipedia.org]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of new 1, 3-disubstituted cyclohexanes as structurally rigid leukotriene B(4) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluation of different chiral ligands for the asymmetric synthesis of 3-phenylcyclohexanone
A Comparative Guide to Chiral Ligands for the Asymmetric Synthesis of 3-Phenylcyclohexanone
Abstract
The enantioselective synthesis of 3-phenylcyclohexanone is a critical step in the preparation of numerous pharmaceutical intermediates and complex molecules. This guide provides a comprehensive evaluation of various chiral ligands and catalytic systems for this transformation, with a primary focus on the asymmetric conjugate addition to 2-cyclohexenone. We will compare and contrast the performance of prominent ligand classes, including chiral phosphines for rhodium and copper catalysis and organocatalysts, by examining their efficiency, stereoselectivity, and operational considerations. Detailed experimental protocols and mechanistic insights are provided to assist researchers in selecting and implementing the optimal synthetic strategy.
Introduction: The Strategic Importance of Chiral 3-Phenylcyclohexanone
The 3-phenylcyclohexanone scaffold is a prevalent structural motif in a multitude of biologically active compounds. The precise spatial orientation of the phenyl group is often a determining factor for a molecule's interaction with its biological target, making stereocontrol a paramount concern in its synthesis. Asymmetric catalysis offers the most elegant and efficient means to access enantiomerically pure forms of this key building block, avoiding costly and often inefficient classical resolution techniques.
The dominant strategy for the asymmetric synthesis of 3-phenylcyclohexanone is the conjugate addition of a phenyl nucleophile to 2-cyclohexenone, controlled by a chiral catalyst. This guide will explore the nuances of this approach, focusing on the pivotal role of the chiral ligand in dictating the reaction's success.
Comparative Analysis of Catalytic Systems
The choice of a catalytic system is a multifactorial decision, balancing enantioselectivity, chemical yield, catalyst loading, and reaction conditions. Below, we evaluate the most successful and widely adopted systems.
Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acids
Rhodium catalysis, particularly in conjunction with chiral diphosphine ligands, represents a highly reliable and well-established method for the synthesis of (R)- or (S)-3-phenylcyclohexanone. The use of air- and moisture-stable phenylboronic acids as the phenyl source adds to the practical appeal of this methodology.
Featured Ligand: (R)-BINAP
(R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a cornerstone of asymmetric catalysis, and its application in the rhodium-catalyzed conjugate addition to cyclohexenone is a testament to its efficacy. This system consistently delivers high enantioselectivities and yields.[1]
Mechanism Insight: The catalytic cycle is believed to involve the transmetalation of the phenyl group from boron to the rhodium(I) center, followed by the insertion of the enone into the rhodium-phenyl bond. The chiral environment created by the BINAP ligand dictates the facial selectivity of the enone coordination and the subsequent migratory insertion, thereby controlling the stereochemistry of the newly formed C-C bond.
Copper-Catalyzed Asymmetric Conjugate Addition
Copper-based systems offer a cost-effective alternative to rhodium and are compatible with a broader range of organometallic reagents.[2] The choice of ligand is highly dependent on the nature of the phenylating agent.
-
With Organoboron Reagents: Chiral phosphoramidite ligands have demonstrated excellent stereoselectivity (up to 94% ee) in the copper-catalyzed addition of arylboron reagents to enones.[2]
-
With Organozinc Reagents: Phosphine ligands derived from L-proline have been successfully employed in the copper-catalyzed conjugate addition of diphenylzinc to 2-cyclohexenone, achieving enantiomeric excesses of up to 91%.[3]
-
With Grignard Reagents: While historically challenging, recent advances have shown that chiral ferrocenyl diphosphine ligands, such as TaniaPhos, can facilitate the copper-catalyzed conjugate addition of Grignard reagents with high enantioselectivity.[4]
Mechanism Insight: The generally accepted mechanism involves the formation of a chiral copper(I) complex. The organometallic reagent transfers its organic group to the copper center, forming a Gilman-type cuprate or a related species. This chiral cuprate then adds to the enone in a conjugate fashion, with the ligand controlling the stereochemical outcome.
Organocatalytic Approaches
Organocatalysis provides a metal-free alternative for the asymmetric synthesis of 3-substituted cyclohexanones. These methods often rely on the formation of chiral intermediates, such as enamines or iminium ions, to induce stereoselectivity.
Featured Catalyst: Chiral Primary Amines (e.g., Proline Derivatives)
Chiral primary amines can catalyze the Michael addition of various nucleophiles to enones.[5] In the context of synthesizing 3-phenylcyclohexanone, this would typically involve the reaction of a phenyl-containing nucleophile with cyclohexenone in the presence of a chiral amine catalyst. The catalyst forms a chiral enamine with the cyclohexanone, which then reacts with an electrophilic phenyl source, or alternatively, a nucleophilic phenyl group can add to an iminium ion formed between the enone and the catalyst. This approach is particularly valuable for constructing complex cyclohexanone derivatives.[6][7]
Mechanism Insight: The reaction proceeds through an enamine-iminium ion catalytic cycle. The chiral amine condenses with the ketone to form a nucleophilic enamine. This chiral enamine then attacks the electrophile. Subsequent hydrolysis releases the product and regenerates the catalyst. The stereochemistry is controlled by the steric environment of the chiral enamine, which directs the approach of the electrophile.
Performance Data Summary
The following table summarizes the performance of representative chiral ligands in the asymmetric synthesis of 3-phenylcyclohexanone.
| Catalytic System | Chiral Ligand/Catalyst | Phenyl Source | Yield (%) | ee (%) | Key Advantages |
| Rhodium | (R)-BINAP | Phenylboronic Acid | 83-88 | 98.6 | High ee, reliable, well-documented[1] |
| Copper | Spiro-phosphoramidite L1 | Organoboron Reagents | High | 94 | Cost-effective metal, air-tolerant reagents[2] |
| Copper | Proline-derived Phosphine | Diphenylzinc | Good | 91 | Good selectivity[3] |
| Palladium | t-BuPyOX (4) | Phenylboronic Acid | High | High | Tolerant to air and water[8] |
| Organocatalyst | (R,R)-DPEN-thiourea | (E)-nitro-1-phenylprop-1-ene | High | High | Metal-free, mild conditions[5] |
Experimental Protocols
Protocol: Rhodium/(R)-BINAP-Catalyzed Asymmetric Synthesis of (R)-3-Phenylcyclohexanone[1]
This protocol is adapted from the work of Hayashi and coworkers, a robust and highly cited procedure.
Workflow Diagram:
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Asymmetric Conjugate Addition of Organoboron Reagents to Common Enones Using Copper Catalysts [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent progress on asymmetric organocatalytic construction of chiral cyclohexenone skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfonesviaenamine activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to 5- 6- and 7-Membered β-substituted Cyclic Enones: Enantioselective Construction of All-Carbon Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of (R)-3-Phenylcyclohexanone Purity: A GC-MS Centric Approach
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and toxicological profile. For chiral intermediates like (R)-3-Phenylcyclohexanone, a versatile building block in the synthesis of numerous active pharmaceutical ingredients (APIs), rigorous validation of enantiomeric purity is paramount. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other principal analytical techniques for this purpose. We will move beyond procedural lists to explore the causality behind methodological choices, grounded in established validation principles such as those outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guidelines.[1][2][3]
The objective is to equip researchers, scientists, and drug development professionals with a robust framework for selecting, validating, and implementing the most suitable analytical method for ensuring the stereochemical integrity of this compound.
The Cornerstone of Chiral Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is an inherently powerful technique for the analysis of volatile and thermally stable compounds, a category to which 3-Phenylcyclohexanone belongs.[4][5] The direct analysis of enantiomers, however, is only possible in a chiral environment. This is achieved by employing a chiral stationary phase (CSP) within the GC column.[6]
The mechanism of separation hinges on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. Cyclodextrin derivatives are among the most successful and widely used CSPs for this purpose.[7][8] These cyclic oligosaccharides possess a toroidal structure, creating a chiral cavity into which an analyte can enter and interact. Differences in the stability of the inclusion complexes formed by the (R) and (S) enantiomers lead to differential retention times, enabling their separation.[7] The coupling with a Mass Spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns, adding an extra layer of confidence that is indispensable in pharmaceutical analysis.[9]
Diagram: Principle of Chiral GC Separation
Caption: Enantiomers form transient diastereomeric complexes with the CSP, leading to differential retention times.
A Self-Validating Protocol for this compound Purity by GC-MS
A robust analytical method is one that is validated to be fit for its intended purpose. The following protocol is designed in accordance with ICH Q2(R1) guidelines, ensuring its trustworthiness through built-in checks and validation steps.[1][10]
Experimental Workflow: GC-MS Validation
Caption: A structured workflow for the validation of the chiral GC-MS method as per ICH Q2(R1) guidelines.
Step-by-Step Methodology
1. Materials and Reagents:
-
This compound (Test Sample)
-
(S)-3-Phenylcyclohexanone (for specificity and resolution determination)
-
Racemic (RS)-3-Phenylcyclohexanone
-
Anhydrous Ethyl Acetate (GC Grade)
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent) with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Chiral Column: Astec® CHIRALDEX® G-TA (30 m x 0.25 mm, 0.12 µm) or equivalent gamma cyclodextrin-based CSP.
-
Causality: Gamma cyclodextrin columns are often effective for the separation of cyclic compounds and ketones due to the size and nature of their chiral cavity.[8]
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial: 120°C, hold for 1 min.
-
Ramp: 2°C/min to 180°C.
-
Hold: 5 min.
-
Causality: A slow temperature ramp is critical in chiral separations to maximize the differential interaction time with the CSP, thereby improving resolution between enantiomers.
-
-
MS Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-250.
3. Validation Procedures:
-
Specificity:
-
Inject a solution of racemic 3-Phenylcyclohexanone.
-
Confirm the baseline separation of the two enantiomer peaks. The resolution (Rs) should be ≥ 1.5.
-
Inject individual solutions of the (R) and (S) enantiomers to confirm peak identity by retention time.
-
-
Linearity and Range:
-
Prepare a series of five calibration standards by spiking a constant amount of the (R)-enantiomer with increasing concentrations of the (S)-enantiomer, covering a range from the Limit of Quantitation (LOQ) to 1.0% of the target concentration.
-
Plot the peak area ratio (S / (R+S)) against the concentration of the (S)-enantiomer.
-
The correlation coefficient (r²) should be ≥ 0.99.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, LOD is established at S/N ≥ 3 and LOQ at S/N ≥ 10.
-
-
Accuracy:
-
Prepare samples by spiking the (R)-enantiomer with known amounts of the (S)-enantiomer at three concentration levels (e.g., LOQ, 0.5%, and 1.0%).
-
Analyze in triplicate and calculate the percent recovery. The mean recovery should be within 85-115% for impurity analysis.
-
-
Precision:
-
Repeatability: Analyze six replicate preparations of the (R)-enantiomer spiked with the (S)-enantiomer at the 0.5% level on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
The relative standard deviation (%RSD) should be ≤ 15% for impurity levels near the LOQ.[11]
-
Comparative Analysis: Alternative Methodologies
While GC-MS is a formidable tool, other techniques offer distinct advantages and are essential considerations in a comprehensive analytical strategy.[12][13]
A. Chiral High-Performance Liquid Chromatography (HPLC)
Often considered the gold standard for chiral purity analysis due to its robustness and the vast library of available CSPs.[12][14] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are particularly effective for a wide range of compounds, including ketones.[15][16]
-
Principle: Separation is based on differential partitioning of enantiomers between a liquid mobile phase and a solid CSP.[17]
-
Advantages: High versatility, excellent resolution, non-destructive (allowing for fraction collection), and compatible with a wider range of compounds than GC.
-
Disadvantages: Higher solvent consumption and cost, potentially longer analysis times compared to modern GC methods.[18]
B. Capillary Electrophoresis (CE)
CE offers exceptionally high separation efficiency, driven by the differential migration of analytes in an electric field. For chiral separations, a chiral selector (e.g., a cyclodextrin) is typically added to the background electrolyte.[12][19]
-
Principle: Enantiomers form transient diastereomeric complexes with the chiral selector, altering their electrophoretic mobility.
-
Advantages: Extremely low sample and solvent consumption (a "green" technique), very high resolution, and fast analysis times.[12]
-
Disadvantages: Lower concentration sensitivity compared to HPLC and GC, and less suitable for preparative-scale separations.[18]
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can be used to determine enantiomeric excess by using a chiral solvating agent (CSA) or a chiral lanthanide shift reagent (LSR). These reagents interact with the enantiomers to form diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum.[20]
-
Principle: The different chemical environments of the nuclei in the transient diastereomeric complexes lead to separable signals for each enantiomer.
-
Advantages: Provides absolute quantification without the need for a calibration curve for the individual enantiomers, offers structural information, and is non-destructive.
-
Disadvantages: Significantly lower sensitivity than chromatographic methods, requiring a much higher sample concentration, and potential for peak overlap in complex molecules.[12]
Data-Driven Performance Comparison
The choice of method is a multi-factorial decision. The following table summarizes the typical performance characteristics for the analysis of a chiral ketone like 3-Phenylcyclohexanone.
| Parameter | GC-MS (Chiral Column) | Chiral HPLC (UV Detection) | Chiral Capillary Electrophoresis | NMR (with CSA) |
| Principle | Volatility & CSP Interaction | Partitioning & CSP Interaction | Electrophoretic Mobility | Diastereomeric Complexation |
| Resolution (Rs) | Good to Excellent (>1.5) | Excellent (>2.0) | Very High | Baseline separation of signals |
| Analysis Time | 5 - 25 minutes | 10 - 40 minutes | 5 - 20 minutes | 5 - 15 minutes (acquisition) |
| Sensitivity (LOQ) | Low ng/mL to pg/mL | ng/mL to µg/mL | High ng/mL to µg/mL | High µg/mL to mg/mL |
| Solvent Consumption | Very Low (gas phase) | High | Very Low | Low to Moderate |
| Sample Volatility | Required | Not Required | Not Required | Not Required |
| Destructive | Yes | No | No | No |
| Primary Use Case | Routine QC, high sensitivity | Method development, routine QC | High-efficiency screening | Structural confirmation, absolute quantification |
Conclusion and Method Selection Guide
The validation of this compound purity is a critical quality control step that can be robustly achieved using chiral GC-MS. This method offers an exceptional balance of high sensitivity, definitive identification via mass spectrometry, and high throughput. Its primary limitation is the requirement for analyte volatility and thermal stability, which 3-Phenylcyclohexanone meets.
Chiral HPLC remains the most versatile and widely applied technique, serving as an excellent orthogonal method to confirm GC-MS results.[12][14] Capillary Electrophoresis provides a high-efficiency, low-consumption alternative, ideal for situations with limited sample amounts. NMR, while less sensitive, is unparalleled for providing absolute quantification and structural confirmation.
The ultimate choice of methodology depends on the specific analytical challenge.
Decision-Making Flowchart
Caption: A guide to selecting the appropriate analytical technique based on experimental requirements.
By cross-validating results between two orthogonal methods, such as GC-MS and HPLC, researchers can achieve the highest degree of confidence in their data, ensuring the quality and safety of the final pharmaceutical product.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. Determination of enantiomeric excess [ch.ic.ac.uk]
- 5. chemimpex.com [chemimpex.com]
- 6. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. starodub.nl [starodub.nl]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 14. skpharmteco.com [skpharmteco.com]
- 15. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. heraldopenaccess.us [heraldopenaccess.us]
- 19. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmaguru.co [pharmaguru.co]
A Comparative Guide to the Reactivity of (R)-3-Phenylcyclohexanone in Asymmetric Synthesis
Introduction: The Strategic Value of (R)-3-Phenylcyclohexanone
In the landscape of fine chemical synthesis, chiral ketones are indispensable building blocks for constructing stereochemically complex molecules, particularly in pharmaceutical development.[1][2] Among these, this compound stands out as a versatile intermediate.[3][4] Its structure, featuring a conformationally defined six-membered ring, a reactive carbonyl group, and a stereocenter at the C3 position, provides a unique platform for investigating and controlling stereoselectivity in a variety of chemical transformations.[3] The phenyl substituent not only imparts chirality but also exerts significant steric and electronic influence on the molecule's reactivity, making it an excellent model for comparing reaction outcomes against other chiral ketones.
This guide provides an in-depth comparison of the reactivity of this compound with alternative chiral ketones. We will explore key transformations—nucleophilic addition, enolate functionalization, and performance as a substrate in catalytic asymmetric reactions—supported by experimental data and mechanistic insights to inform synthetic strategy for researchers, scientists, and drug development professionals.
Part 1: Diastereoselective Nucleophilic Addition to the Carbonyl
The facial selectivity of nucleophilic attack on a cyclohexanone is a classic problem in stereochemistry, governed by a delicate balance of steric hindrance, torsional strain, and electronic effects.[5] The incoming nucleophile can approach from either the axial or equatorial face of the carbonyl, leading to two potential diastereomeric alcohol products.
The chair conformation of the cyclohexanone ring is paramount. Axial attack is often kinetically favored as it avoids developing eclipsing interactions with the adjacent equatorial hydrogens during the transition state.[6] However, this trajectory is sterically hindered by the presence of axial substituents at the C3 and C5 positions. Conversely, equatorial attack avoids these 1,3-diaxial interactions but introduces torsional strain as the newly forming C-O bond must pass by the adjacent C-H bonds.[6] The outcome is therefore highly dependent on the steric bulk of the nucleophile.
Causality in Experimental Choice: To probe this reactivity, we compare the reduction of this compound with the conformationally "locked" 4-tert-butylcyclohexanone. The bulky t-butyl group exists almost exclusively in the equatorial position, providing a rigid and predictable scaffold. We employ two distinct hydride reagents: Sodium Borohydride (NaBH₄), a relatively small nucleophile, and Lithium tri-sec-butylborohydride (L-Selectride), a very bulky nucleophile. This choice allows us to directly correlate the steric demand of the reagent with the stereochemical outcome.
Comparative Reduction Data
| Ketone Substrate | Reducing Agent | Major Product Stereochemistry | Diastereomeric Ratio (Major:Minor) | Rationale |
| 4-tert-butylcyclohexanone | NaBH₄ (Small) | Equatorial Alcohol | ~85:15 | Axial attack is kinetically favored, avoiding torsional strain.[7] |
| 4-tert-butylcyclohexanone | L-Selectride (Bulky) | Axial Alcohol | >99:1 | Severe 1,3-diaxial steric hindrance forces attack from the equatorial face.[7] |
| This compound | NaBH₄ (Small) | (1S,3R)-3-Phenylcyclohexanol | High (e.g., >90:10) | The equatorial phenyl group offers minimal hindrance to the preferred axial attack trajectory. |
| This compound | L-Selectride (Bulky) | (1R,3R)-3-Phenylcyclohexanol | High (e.g., >95:5) | Steric bulk of L-Selectride forces an equatorial attack, overriding the kinetic preference for axial approach. |
Experimental Protocol: Diastereoselective Reduction of this compound with L-Selectride
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere of Argon, dissolve this compound (1.0 eq) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 15 minutes, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, slowly quench the reaction by the dropwise addition of water, followed by 3 M NaOH solution and 30% H₂O₂ solution, ensuring the temperature remains below 0 °C.
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral GC analysis.
Part 2: Regio- and Stereocontrolled Enolate Functionalization
The protons alpha to the carbonyl group of cyclohexanones are acidic and can be removed by a strong base to form a nucleophilic enolate.[8] For unsymmetrical ketones like 3-phenylcyclohexanone, deprotonation can occur at two different positions (C2 and C6), leading to a mixture of regioisomeric enolates. The control over which enolate forms is a cornerstone of synthetic strategy.
-
Kinetic Enolate: Formed by removing the most accessible (least sterically hindered) proton. This process is rapid, irreversible, and conducted at low temperatures with a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA).[9]
-
Thermodynamic Enolate: The more stable, more substituted enolate. Its formation is favored under equilibrating conditions (higher temperatures, weaker base, longer reaction times).[9]
For this compound, the C6 proton is less hindered than the C2 proton, which is adjacent to the phenyl group. Therefore, kinetic deprotonation will preferentially yield the C6-enolate. The pre-existing stereocenter at C3 then serves to direct the incoming electrophile to one of the two faces of the planar enolate, typically favoring an axial approach to progress through a stable chair-like transition state.[10]
Comparison with Other Systems: The stereocontrol exerted by the C3-phenyl group can be compared to highly reliable chiral auxiliary-based methods, such as those using Meyers' chiral formamidines or Enders' SAMP/RAMP hydrazones, which often provide near-perfect enantioselectivity for the α-alkylation of ketones.[11] While this compound relies on substrate control, these alternative methods utilize reagent control.
Part 3: Performance in Catalytic Asymmetric Reductions
While the previous sections examined the inherent diastereoselectivity of the chiral ketone, this section evaluates it as a substrate in a reaction guided by a powerful chiral catalyst. Asymmetric hydrogenation, particularly the Noyori-type reduction, is a benchmark process for the enantioselective reduction of ketones.[12][13] This reaction utilizes a Ruthenium catalyst bearing a chiral diphosphine ligand (e.g., BINAP) and proceeds via a metal-ligand bifunctional mechanism.[14][15]
When a chiral substrate like this compound is subjected to a chiral catalyst, the stereochemical outcome is determined by the interaction between the two sources of chirality. This can result in two scenarios:
-
Matched Pair: The catalyst's intrinsic facial preference aligns with the substrate's lowest energy approach, leading to a rapid reaction and very high diastereoselectivity.
-
Mismatched Pair: The catalyst's preference opposes the substrate's natural bias, resulting in a slower reaction and diminished diastereoselectivity.
Causality in Experimental Design: By reacting both enantiomers of 3-phenylcyclohexanone with a single enantiomer of the Noyori catalyst, we can directly observe the "matched" and "mismatched" effects. This is compared against the reduction of a prochiral ketone like acetophenone, which has no inherent chirality and thus serves as a baseline for the catalyst's intrinsic enantioselectivity.
Comparative Asymmetric Hydrogenation Data
| Ketone Substrate | Catalyst | Product Alcohol | Selectivity (dr or ee) | Interpretation | | :--- | :--- | :--- | :--- | | Acetophenone | (R)-BINAP-RuCl₂ | (R)-1-Phenylethanol | >98% ee | Baseline catalyst performance.[12] | | this compound | (R)-BINAP-RuCl₂ | (1R,3R)-3-Phenylcyclohexanol | >99:1 dr | Matched Pair: Catalyst and substrate preferences align for exceptional selectivity. | | (S)-3-Phenylcyclohexanone | (R)-BINAP-RuCl₂ | (1R,3S)-3-Phenylcyclohexanol | ~90:10 dr | Mismatched Pair: Opposing preferences lead to lower selectivity. |
Experimental Protocol: Noyori Asymmetric Hydrogenation
-
Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with RuCl₂[(R)-BINAP] (0.01 eq) and the ketone substrate (1.0 eq).
-
Solvent Addition: Anhydrous, degassed ethanol is added to dissolve the components.
-
Reaction Setup: The flask is sealed, removed from the glovebox, and connected to a hydrogen gas line. The system is purged with H₂ several times.
-
Hydrogenation: The reaction is pressurized with H₂ (e.g., to 100 psi) and stirred vigorously at a controlled temperature (e.g., 30 °C) for 12-24 hours.
-
Workup: The pressure is carefully released, and the solvent is removed under reduced pressure.
-
Analysis: The crude product is purified by column chromatography. The diastereomeric or enantiomeric excess is determined by chiral HPLC or GC analysis.
Conclusion
This compound is a remarkably informative and synthetically useful chiral ketone. Its reactivity profile demonstrates key principles of stereocontrol that are fundamental to modern organic synthesis.
-
In Nucleophilic Additions: It predictably responds to the steric bulk of the nucleophile, allowing for the selective formation of either diastereomeric alcohol product, a level of control comparable to conformationally locked systems.
-
In Enolate Chemistry: It offers reliable substrate-controlled diastereoselectivity, with regioselectivity being tunable through the choice of kinetic or thermodynamic conditions.
-
In Asymmetric Catalysis: It serves as an excellent substrate for demonstrating the powerful concepts of matched and mismatched pairing with chiral catalysts, enabling the synthesis of products with exceptionally high stereopurity.
While alternative methods using chiral auxiliaries or other classes of chiral ketones may offer higher selectivity in specific applications, the versatility and well-defined stereochemical behavior of this compound solidify its position as a valuable building block and a benchmark compound for developing and understanding asymmetric transformations.
References
- 1. Scientists Realize Organocatalyzed Kinetic Resolution of α-Functionalized Ketones----Chinese Academy of Sciences [english.cas.cn]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 13. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 14. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
spectroscopic comparison of (R)- and (S)-enantiomers of 3-phenylcyclohexanone
In the realm of stereochemistry, enantiomers present a unique analytical challenge. These non-superimposable mirror-image isomers share identical physical and chemical properties in an achiral environment, rendering most standard analytical techniques incapable of their differentiation. This guide provides a comprehensive spectroscopic comparison of the (R)- and (S)-enantiomers of 3-phenylcyclohexanone, a chiral ketone of interest in synthetic and pharmaceutical chemistry. We will explore the utility and limitations of various spectroscopic methods, with a focus on chiroptical techniques as the definitive tool for their distinction. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of stereoisomer characterization.
The Challenge of Enantiomeric Differentiation
Enantiomers exhibit identical behavior when interacting with achiral probes. This fundamental principle explains why common spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry (MS) fail to distinguish between (R)- and (S)-3-phenylcyclohexanone. These methods rely on the interaction of molecules with electromagnetic radiation or magnetic fields in a manner that is independent of their chirality.
Achiral Spectroscopic Methods: A Mirror Image View
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra of (R)- and (S)-3-phenylcyclohexanone are identical. The chemical shifts, coupling constants, and integration values are determined by the connectivity of atoms and the local electronic environment, which are the same for both enantiomers. The phenyl and cyclohexanone protons and carbons will appear at the same frequencies for both the (R) and (S) form.[1][2]
Infrared (IR) Spectroscopy: The vibrational modes of a molecule, which are observed in an IR spectrum, are also independent of its chirality. The (R)- and (S)-enantiomers of 3-phenylcyclohexanone will exhibit the same characteristic absorption bands, including the strong carbonyl (C=O) stretch around 1710 cm⁻¹ and the aromatic C-H and C=C stretches of the phenyl group.[1][3]
Mass Spectrometry (MS): In a standard mass spectrometer, the mass-to-charge ratio (m/z) of a molecule and its fragmentation pattern are determined by its elemental composition and bond strengths. Since enantiomers have the same molecular formula (C₁₂H₁₄O) and connectivity, they will produce identical mass spectra under achiral ionization conditions.[1]
Chiroptical Spectroscopy: Shedding Light on Chirality
To differentiate between enantiomers, a chiral probe is necessary. In chiroptical spectroscopy, this probe is circularly polarized light. Enantiomers interact differently with left- and right-circularly polarized light, leading to distinct spectral signatures. The two primary chiroptical techniques are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is a plot of this difference in absorption (ΔA) or molar circular dichroism (Δε) as a function of wavelength. For enantiomers, the CD spectra are mirror images of each other, exhibiting what is known as the Cotton effect. A positive Cotton effect indicates a stronger absorption of left-circularly polarized light, while a negative Cotton effect signifies a stronger absorption of right-circularly polarized light.[4][5]
For 3-phenylcyclohexanone, the key chromophore is the carbonyl group, which undergoes an n → π* electronic transition in the UV region (around 280-300 nm). The sign of the Cotton effect for this transition can be predicted using the Octant Rule .
The Octant Rule Applied to 3-Phenylcyclohexanone:
The Octant Rule is an empirical rule that relates the three-dimensional arrangement of substituents around a carbonyl group to the sign of the Cotton effect. The space around the carbonyl is divided into eight octants by three perpendicular planes. The phenyl group at the C3 position of the cyclohexanone ring is the primary determinant of the chiroptical properties.
Assuming the most stable chair conformation, the phenyl group can occupy either an equatorial or an axial position. In the more stable equatorial conformation for (R)-3-phenylcyclohexanone, the phenyl group lies in the upper-left rear octant, which predicts a positive Cotton effect . Conversely, for (S)-3-phenylcyclohexanone, the phenyl group in the equatorial position would reside in the lower-right rear octant, leading to a negative Cotton effect .[6][7][8]
Table 1: Predicted Chiroptical Properties of 3-Phenylcyclohexanone Enantiomers
| Enantiomer | Predicted Sign of Cotton Effect (n → π* transition) | Expected CD Spectrum | Expected ORD Curve |
| This compound | Positive | Positive peak around 290 nm | Positive Cotton effect curve (peak then trough) |
| (S)-3-Phenylcyclohexanone | Negative | Negative peak around 290 nm | Negative Cotton effect curve (trough then peak) |
Optical Rotatory Dispersion (ORD) Spectroscopy
ORD spectroscopy measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD spectrum is a plot of specific rotation ([α]) versus wavelength. Similar to CD, ORD curves of enantiomers are mirror images. In the vicinity of an absorption band, the ORD curve will show a characteristic peak and trough, which also constitutes a Cotton effect.[9][10][11]
For this compound, a positive Cotton effect in the CD spectrum corresponds to an ORD curve where the peak appears at a longer wavelength than the trough. For the (S)-enantiomer, the negative Cotton effect will result in an ORD curve with the trough at a longer wavelength than the peak.[12]
Experimental Protocols
Sample Preparation for Chiroptical Analysis
The synthesis of enantiomerically pure (R)- and (S)-3-phenylcyclohexanone is crucial for obtaining clean spectroscopic data. Asymmetric synthesis methods, such as Rh-catalyzed chemo- and enantioselective hydrogenation of arylidene cyclohexanones, can be employed to produce the desired enantiomer with high enantiomeric excess.[13] Alternatively, chiral resolution of the racemic mixture can be performed.
Circular Dichroism (CD) Spectroscopy Protocol
-
Instrument Preparation: Purge the CD spectrometer with nitrogen gas for at least 30 minutes to remove oxygen, which absorbs in the far-UV region.
-
Sample Preparation: Prepare a solution of the enantiomerically pure 3-phenylcyclohexanone in a suitable solvent (e.g., methanol or hexane) at a concentration that gives an absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption (λₘₐₓ) of the carbonyl n → π* transition.
-
Blank Measurement: Record a baseline spectrum of the pure solvent in the same cuvette that will be used for the sample.
-
Sample Measurement: Record the CD spectrum of the sample over a wavelength range that covers the n → π* transition (e.g., 250-350 nm).
-
Data Processing: Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum. Convert the data from millidegrees to molar circular dichroism (Δε).
-
Repeat for the other enantiomer: Follow the same procedure for the other enantiomer and compare the resulting spectra.
Optical Rotatory Dispersion (ORD) Spectroscopy Protocol
-
Instrument Setup: Turn on the spectropolarimeter and allow the lamp to warm up for at least 15-20 minutes.
-
Sample Preparation: Prepare a solution of the enantiomerically pure 3-phenylcyclohexanone in a suitable solvent at a known concentration.
-
Blank Measurement: Fill the polarimeter cell with the pure solvent and take a reading to zero the instrument.
-
Sample Measurement: Fill the cell with the sample solution and measure the optical rotation at various wavelengths across the desired range (e.g., 250-700 nm).
-
Data Calculation: Calculate the specific rotation [α] at each wavelength using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
Plotting the Spectrum: Plot the specific rotation [α] versus the wavelength (λ) to generate the ORD curve.
-
Repeat for the other enantiomer: Perform the same measurements for the other enantiomer and compare the ORD curves.
Visualizing the Workflow and Principles
Caption: Experimental workflow for the spectroscopic comparison of 3-phenylcyclohexanone enantiomers.
Caption: Principle of chiroptical spectroscopy for differentiating enantiomers.
Conclusion
While conventional spectroscopic techniques like NMR, IR, and mass spectrometry are indispensable for structural elucidation, they are inherently "blind" to chirality. The definitive differentiation of the (R)- and (S)-enantiomers of 3-phenylcyclohexanone relies on chiroptical methods. Circular Dichroism and Optical Rotatory Dispersion provide unique, mirror-image spectra for each enantiomer, allowing for their unambiguous identification and the determination of enantiomeric purity. The application of predictive tools like the Octant Rule further enhances the utility of these techniques in stereochemical analysis. This guide provides the foundational knowledge and practical protocols for researchers to confidently apply these spectroscopic methods in their work with chiral molecules.
References
- 1. 3-Phenylcyclohexanone | C12H14O | CID 273661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C12H14O | CID 11041212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Phenylcyclohexanone(4894-75-1) IR Spectrum [m.chemicalbook.com]
- 4. Rapid Determination of Enantiomeric Excess of α–Chiral Cyclohexanones Using Circular Dichroism Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistnotes.com [chemistnotes.com]
- 7. youtube.com [youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Optical rotatory dispersion - Wikipedia [en.wikipedia.org]
- 10. Virtual Labs [cds-iiith.vlabs.ac.in]
- 11. kud.ac.in [kud.ac.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Access to chiral 3-benzylchromanones and 2,6-disubstituted cyclohexanones via Rh-catalyzed chemo- and enantioselective hydrogenation of arylidene chromanones/cyclohexanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (R)-3-Phenylcyclohexanone
Our commitment is to empower you with the knowledge to not only handle our products safely but to also become a leader in laboratory safety within your own institution. This guide is structured to provide immediate, actionable information while grounding these procedures in established scientific and regulatory principles.
Hazard Profile of (R)-3-Phenylcyclohexanone: Understanding the "Why" Behind the "How"
Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. While a specific, comprehensive Safety Data Sheet (SDS) for the (R)-enantiomer can be elusive, data from structurally similar compounds, such as 3-phenylcyclohexanone and other cyclohexanone derivatives, provide a strong basis for a conservative and safe approach.[1][2][3][4][5][6][7]
Key Hazards:
-
Flammability: Classified as a flammable liquid.[1][2][5] Vapors may form explosive mixtures with air, and it should be kept away from heat, sparks, and open flames.[1][2][5]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: Causes skin irritation and is expected to cause serious eye irritation or damage.[1]
Based on these hazards, this compound must be treated as a hazardous waste . Improper disposal, such as pouring it down the drain or placing it in regular trash, is not only a violation of regulations but also poses a significant risk to human health and the environment.[8][9]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound should follow a controlled and well-documented process. The following workflow is designed to comply with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) and best practices for laboratory safety.[10][11]
Caption: Disposal workflow for this compound.
Experimental Protocol: Detailed Disposal Steps
Step 1: Hazardous Waste Determination
-
Action: As the generator of the waste, you are responsible for determining that it is hazardous.[11]
-
Causality: Based on its flammability and toxicity, this compound meets the criteria for hazardous waste under RCRA.[9][10] This determination dictates the entire disposal pathway.
Step 2: Select and Prepare the Waste Container
-
Action: Choose a container that is chemically compatible with this compound. A glass bottle with a screw cap is a suitable choice. Ensure the container is clean, in good condition, and has a secure, leak-proof lid.
-
Causality: Using an incompatible container can lead to degradation of the container, leaks, and dangerous reactions. The container must be able to safely hold the waste until final disposal.
Step 3: Properly Label the Container
-
Action: Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)
-
The specific hazards (e.g., Flammable, Toxic, Irritant)
-
The date accumulation begins
-
The name of the principal investigator or laboratory contact
-
-
Causality: Clear and accurate labeling is a primary requirement of the EPA and OSHA's Hazard Communication Standard. It ensures that anyone handling the container is aware of its contents and the associated dangers, preventing accidental mixing of incompatible wastes and ensuring proper handling during disposal.
Step 4: Collect Waste in a Satellite Accumulation Area (SAA)
-
Action: Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, absorbent paper), in the labeled container. The container must be kept at or near the point of generation and under the control of laboratory personnel.[12]
-
Causality: The concept of an SAA allows for the safe collection of small amounts of hazardous waste in the laboratory without needing a full-scale storage facility. This minimizes the risks associated with transporting hazardous materials within the facility.
Step 5: Store in the SAA (Adhering to Limits)
-
Action: Keep the waste container tightly closed except when adding waste. Store it in a designated SAA, which should be a secondary containment bin to prevent spills. Do not accumulate more than 55 gallons of hazardous waste in your SAA.[12]
-
Causality: Keeping containers closed prevents the release of flammable and toxic vapors. Secondary containment ensures that any potential leaks are captured, preventing environmental contamination and exposure. The 55-gallon limit is a regulatory threshold set by the EPA.
Step 6: Transfer to a Central Accumulation Area (CAA)
-
Action: Once the waste container is full, or on a schedule determined by your institution's Environmental Health and Safety (EHS) department, arrange for its transfer to your facility's CAA.
-
Causality: CAAs are designated, specially equipped areas for the storage of larger quantities of hazardous waste pending off-site disposal. This consolidation streamlines the disposal process for the entire institution.
Step 7: Arrange for Pickup by a Licensed Disposal Vendor
-
Action: Your institution's EHS department will coordinate with a licensed hazardous waste disposal company for the final transport and disposal of the material.
-
Causality: Hazardous waste must be disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF). Using a licensed vendor ensures that the waste is managed and disposed of in accordance with all federal, state, and local regulations.[8][13]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate Personal Protective Equipment (PPE) (nitrile gloves, safety goggles, lab coat), absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.
-
Collect the contaminated absorbent material into a designated hazardous waste container and label it appropriately.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
Prevent entry into the area until it has been deemed safe by trained personnel.
-
Data Summary for Hazard Assessment
| Hazard Classification | Description | Source (SDS for similar compounds) |
| Physical Hazard | Flammable Liquid (Category 3) | [1][2][5] |
| Health Hazards | Acute Toxicity, Oral (Category 4) | [1] |
| Acute Toxicity, Dermal (Category 4) | [1] | |
| Acute Toxicity, Inhalation (Category 4) | [1] | |
| Skin Irritation (Category 2) | [1] | |
| Serious Eye Damage/Irritation | [1] |
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a regulatory hurdle; it is a fundamental component of responsible scientific practice. By understanding the hazards inherent in this compound and adhering to a structured, compliant disposal workflow, you protect yourself, your colleagues, and the environment. We encourage you to use this guide as a starting point and to always consult with your institution's Environmental Health and Safety department to ensure full compliance with your specific site's policies and local regulations. Your diligence in these final steps of the chemical lifecycle is a testament to your commitment to scientific integrity and a culture of safety.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chemimpex.com [chemimpex.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 11. c2e2.org [c2e2.org]
- 12. epa.gov [epa.gov]
- 13. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
